6-Methylpyrimidin-4-amine
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Properties
IUPAC Name |
6-methylpyrimidin-4-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7N3/c1-4-2-5(6)8-3-7-4/h2-3H,1H3,(H2,6,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LAERIBHKDNBVOO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=N1)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30871028 | |
| Record name | 6-Methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
109.13 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
3435-28-7 | |
| Record name | 4-Amino-6-methylpyrimidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=3435-28-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 6-Methyl-4-pyrimidinamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30871028 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6-methylpyrimidin-4-amine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to 6-Methylpyrimidin-4-amine (CAS 3435-28-7)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 6-Methylpyrimidin-4-amine (CAS 3435-28-7), a key heterocyclic amine with significant potential in medicinal chemistry and drug discovery. This document collates available data on its physicochemical properties, spectral characteristics, and synthesis. Furthermore, it explores the established biological activities of closely related pyrimidine derivatives, suggesting potential therapeutic applications for this compound, particularly in the realm of oncology as a kinase inhibitor. Detailed experimental protocols and visual diagrams are provided to facilitate further research and development efforts.
Introduction
This compound, also known as 4-Amino-6-methylpyrimidine, is a substituted pyrimidine that serves as a valuable building block in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a cornerstone in the development of therapeutics, with numerous approved drugs containing this heterocyclic motif. Its presence in the fundamental building blocks of DNA and RNA underscores its biological significance and its potential for interaction with various enzymatic targets. This guide aims to provide a detailed technical resource for researchers working with or considering the use of this compound.
Physicochemical and Spectral Properties
A summary of the known physicochemical and computational properties of this compound is presented in the tables below.
Table 1: General and Physicochemical Properties
| Property | Value | Reference |
| CAS Number | 3435-28-7 | [1] |
| Molecular Formula | C₅H₇N₃ | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| IUPAC Name | This compound | [2] |
| Synonyms | 4-Amino-6-methylpyrimidine, 6-Methyl-4-pyrimidinamine | [1] |
| Melting Point | 197 °C | |
| Boiling Point | 250.2 °C at 760 mmHg | |
| Solubility | No data available |
Table 2: Spectral Data (Predicted and Experimental Observations)
| Spectrum Type | Key Features | Reference |
| ¹H NMR | Data not explicitly available in searches. Predicted shifts would show signals for the methyl protons, the aromatic protons on the pyrimidine ring, and the amine protons. | |
| ¹³C NMR | Spectra are available but peak data is not detailed in search results. | [2] |
| IR (Infrared) | FTIR spectra in KBr are available. Expected peaks include N-H stretching (amines), C-H stretching (aromatic and alkyl), C=N and C=C stretching (pyrimidine ring). | [2] |
| Mass Spectrometry | GC-MS data is available. The molecular ion peak [M]⁺ would be expected at m/z = 109. | [2] |
Synthesis and Experimental Protocols
While a specific, detailed experimental protocol for the synthesis of this compound was not found in the literature search, a general and representative method can be derived from the synthesis of analogous 4-aminopyrimidine compounds. A common and effective route is the nucleophilic aromatic substitution of a chlorine atom on a pyrimidine ring with ammonia.
Representative Synthesis of this compound
This protocol describes a plausible synthesis starting from 4-chloro-6-methylpyrimidine.
Reaction Scheme:
Materials:
-
4-chloro-6-methylpyrimidine
-
Aqueous ammonia (28-30%)
-
Ethanol
-
Dichloromethane
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Ethyl acetate
-
Hexanes
Procedure:
-
In a sealed pressure vessel, dissolve 4-chloro-6-methylpyrimidine (1 equivalent) in ethanol.
-
Add an excess of aqueous ammonia (e.g., 10-20 equivalents).
-
Seal the vessel and heat the reaction mixture at a temperature between 100-140 °C for 12-24 hours. The reaction progress should be monitored by thin-layer chromatography (TLC).
-
After the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure to remove ethanol and excess ammonia.
-
Partition the residue between dichloromethane and a saturated aqueous sodium bicarbonate solution.
-
Separate the organic layer, and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes as the eluent, to afford pure this compound.
Characterization:
The final product should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Biological Activity and Drug Development Potential
While specific biological activity data for this compound is not extensively published, the broader class of pyrimidine derivatives has well-established roles in drug discovery, particularly as kinase inhibitors and anticancer agents.
Kinase Inhibition
Protein kinases are crucial regulators of cellular signaling pathways, and their dysregulation is a hallmark of many diseases, including cancer. The pyrimidine scaffold is a common feature in many ATP-competitive kinase inhibitors. The nitrogen atoms in the pyrimidine ring can form key hydrogen bond interactions with the hinge region of the kinase ATP-binding pocket, mimicking the adenine portion of ATP.
Derivatives of 4-aminopyrimidine have been identified as potent inhibitors of various kinases, including Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). For instance, 6-(2-fluoropyridin-4-yl)pyrido[3,2-d]pyrimidin-4-amine was identified as a low nanomolar inhibitor of MAP4K4 with excellent kinase selectivity. This suggests that this compound could serve as a valuable starting point or fragment for the design of novel kinase inhibitors.
Anticancer Activity
Numerous studies have demonstrated the potent anticancer activity of various substituted pyrimidine derivatives. These compounds can exert their effects through the inhibition of key enzymes involved in cancer cell proliferation and survival, such as cyclin-dependent kinases (CDKs) and receptor tyrosine kinases.
For example, various pyrimidine derivatives have shown significant cytotoxic effects against a range of cancer cell lines, including those of the lung, breast, and colon. While specific IC50 values for this compound are not available, the data for related compounds suggest that it is a promising scaffold for the development of novel anticancer agents.
Table 3: Anticancer Activity of Representative Pyrimidine Derivatives
| Compound Class | Cell Line | IC50 (µM) | Reference |
| Imidazo[1,2-a]pyrimidine derivatives | A549 (Lung Carcinoma) | 5.988 ± 0.12 | [3] |
| Quinazoline derivatives | A549, HepG2, K562, PC-3 | < 10 | [4] |
| Pyrido[2,3-d]pyrimidine derivatives | A549 | Cytotoxic at 50 µM | [5] |
Potential Signaling Pathway Involvement
Given the prevalence of pyrimidine-based compounds as kinase inhibitors, a likely mechanism of action for bioactive derivatives of this compound would be the modulation of key signaling pathways that are often dysregulated in cancer. One such critical pathway is the MAP kinase (MAPK) signaling cascade.
The diagram above illustrates a simplified MAPK signaling pathway. Many pyrimidine-based inhibitors target kinases within this cascade, such as RAF or MEK. A derivative of this compound could potentially be designed to selectively inhibit one of these kinases, thereby blocking downstream signaling and inhibiting cancer cell proliferation and survival.
Conclusion
This compound (CAS 3435-28-7) is a heterocyclic compound with significant potential as a scaffold in the design and synthesis of novel therapeutic agents. While comprehensive data on its biological activity is still emerging, the well-documented efficacy of related pyrimidine derivatives, particularly as kinase inhibitors and anticancer agents, provides a strong rationale for its further investigation. This technical guide consolidates the available physicochemical and spectral information and provides a representative experimental protocol for its synthesis to aid researchers in their drug discovery and development endeavors. Future studies should focus on the systematic evaluation of its biological activity against a panel of kinases and cancer cell lines to fully elucidate its therapeutic potential.
References
- 1. chemguide.co.uk [chemguide.co.uk]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel Pyrimidine Derivatives as Antioxidant and Anticancer Agents: Design, Synthesis and Molecular Modeling Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to 4-Amino-6-methylpyrimidine: Properties, Synthesis, and Analysis
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-methylpyrimidine is a substituted pyrimidine derivative of significant interest in medicinal chemistry and drug discovery. The pyrimidine scaffold is a fundamental component of various biologically active molecules, including nucleobases, vitamins, and a wide array of synthetic drugs. Understanding the physicochemical properties, synthesis, and analytical characterization of substituted pyrimidines like 4-Amino-6-methylpyrimidine is crucial for the rational design and development of novel therapeutic agents. This technical guide provides a comprehensive overview of the known physical and chemical properties, a plausible synthetic route, and analytical methodologies for this compound.
Physicochemical Properties
A compilation of the physical and chemical properties of 4-Amino-6-methylpyrimidine is presented below. The data has been aggregated from various chemical databases and supplier information.
Table 1: Physical and Chemical Properties of 4-Amino-6-methylpyrimidine
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | PubChem[1] |
| Molecular Weight | 109.13 g/mol | PubChem[1] |
| Appearance | Solid | Thermo Scientific Chemicals[2] |
| Melting Point | >300 °C (for the tautomer 2-Amino-4-hydroxy-6-methylpyrimidine) | Sigma-Aldrich |
| Boiling Point | Data not available | |
| Solubility | Data not available | |
| pKa | Data available in IUPAC Digitized pKa Dataset | PubChem[3] |
Synthesis of 4-Amino-6-methylpyrimidine
Proposed Synthetic Workflow
Caption: Proposed workflow for the synthesis and characterization of 4-Amino-6-methylpyrimidine.
Experimental Protocol (Hypothetical)
Materials:
-
Ethyl acetoacetate
-
Acetamidine hydrochloride
-
Sodium metal
-
Absolute ethanol
-
Hydrochloric acid
-
Drying agent (e.g., anhydrous sodium sulfate)
Procedure:
-
Preparation of Sodium Ethoxide: In a round-bottom flask equipped with a reflux condenser and a drying tube, dissolve clean sodium metal in absolute ethanol under an inert atmosphere. The reaction is exothermic and should be cooled as needed.
-
Condensation Reaction: To the freshly prepared sodium ethoxide solution, add ethyl acetoacetate dropwise with stirring. After the addition is complete, add acetamidine hydrochloride in portions.
-
Reflux: Heat the reaction mixture to reflux and maintain for several hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: After the reaction is complete, cool the mixture to room temperature and remove the ethanol under reduced pressure. Dissolve the residue in water and neutralize with hydrochloric acid to precipitate the crude product.
-
Purification: Filter the crude solid, wash with cold water, and dry. Recrystallize the crude product from a suitable solvent (e.g., ethanol/water mixture) to obtain pure 4-Amino-6-methylpyrimidine.
-
Characterization: Confirm the structure and purity of the final product using analytical techniques such as NMR, IR, and Mass Spectrometry.
Analytical Characterization
The structural elucidation and purity assessment of 4-Amino-6-methylpyrimidine would be performed using a combination of spectroscopic methods.
Table 2: Expected Spectroscopic Data for 4-Amino-6-methylpyrimidine
| Technique | Expected Features |
| ¹H NMR | Signals corresponding to the methyl protons, the aromatic proton on the pyrimidine ring, and the amino protons. The chemical shifts and splitting patterns would be characteristic of the compound's structure. |
| ¹³C NMR | Resonances for the methyl carbon, and the four distinct carbons of the pyrimidine ring. |
| FT-IR | Characteristic absorption bands for N-H stretching of the amino group, C-H stretching of the methyl and aromatic moieties, C=N and C=C stretching of the pyrimidine ring. |
| Mass Spec. | A molecular ion peak corresponding to the molecular weight of 4-Amino-6-methylpyrimidine (m/z = 109.13). |
Analytical Workflow Diagram
Caption: A logical workflow for the analytical characterization of synthesized 4-Amino-6-methylpyrimidine.
Biological Significance and Applications
While specific biological roles and signaling pathways for 4-Amino-6-methylpyrimidine are not well-documented, the broader class of aminopyrimidines is of great importance in medicinal chemistry. They are known to act as inhibitors for a variety of enzymes, including kinases and dihydrofolate reductase, and serve as scaffolds for the development of antibacterial, antiviral, and anticancer agents. For instance, the structurally related compound Metoprine (2,4-diamino-5-(3′,4′-dichlorophenyl)-6-methylpyrimidine) is a known dihydrofolate reductase (DHFR) inhibitor.[4] The biological activity of 4-Amino-6-methylpyrimidine would likely be explored through its potential interactions with various cellular targets, and its investigation could lead to the discovery of new therapeutic leads.
Conclusion
4-Amino-6-methylpyrimidine is a valuable building block for the synthesis of more complex molecules with potential therapeutic applications. This guide has summarized its key physicochemical properties and provided a plausible synthetic and analytical framework. Further research is warranted to fully elucidate its biological activity and potential roles in signaling or metabolic pathways, which could unlock new avenues for drug discovery and development.
References
- 1. 6-Methylpyrimidin-4-amine | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 4-Amino-6-methylpyrimidine, 95% 250 mg | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]
- 3. 6-Amino-1H-pyrimidin-4-one | C4H5N3O | CID 135431272 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Metoprine - Wikipedia [en.wikipedia.org]
6-Methylpyrimidin-4-amine molecular structure and formula
This technical guide provides a comprehensive overview of the molecular structure, formula, and key properties of 6-Methylpyrimidin-4-amine. It is intended for researchers, scientists, and professionals in the field of drug development and medicinal chemistry. This document outlines the compound's chemical and physical characteristics, provides detailed experimental protocols for its synthesis and analysis, and visualizes a potential synthetic pathway.
Molecular Structure and Chemical Formula
This compound, a substituted pyrimidine, is a heterocyclic organic compound. The core of the molecule is a pyrimidine ring, which is a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 3. In this specific derivative, a methyl group is attached at position 6 and an amine group is attached at position 4.
The IUPAC name for this compound is this compound.[1] It is also commonly known by synonyms such as 4-Amino-6-methylpyrimidine and 4-Pyrimidinamine, 6-methyl-.[1][2] The molecular formula is C5H7N3.[1]
Key Identifiers:
-
Molecular Formula: C5H7N3
-
IUPAC Name: this compound[1]
-
CAS Number: 3435-28-7[1]
-
SMILES: CC1=CC(=NC=N1)N[1]
-
InChIKey: LAERIBHKDNBVOO-UHFFFAOYSA-N[1]
Physicochemical and Spectroscopic Data
Quantitative data for this compound and a closely related compound, 2-Amino-4-chloro-6-methylpyrimidine, are summarized in the table below for comparative purposes. The data for the related compound can be useful for estimating the properties of this compound.
| Property | Value | Compound | Reference |
| Molecular Weight | 109.13 g/mol | This compound | [1] |
| Melting Point | 183-186 °C (lit.) | 2-Amino-4-chloro-6-methylpyrimidine | [3] |
| Solubility | Soluble in acetic acid (50 mg/mL) | 2-Amino-4-chloro-6-methylpyrimidine | [3] |
| Form | Solid | 2-Amino-4-chloro-6-methylpyrimidine | [3] |
Spectroscopic data for this compound, including 13C NMR, Mass Spectrometry (GC-MS), and Infrared (IR) spectra, are available in public databases such as PubChem.[1]
Experimental Protocols
This section details the methodologies for the synthesis and characterization of pyrimidine derivatives, which can be adapted for this compound.
Synthesis Protocol
A common route to substituted aminopyrimidines involves the chemical modification of a more readily available precursor. Below is a two-step plausible synthesis beginning with the conversion of a hydroxypyrimidine to a chloropyrimidine, followed by a proposed subsequent reaction.
Step 1: Synthesis of 2-Amino-4-chloro-6-methylpyrimidine (Precursor)
This protocol is based on the synthesis of 2-Amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine.[4]
Materials:
-
2-amino-4-hydroxy-6-methylpyrimidine (Isocytosine)
-
Phosphorus oxychloride (POCl3), freshly distilled
-
Ice
-
25% aqueous ammonia
-
50% ethanol
Procedure:
-
A mixture of 6 g of 2-amino-4-hydroxy-6-methylpyrimidine and 35 mL of freshly distilled phosphorus oxychloride is refluxed until the mixture becomes homogeneous.[4]
-
After the reaction is complete, the excess phosphorus oxychloride is removed under vacuum.[4]
-
The residue is cooled and mixed with ice, and the pH is adjusted to 8 with 25% aqueous ammonia.[4]
-
The resulting suspension is filtered, and the precipitate is washed with water.[4]
-
The crude product is recrystallized from 50% ethanol and dried to a constant weight to yield 2-amino-4-chloro-6-methylpyrimidine.[4]
Step 2: Proposed Synthesis of this compound
The synthesized chloropyrimidine can then be converted to the target amine. A common method for this transformation is catalytic hydrogenation (dehalogenation).
Proposed Procedure:
-
Dissolve the 4-chloro-6-methylpyrimidine derivative in a suitable solvent such as ethanol or methanol.
-
Add a palladium catalyst, for example, 10% Pd on carbon.
-
Add a base, such as sodium acetate or triethylamine, to neutralize the HCl formed during the reaction.
-
Stir the mixture under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete (monitored by TLC or LC-MS).
-
Filter the reaction mixture through celite to remove the catalyst and wash with the solvent.
-
Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by recrystallization or column chromatography to yield this compound.
Analytical Characterization Protocols
Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Sample Preparation: Dissolve approximately 5-15 mg of the purified this compound in 0.6-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d6, CDCl3) in a clean NMR tube. Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Data Acquisition: Acquire 1H and 13C NMR spectra on a standard NMR spectrometer (e.g., 400 MHz or higher).
-
Data Analysis: Process the spectra to identify the chemical shifts, multiplicities, and integration values of the protons and the chemical shifts of the carbon atoms, which will confirm the molecular structure.
Mass Spectrometry (MS):
-
Sample Preparation: Prepare a dilute solution of the sample in a suitable volatile solvent like methanol or acetonitrile. For complex matrices, a protein precipitation or solid-phase extraction step may be necessary.
-
Data Acquisition: Introduce the sample into a mass spectrometer, often coupled with a gas chromatograph (GC-MS) or liquid chromatograph (LC-MS). Use an appropriate ionization technique, such as electrospray ionization (ESI) in positive ion mode, which is effective for compounds with basic nitrogen atoms.
-
Data Analysis: Analyze the resulting mass spectrum to determine the mass-to-charge ratio (m/z) of the molecular ion, which should correspond to the molecular weight of this compound. Fragmentation patterns can provide further structural confirmation.
Visualizations
Molecular Structure
Caption: 2D structure of this compound.
Synthetic Workflow
The following diagram illustrates a plausible synthetic pathway for this compound, starting from a hydroxypyrimidine precursor.
References
6-Methylpyrimidin-4-amine: A Technical Guide for Researchers
An In-depth Technical Guide on the Core Properties, Synthesis, and Potential Biological Applications of 6-Methylpyrimidin-4-amine for Researchers, Scientists, and Drug Development Professionals.
This technical guide provides a comprehensive overview of this compound, a key heterocyclic compound with significant potential in medicinal chemistry and materials science. This document details its chemical identity, physicochemical properties, spectroscopic data, a plausible synthetic route, and an exploration of its potential biological activities based on the established roles of the aminopyrimidine scaffold.
Chemical Identity and Synonyms
The compound with the systematic IUPAC name This compound is a substituted pyrimidine featuring a methyl group at the 6-position and an amine group at the 4-position[1]. It is registered under the CAS number 3435-28-7 [1]. Due to its prevalence in chemical literature and commercial databases, it is known by a variety of synonyms. This array of nomenclature underscores the importance of a centralized reference for its identification.
A comprehensive list of its common synonyms is provided in Table 1 for ease of reference in literature searches and material acquisition[1].
Table 1: Synonyms for this compound
| Synonym | Reference |
| 4-AMINO-6-METHYLPYRIMIDINE | [1] |
| 6-Methyl-4-pyrimidinamine | [1] |
| 4-Pyrimidinamine, 6-methyl- | [1] |
| 6-Methylpyrimidin-4-ylamine | [1] |
| Pyrimidine, 4-amino-6-methyl- | [1] |
| 6-Methyl-pyrimidin-4-yl amine | [1] |
| 4-Pyrimidinamine, 6-methyl- (9CI) | [1] |
Physicochemical and Spectroscopic Data
A thorough understanding of the physicochemical properties of this compound is fundamental for its application in research and development. This section summarizes key computed and experimental data, including spectroscopic information crucial for its characterization.
Physicochemical Properties
Key physicochemical properties of this compound are summarized in Table 2. These properties are essential for predicting its behavior in various solvent systems and its potential for oral bioavailability in drug development contexts.
Table 2: Physicochemical Properties of this compound
| Property | Value | Reference |
| Molecular Formula | C₅H₇N₃ | [1] |
| Molecular Weight | 109.13 g/mol | [1] |
| IUPAC Digitized pKa | Data available in the IUPAC Dataset | [1] |
| XLogP3 | 0.2 | [1] |
| Hydrogen Bond Donors | 1 | [1] |
| Hydrogen Bond Acceptors | 3 | [1] |
Spectroscopic Data
Spectroscopic analysis is critical for the unambiguous identification and purity assessment of this compound. The following sections provide an overview of the expected spectroscopic signatures based on available data for the compound and its structural analogues.
2.2.1. Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the methyl protons, the aromatic protons on the pyrimidine ring, and the amine protons. The methyl group protons would appear as a singlet, typically in the upfield region. The two aromatic protons will likely appear as distinct signals in the downfield aromatic region. The amine protons will present as a broad singlet, with its chemical shift being concentration and solvent dependent.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the different carbon environments in the molecule. The methyl carbon will resonate in the upfield aliphatic region. The four carbon atoms of the pyrimidine ring will have distinct chemical shifts in the aromatic region, with those bonded to nitrogen atoms being significantly deshielded.
2.2.2. Infrared (IR) Spectroscopy
The IR spectrum of this compound is characterized by absorption bands corresponding to its key functional groups. As a primary amine, it is expected to exhibit two N-H stretching bands in the region of 3400-3250 cm⁻¹[2]. Other characteristic peaks include C-H stretching of the methyl group and aromatic ring, C=N and C=C stretching vibrations of the pyrimidine ring, and N-H bending vibrations[2][3].
Table 3: Predicted IR Absorption Bands for this compound
| Functional Group | Predicted Wavenumber (cm⁻¹) |
| N-H Stretch (asymmetric & symmetric) | 3400 - 3250 |
| Aromatic C-H Stretch | > 3000 |
| Aliphatic C-H Stretch | < 3000 |
| C=N and C=C Stretch (pyrimidine ring) | 1600 - 1400 |
| N-H Bend | 1650 - 1580 |
2.2.3. Mass Spectrometry (MS)
In mass spectrometry, this compound is expected to show a molecular ion peak [M]⁺ at an m/z corresponding to its molecular weight (109.13). According to the nitrogen rule, a compound with an odd number of nitrogen atoms will have an odd nominal molecular mass. The fragmentation pattern will likely involve the loss of small neutral molecules and radicals from the pyrimidine ring and its substituents.
Synthesis and Experimental Protocols
The synthesis of this compound can be approached through the nucleophilic substitution of a suitable pyrimidine precursor. A common and efficient method involves the amination of a 4-chloro-6-methylpyrimidine derivative. Below is a detailed experimental protocol based on general procedures for the synthesis of aminopyrimidines.
Synthesis of 4,6-dichloro-2-methylpyrimidine (Precursor)
A potential precursor for the synthesis of this compound is 4,6-dichloro-2-methylpyrimidine. A general procedure for its synthesis from 6-hydroxy-2-methylpyrimidin-4-one is as follows:
Experimental Protocol:
-
To a stirred solution of thionyl chloride in acetonitrile, add 6-hydroxy-2-methylpyrimidin-4-one in portions.
-
Heat the reaction mixture at 80 °C for 3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.
-
Slowly pour the residue into ice water to precipitate the product.
-
Filter the solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine[4].
Synthesis of this compound
The final product can be synthesized from a 4,6-dihalopyrimidine precursor through a selective amination reaction.
Experimental Protocol:
-
In a sealed reaction vessel, dissolve 4,6-dichloropyrimidine in a suitable solvent such as DMF.
-
Add an excess of an ammonia source (e.g., aqueous ammonia or ammonia in an organic solvent).
-
Add a base, such as anhydrous potassium carbonate, to the mixture.
-
Heat the reaction mixture at an elevated temperature (e.g., 140 °C) for 24 hours.
-
Monitor the reaction by TLC until the starting material is consumed.
-
After cooling, dilute the reaction mixture with water and extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography or recrystallization to yield this compound.
Note: This is a generalized protocol and may require optimization for specific reaction conditions and scale.
Potential Biological Activities and Applications
The pyrimidine scaffold is a "privileged structure" in medicinal chemistry, forming the core of numerous biologically active molecules, including nucleobases. The aminopyrimidine moiety, in particular, is a common feature in a wide range of therapeutic agents. While specific biological data for this compound is not extensively documented in publicly available literature, the activities of structurally related compounds suggest several promising avenues for investigation.
Kinase Inhibition
The aminopyrimidine core is a well-established pharmacophore for the development of protein kinase inhibitors. Many approved anti-cancer drugs, such as Imatinib, contain this motif, which often acts as a hinge-binder in the ATP-binding pocket of kinases. The structural similarity of this compound to these known inhibitors suggests its potential as a scaffold for the development of novel kinase inhibitors for the treatment of cancer and other proliferative disorders.
References
The Rising Therapeutic Potential of 6-Methylpyrimidin-4-amine Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
The 6-methylpyrimidin-4-amine scaffold is emerging as a privileged structure in medicinal chemistry, demonstrating a broad spectrum of biological activities. This technical guide provides a comprehensive overview of the current research, focusing on the anticancer, antimicrobial, and other potential therapeutic applications of its derivatives. We delve into the quantitative biological data, detailed experimental protocols, and the underlying mechanisms of action, offering a valuable resource for the advancement of drug discovery and development in this area.
Anticancer Activity: Targeting Key Oncogenic Pathways
Derivatives of this compound have shown significant promise as anticancer agents, primarily through the inhibition of various protein kinases and the induction of apoptosis.
Quantitative Anticancer Data
The following table summarizes the in vitro cytotoxic activity of various pyrimidine derivatives against a range of cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key measure of a compound's potency.
| Compound ID/Series | Cancer Cell Line | IC50 (µM) | Target/Mechanism | Reference |
| Pyridopyrimidines (1-4) | A549, HT29, H460, H1975 | 0.0148 (for compound 1 against EGFR) | EGFR and HER2 inhibition | [1] |
| Tetrahydropyrido[4,3-d]pyrimidines (5-10) | HT29, A549, H460, H1975 | 0.008 - 0.018 (EGFR inhibition) | EGFR inhibition | [1] |
| Trisubstituted Pyrido[3,2-d]pyrimidines (30-32) | - | 0.00095 - 0.0015 (EGFR inhibition) | EGFR inhibition | [1] |
| Compound 4b (Pyrimidine with aryl urea moiety) | SW480 (colon cancer) | 11.08 | Induction of apoptosis, G2/M cell cycle arrest | [2] |
| Pyrido[2,3-d]pyrimidine derivative 4 | MCF-7 (breast cancer) | 0.57 | PIM-1 kinase inhibition, apoptosis induction | [3] |
| Pyrido[2,3-d]pyrimidine derivative 11 | HepG2 (liver cancer) | 0.99 | PIM-1 kinase inhibition | [3] |
| Pyrimidopyrimidine derivative 10c | HCT-116, MCF-7, HEPG-2 | Close to Doxorubicin | Cytotoxicity | [4] |
| 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one (SK-25) | MiaPaCa-2 (pancreatic cancer) | 1.95 | Apoptosis induction | [5] |
Signaling Pathways
Kinase Inhibition: Many this compound derivatives function by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer. The pyrimidine core can act as a scaffold that mimics the adenine ring of ATP, allowing these compounds to bind to the ATP-binding site of kinases and block their activity.[6][7]
Caption: EGFR signaling pathway and its inhibition by a this compound derivative.
Apoptosis Induction: Another key mechanism of anticancer activity is the induction of programmed cell death, or apoptosis. Certain derivatives have been shown to modulate the expression of key apoptotic proteins.[2][3][8]
Caption: Intrinsic apoptosis pathway induced by this compound derivatives.
Antimicrobial Activity
The pyrimidine scaffold is also a promising framework for the development of novel antimicrobial agents.
Quantitative Antimicrobial Data
The minimum inhibitory concentration (MIC) is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound ID/Series | Microorganism | MIC (µg/mL or mg/L) | Reference |
| Halogenated Pyrrolo[2,3-d]pyrimidin-4-amines | Staphylococcus aureus | 8 mg/L | [9] |
| Mel-LX3 (Melittin analog) | Gram-positive and Gram-negative bacteria | 4-16 µM | [10] |
| Compound 4 (Cinnamoyl-Substituted Mannopyranoside) | Various bacterial strains | 0.68-2.7 mg/mL | [11] |
Experimental Protocols
General Synthesis of this compound Derivatives
A common synthetic route involves the nucleophilic aromatic substitution (SNAr) on a 4-halo-6-methylpyrimidine precursor.[12]
Caption: General workflow for the synthesis of this compound derivatives.
Procedure:
-
To a solution of the substituted 4-chloropyrimidine in a suitable solvent (e.g., ethanol, isopropanol, or DMF), add the desired amine.
-
A base, such as triethylamine (TEA) or potassium carbonate (K2CO3), is often added to neutralize the HCl generated during the reaction.
-
The reaction mixture is typically heated to facilitate the substitution.
-
Upon completion, the reaction is cooled, and the product is isolated through standard workup procedures, which may include extraction and precipitation.
-
Purification is commonly achieved by recrystallization or column chromatography.[12]
In Vitro Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.
Procedure:
-
Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
After incubation, the MTT reagent is added to each well and incubated to allow the formation of formazan crystals by viable cells.
-
The formazan crystals are dissolved in a suitable solvent (e.g., DMSO).
-
The absorbance is measured using a microplate reader at a specific wavelength (e.g., 570 nm).
-
The IC50 value is calculated from the dose-response curve.[2][4]
Antimicrobial Susceptibility Testing (Broth Microdilution)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of an antimicrobial agent.[9]
Procedure:
-
A serial two-fold dilution of the test compound is prepared in a liquid growth medium in a 96-well microtiter plate.
-
Each well is inoculated with a standardized suspension of the test microorganism.
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.[9]
Other Potential Biological Activities
Beyond anticancer and antimicrobial effects, derivatives of this compound have shown other interesting biological activities, including:
-
Plant Growth Stimulation: Some 2-amino-substituted 6-methyl-pyrimidin-4-ol derivatives have demonstrated a pronounced stimulating action on plant growth.[13]
-
Anti-inflammatory Activity: The pyrimidine core is present in molecules with known anti-inflammatory properties.
Conclusion
The this compound scaffold represents a versatile and promising platform for the development of new therapeutic agents. The derivatives have demonstrated potent anticancer and antimicrobial activities, with mechanisms of action that are beginning to be well-understood. The synthetic accessibility of this scaffold allows for extensive structure-activity relationship (SAR) studies, which will undoubtedly lead to the discovery of more potent and selective drug candidates. Further preclinical and clinical investigations are warranted to fully explore the therapeutic potential of this important class of compounds.
References
- 1. A Review on Fused Pyrimidine Systems as EGFR Inhibitors and Their Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthesis and anticancer activity of some pyrimidine derivatives with aryl urea moieties as apoptosis-inducing agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis, antimicrobial, anti-inflammatory, antioxidant and cytotoxicity of new pyrimidine and pyrimidopyrimidine derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Antitumour, acute toxicity and molecular modeling studies of 4-(pyridin-4-yl)-6-(thiophen-2-yl) pyrimidin-2(1H)-one against Ehrlich ascites carcinoma and sarcoma-180 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4- d ]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) DOI:10.1039/D0MD00227E [pubs.rsc.org]
- 7. Recent developments in anticancer kinase inhibitors based on the pyrazolo[3,4-d]pyrimidine scaffold - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Halogenated Pyrrolopyrimidines with Low MIC on Staphylococcus aureus and Synergistic Effects with an Antimicrobial Peptide - PMC [pmc.ncbi.nlm.nih.gov]
- 10. mdpi.com [mdpi.com]
- 11. researchgate.net [researchgate.net]
- 12. benchchem.com [benchchem.com]
- 13. researchgate.net [researchgate.net]
Unlocking Therapeutic Potential: A Technical Guide to the Pharmacological Properties of Substituted Pyrimidin-4-amines
For Researchers, Scientists, and Drug Development Professionals
Substituted pyrimidin-4-amines represent a versatile and highly valuable scaffold in modern medicinal chemistry. Their inherent ability to mimic the purine core of ATP allows them to effectively compete for the ATP-binding sites of numerous protein kinases, making them a cornerstone in the development of targeted therapies for a wide range of diseases, most notably cancer. This in-depth technical guide provides a comprehensive overview of the pharmacological properties of this important class of compounds, with a focus on their synthesis, biological activities, and mechanisms of action.
Core Synthetic Strategies
The synthesis of substituted pyrimidin-4-amines is adaptable, allowing for the introduction of a diverse array of substituents at various positions around the pyrimidine core. This chemical tractability is fundamental to the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.
A prevalent and effective method for the synthesis of N4-substituted pyrimidin-4-amines involves a two-step process. The first step is the chlorination of a pyrimidin-4-ol precursor using a chlorinating agent such as phosphorus oxychloride (POCl₃). This is followed by a nucleophilic aromatic substitution reaction where the chlorine atom at the 4-position is displaced by a primary or secondary amine.[1] This robust method allows for the introduction of a wide variety of substituents at the 4-amino position.
For the synthesis of more complex scaffolds, such as the medicinally significant pyrazolo[3,4-d]pyrimidines, a common route begins with the construction of a substituted pyrazole ring, which is then cyclized to form the fused pyrimidine ring.[2] Modifications can then be made to the 4-position, often through a similar chlorination and nucleophilic substitution sequence.
Experimental Protocol: Representative Synthesis of a 4-(Arylamino)pyrimidine Derivative
This protocol provides a general framework for the synthesis of a 4-(arylamino)pyrimidine derivative, a common structural motif in kinase inhibitors.
Step 1: Chlorination of the Pyrimidine Core
A mixture of the starting pyrimidin-4-ol (1.0 eq) in phosphorus oxychloride (5.0 eq) is heated at reflux for 4-6 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and slowly poured onto crushed ice with vigorous stirring. The resulting precipitate, the 4-chloropyrimidine intermediate, is collected by filtration, washed with cold water, and dried under vacuum.
Step 2: Nucleophilic Substitution with an Arylamine
The 4-chloropyrimidine intermediate (1.0 eq) and the desired arylamine (1.2 eq) are dissolved in a suitable solvent such as isopropanol or ethanol. A catalytic amount of a strong acid, such as hydrochloric acid, is added. The reaction mixture is heated at reflux for 8-12 hours, with reaction progress monitored by TLC. After cooling, the mixture is concentrated under reduced pressure. The residue is then partitioned between ethyl acetate and a saturated aqueous solution of sodium bicarbonate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography on silica gel using a gradient of hexane and ethyl acetate to afford the pure 4-(arylamino)pyrimidine derivative.
Characterization: The final product is characterized by ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS) to confirm its identity and purity.
Pharmacological Activity and Therapeutic Targets
Substituted pyrimidin-4-amines have demonstrated a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antiviral properties.[3] Their primary mechanism of action often involves the inhibition of protein kinases, which are critical regulators of cellular signaling pathways.
Kinase Inhibition
Protein kinases are a large family of enzymes that play a central role in cell signaling by catalyzing the phosphorylation of substrate proteins. Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer. The structural similarity of the pyrimidin-4-amine scaffold to the adenine core of ATP allows these compounds to act as competitive inhibitors at the ATP-binding site of kinases.
Many substituted pyrimidin-4-amines are potent inhibitors of RTKs, such as Vascular Endothelial Growth Factor Receptor (VEGFR) and Epidermal Growth Factor Receptor (EGFR). These receptors are crucial for tumor angiogenesis and cell proliferation.
VEGFR Inhibition: The VEGFR signaling pathway is a key driver of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Substituted pyrimidin-4-amines can block the ATP-binding site of VEGFR, thereby inhibiting its downstream signaling cascade.[4]
Substituted pyrimidin-4-amines are also effective inhibitors of non-receptor tyrosine kinases, such as those in the Src family and c-Jun N-terminal kinases (JNKs).
JNK Inhibition: The JNK signaling pathway is a critical component of the cellular response to stress and is implicated in inflammation and apoptosis. Small molecule inhibitors based on the pyrimidin-4-amine scaffold can modulate this pathway.[5]
Quantitative Biological Data
The potency of substituted pyrimidin-4-amines as kinase inhibitors is typically quantified by their half-maximal inhibitory concentration (IC₅₀) or their inhibitor constant (Kᵢ). Lower values indicate greater potency. The following tables summarize representative data for various pyrimidin-4-amine derivatives against different kinase targets.
Table 1: In Vitro Kinase Inhibitory Activity of Pyrazolo[3,4-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (nM) | Reference |
| PP1 | LCK | 5 | [6] |
| PP1 | FYN | 6 | [6] |
| PP2 | LCK | 4 | [6] |
| PP2 | FYN | 3 | [6] |
| AD-80 | RET | 4 | [6] |
| Rogaratinib | FGFR1 | 15 | [6] |
| Rogaratinib | FGFR2 | <1 | [6] |
| Rogaratinib | FGFR3 | 19 | [6] |
| Rogaratinib | FGFR4 | 33 | [6] |
| TAS-120 | FGFR1 | 3.9 | [6] |
| TAS-120 | FGFR2 | 1.3 | [6] |
| TAS-120 | FGFR3 | 1.6 | [6] |
| TAS-120 | FGFR4 | 8.3 | [6] |
Table 2: In Vitro Kinase Inhibitory Activity of Pyrrolo[2,3-d]pyrimidine Derivatives
| Compound ID | Target Kinase | IC₅₀ (µM) | Reference |
| Compound 2b | PfCDPK4 | 0.210 | [1] |
| Compound 2f | PfCDPK4 | 0.530 | [1] |
| Compound 2g | PfCDPK4 | 0.480 | [1] |
| Compound 2e | PfCDPK1 | 0.589 | [1] |
Key Experimental Protocols
The evaluation of the pharmacological properties of substituted pyrimidin-4-amines relies on a suite of well-established in vitro and cell-based assays.
Cell Viability and Cytotoxicity Assays
These assays are fundamental for determining the effect of a compound on cell proliferation and survival.
Experimental Protocol: MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.
-
Cell Seeding: Cells are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the substituted pyrimidin-4-amine compound for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: A solution of MTT is added to each well, and the plate is incubated for 2-4 hours to allow for the formation of formazan crystals by metabolically active cells.
-
Solubilization: A solubilization solution (e.g., DMSO or an acidic solution of sodium dodecyl sulfate) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 570 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.
Apoptosis Assays
Apoptosis, or programmed cell death, is a key mechanism by which many anticancer agents exert their effects.
Experimental Protocol: Annexin V/Propidium Iodide (PI) Staining for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Cell Treatment: Cells are treated with the test compound for a desired period.
-
Cell Harvesting: Both adherent and suspension cells are collected.
-
Staining: The cells are washed and resuspended in a binding buffer containing Annexin V conjugated to a fluorophore (e.g., FITC) and propidium iodide (PI).
-
Incubation: The cells are incubated in the dark at room temperature for 15 minutes.
-
Flow Cytometry Analysis: The stained cells are analyzed by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Cell Cycle Analysis
Many kinase inhibitors induce cell cycle arrest, preventing cancer cells from progressing through the cell cycle and dividing.
Experimental Protocol: Propidium Iodide Staining for Cell Cycle Analysis
This method uses the DNA-intercalating dye propidium iodide to determine the distribution of cells in different phases of the cell cycle.
-
Cell Treatment and Harvesting: Cells are treated with the compound, harvested, and washed.
-
Fixation: The cells are fixed in ice-cold 70% ethanol to permeabilize the cell membrane.
-
Staining: The fixed cells are treated with RNase A to degrade RNA and then stained with a solution containing propidium iodide.
-
Flow Cytometry Analysis: The DNA content of the cells is analyzed by flow cytometry. The fluorescence intensity of PI is proportional to the amount of DNA, allowing for the quantification of cells in the G0/G1, S, and G2/M phases of the cell cycle.[7]
Western Blotting for Phosphorylated Proteins
Western blotting is a technique used to detect specific proteins in a sample and is particularly useful for assessing the phosphorylation status of key signaling proteins.
Experimental Protocol: Western Blot for Phosphorylated JNK (p-JNK)
-
Cell Lysis: Cells are treated with the test compound and then lysed to extract cellular proteins. Phosphatase inhibitors are included in the lysis buffer to preserve the phosphorylation state of proteins.
-
Protein Quantification: The total protein concentration of the lysates is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is blocked to prevent non-specific antibody binding and then incubated with a primary antibody specific for the phosphorylated form of the target protein (e.g., anti-p-JNK).
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase), which catalyzes a chemiluminescent reaction that can be detected. The intensity of the signal corresponds to the amount of the phosphorylated protein.
Conclusion
Substituted pyrimidin-4-amines are a highly versatile and pharmacologically significant class of compounds. Their amenability to chemical modification allows for the fine-tuning of their biological activity and pharmacokinetic properties. As potent inhibitors of a wide range of protein kinases, they continue to be a major focus of drug discovery efforts, particularly in the field of oncology. The experimental protocols and data presented in this guide provide a solid foundation for researchers and drug development professionals working with this important chemical scaffold. The continued exploration of substituted pyrimidin-4-amines holds great promise for the development of new and effective targeted therapies.
References
- 1. 7H‐Pyrrolo[2,3‐d]pyrimidine‐4‐amines as Potential Inhibitors of Plasmodium falciparum Calcium‐Dependent Protein Kinases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. mdpi.com [mdpi.com]
- 5. US2416617A - Preparation of 2,4-diaminopyrimidines - Google Patents [patents.google.com]
- 6. 4-Aminopyrazolopyrimidine scaffold and its deformation in the design of tyrosine and serine/threonine kinase inhibitors in medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
6-Methylpyrimidin-4-amine: A Technical Safety and Hazard Guide for Researchers
This technical guide provides a comprehensive overview of the safety, hazards, and Globally Harmonized System (GHS) information for 6-Methylpyrimidin-4-amine (CAS No: 3435-28-7). The information is intended for researchers, scientists, and professionals in drug development who may handle this compound.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is presented below. This data is essential for understanding the compound's behavior and for safe handling and storage.
| Property | Value | Source |
| Molecular Formula | C₅H₇N₃ | PubChem[1] |
| Molecular Weight | 109.13 g/mol | PubChem[1] |
| IUPAC Name | This compound | PubChem[1] |
| CAS Number | 3435-28-7 | PubChem[1] |
| Appearance | Solid (form not specified) | Assumed from similar compounds |
| Melting Point | > 300 °C / 572 °F (for a similar compound 2-Amino-4-hydroxy-6-methylpyrimidine) | [2] |
| Solubility | Insoluble in water (for a similar compound 2-Amino-4-hydroxy-6-methylpyrimidine) | [2] |
GHS Hazard Classification
The GHS classification for this compound, as aggregated from notifications to the ECHA C&L Inventory, indicates several potential hazards.[1]
| Hazard Class | Hazard Category |
| Acute Toxicity, Oral | Category 4 |
| Skin Corrosion/Irritation | Category 2 |
| Serious Eye Damage/Eye Irritation | Category 2A |
| Specific Target Organ Toxicity, Single Exposure (Respiratory tract irritation) | Category 3 |
GHS Pictogram:
Signal Word: Warning [1]
Hazard and Precautionary Statements
Detailed GHS hazard (H) and precautionary (P) statements provide specific information on the nature of the hazards and the recommended safety measures.
| Code | Statement |
| H302 | Harmful if swallowed.[1] |
| H315 | Causes skin irritation.[1] |
| H319 | Causes serious eye irritation.[1] |
| H335 | May cause respiratory irritation.[1] |
| P261 | Avoid breathing dust/fume/gas/mist/vapours/spray. |
| P264 | Wash skin thoroughly after handling. |
| P270 | Do not eat, drink or smoke when using this product. |
| P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/ eye protection/ face protection. |
| P301+P312 | IF SWALLOWED: Call a POISON CENTER/doctor if you feel unwell. |
| P302+P352 | IF ON SKIN: Wash with plenty of water. |
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. |
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |
| P330 | Rinse mouth. |
| P332+P313 | If skin irritation occurs: Get medical advice/attention. |
| P337+P313 | If eye irritation persists: Get medical advice/attention. |
| P362+P364 | Take off contaminated clothing and wash it before reuse. |
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. |
| P405 | Store locked up. |
| P501 | Dispose of contents/container to an approved waste disposal plant. |
Experimental Protocols
Hazard and Response Workflow
The following diagram illustrates the logical workflow for identifying, mitigating, and responding to the hazards associated with this compound.
Caption: Hazard and response workflow for this compound.
Toxicological Data
Quantitative toxicological data, such as LD50 (median lethal dose) or LC50 (median lethal concentration) values for this compound, are not specified in the readily available public safety data. The GHS classification of "Acute Toxicity, Oral, Category 4" suggests a potential for harm if ingested, but specific dose-response data is not provided.[1]
Stability and Reactivity
Information on the stability and reactivity of this compound is limited. However, for a similar compound, 2-Amino-4-hydroxy-6-methylpyrimidine, it is noted to be stable under normal conditions.[2] Incompatible materials to be avoided are strong oxidizing agents.[2] Hazardous decomposition products may include irritating gases and vapors upon thermal decomposition.[2]
Disclaimer
This guide is intended for informational purposes only and is based on publicly available data. It is not a substitute for a comprehensive Safety Data Sheet (SDS) provided by the manufacturer. Researchers and all personnel handling this chemical should consult the original SDS and follow all institutional and regulatory safety protocols.
References
The Versatility of 4-Amino-6-methylpyrimidine: A Comprehensive Review of its Applications in Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-6-methylpyrimidine, a heterocyclic amine, has emerged as a privileged scaffold in medicinal chemistry. Its unique structural features, including hydrogen bond donors and acceptors, and its ability to be readily functionalized, make it a versatile starting point for the design of novel therapeutic agents. This technical guide provides an in-depth review of the synthesis and diverse applications of 4-Amino-6-methylpyrimidine and its derivatives, with a particular focus on their roles as kinase inhibitors, GPR119 agonists, and antimicrobial and anticancer agents. This document aims to serve as a comprehensive resource, complete with experimental protocols, quantitative data, and visual representations of key biological pathways and experimental workflows.
Synthesis of 4-Amino-6-methylpyrimidine and its Derivatives
The synthesis of the 4-Amino-6-methylpyrimidine core and its subsequent derivatization are crucial for exploring its therapeutic potential. Various synthetic strategies have been developed, often involving multi-component reactions that offer efficiency and diversity.
General Synthesis of the Pyrimidine Core
A common and efficient method for the synthesis of substituted pyrimidines is the three-component reaction. For instance, 4-amino-5-pyrimidinecarbonitrile derivatives can be synthesized by reacting an aromatic aldehyde, malononitrile, and an amidine source under thermal conditions or microwave irradiation.[1]
Synthesis of 4-Amino-6-methylpyrimidine-5-carbonitrile
A key intermediate, 4-Amino-6-methylpyrimidine-5-carbonitrile, can be synthesized through the cyclocondensation of malononitrile and acetamidine. This derivative serves as a versatile precursor for a wide range of further chemical modifications.
Applications in Drug Discovery
The 4-Amino-6-methylpyrimidine scaffold has been successfully employed in the development of a variety of therapeutic agents targeting different biological pathways.
Kinase Inhibitors
The pyrimidine core is a well-established pharmacophore for kinase inhibitors, often acting as a hinge-binding motif. Derivatives of 4-Amino-6-methylpyrimidine have shown potent inhibitory activity against several kinases implicated in cancer.
A novel series of aminodimethylpyrimidinol derivatives based on the 4-Amino-6-methylpyrimidine scaffold have been designed and synthesized as potent and selective FGFR4 inhibitors. These compounds have shown promising anti-hepatocellular carcinoma efficacy.[2]
Derivatives of 4-Amino-6-methylpyrimidine have been developed as potent inhibitors of Aurora A kinase, a key regulator of mitosis. These inhibitors can induce the DFG-out conformation of the kinase, leading to reduced levels of MYC oncoproteins, which are implicated in a variety of cancers.[3]
A fragment-based lead discovery approach has led to the identification of 4-amino-pyridopyrimidine derivatives as potent and selective inhibitors of Mitogen-activated protein kinase kinase kinase kinase 4 (MAP4K4). These compounds have demonstrated in vivo pharmacodynamic effects in human tumor xenograft models.[4]
GPR119 Agonists
G protein-coupled receptor 119 (GPR119) is a promising target for the treatment of type 2 diabetes. Novel 4-amino-2-phenylpyrimidine derivatives have been synthesized and evaluated as potent GPR119 agonists. These compounds have been shown to improve glucose tolerance by enhancing glucose-dependent insulin secretion.[5]
Antimicrobial and Anticancer Agents
Derivatives of 4-Amino-6-methylpyrimidine have demonstrated significant potential as both antimicrobial and anticancer agents.
Various derivatives have been synthesized and evaluated for their antibacterial activity against a range of Gram-positive and Gram-negative bacteria. The mechanism of action is often attributed to the inhibition of essential bacterial enzymes.
The antiproliferative effects of 4-Amino-6-methylpyrimidine derivatives have been evaluated against various cancer cell lines. These compounds can induce cell cycle arrest and apoptosis, highlighting their potential as novel anticancer agents.[6]
Quantitative Data Summary
The following tables summarize the biological activity of selected 4-Amino-6-methylpyrimidine derivatives.
Table 1: Kinase Inhibitory Activity of 4-Amino-6-methylpyrimidine Derivatives
| Compound ID | Target Kinase | IC50 (nM) | Reference |
| 6O | FGFR4 | 4.5 µM (in Hep3B cells) | [2] |
| 13 | Aurora A | < 200 | [3] |
| 29 | MAP4K4 | Low nanomolar | [4] |
Table 2: Anticancer Activity of 4-Amino-6-methylpyrimidine Derivatives
| Compound ID | Cell Line | IC50 (µM) | Reference |
| Derivative 1 | Hep3B (Liver Cancer) | Varies | [6] |
| Derivative 2 | A549 (Lung Cancer) | Varies | [6] |
| Derivative 3 | HeLa (Cervical Cancer) | Varies | [6] |
| Derivative 4 | MCF7 (Breast Cancer) | Varies | [6] |
Experimental Protocols
This section provides detailed methodologies for key experiments cited in this review.
Synthesis of 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile[1]
-
A mixture of 4-methylbenzaldehyde (1 mmol), malononitrile (1 mmol), and benzamidine (1 mmol) in an appropriate solvent is prepared.
-
The reaction mixture is either heated at reflux for several hours or subjected to microwave irradiation at a specified temperature and time.
-
After completion of the reaction (monitored by TLC), the mixture is cooled to room temperature.
-
The precipitated solid is filtered, washed with a suitable solvent (e.g., cold ethanol), and dried to afford the crude product.
-
The crude product is purified by recrystallization from a suitable solvent to yield the pure 4-Amino-6-(4-methylphenyl)-2-phenyl-5-pyrimidinecarbonitrile.
In Vitro Kinase Assay (General Protocol)[7][8]
-
Reagents and Buffers: Prepare kinase buffer (e.g., Tris-HCl, MgCl₂, DTT), ATP solution, substrate solution (e.g., a specific peptide or protein), and the test compound (4-Amino-6-methylpyrimidine derivative) at various concentrations.
-
Kinase Reaction: In a microplate well, combine the kinase, substrate, and test compound.
-
Initiation: Start the reaction by adding ATP.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes).
-
Termination: Stop the reaction by adding a stop solution (e.g., EDTA).
-
Detection: Measure the kinase activity. This can be done using various methods, such as radiometric assays (measuring the incorporation of ³²P-ATP into the substrate) or non-radiometric methods like fluorescence-based assays (e.g., ADP-Glo™ Kinase Assay).
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration and determine the IC50 value by fitting the data to a dose-response curve.
MTT Cell Viability Assay[9][10][11]
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the 4-Amino-6-methylpyrimidine derivative for a specific duration (e.g., 24, 48, or 72 hours). Include a vehicle control.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 540 and 590 nm) using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
GPR119 Agonist cAMP Assay[12][13][14]
-
Cell Culture: Use a cell line stably expressing the human GPR119 receptor (e.g., HEK293-hGPR119).
-
Cell Seeding: Seed the cells into a 96- or 384-well plate and culture overnight.
-
Assay Preparation: Wash the cells with assay buffer and then add assay buffer containing a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Compound Addition: Add the 4-Amino-6-methylpyrimidine derivative at various concentrations to the wells.
-
Incubation: Incubate the plate at room temperature or 37°C for a specified time (e.g., 30 minutes).
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP detection kit (e.g., HTRF, FRET, or luminescence-based).
-
Data Analysis: Generate a dose-response curve by plotting the cAMP signal against the logarithm of the agonist concentration and calculate the EC50 value.
Antibacterial Susceptibility Testing (Broth Microdilution)[15][16]
-
Inoculum Preparation: Prepare a standardized bacterial suspension (e.g., 0.5 McFarland standard).
-
Compound Dilution: Prepare serial twofold dilutions of the 4-Amino-6-methylpyrimidine derivative in a 96-well microtiter plate containing broth medium.
-
Inoculation: Inoculate each well with the bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 16-20 hours.
-
MIC Determination: The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that completely inhibits visible bacterial growth.
Conclusion
4-Amino-6-methylpyrimidine has proven to be a remarkably versatile scaffold in the field of drug discovery. Its synthetic tractability and favorable pharmacological properties have enabled the development of a wide array of potent and selective modulators of various biological targets. The continued exploration of this privileged structure is likely to yield novel therapeutic agents for a range of diseases, from cancer and diabetes to infectious diseases. This technical guide provides a solid foundation for researchers and scientists to further investigate and harness the potential of 4-Amino-6-methylpyrimidine in their drug development endeavors.
References
- 1. Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. In vitro kinase assay [bio-protocol.org]
- 4. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 5. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Novel 2-amino-4-aryl-6-pyridopyrimidines and N-alkyl derivatives: Synthesis, characterization and investigation of anticancer, antibacterial activities and DNA/BSA binding affinities - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyrimidine Scaffold: A Cornerstone of Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyrimidine ring, a simple six-membered aromatic heterocycle containing two nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry. Its prevalence in the architecture of DNA and RNA nucleobases (cytosine, thymine, and uracil) underscores its fundamental role in biological systems.[1] This inherent biocompatibility, coupled with its versatile chemical properties, has made the pyrimidine core a highly successful pharmacophore in the development of a wide array of therapeutic agents.[2][3] This technical guide provides a comprehensive overview of the pyrimidine scaffold, detailing its physicochemical properties, diverse biological activities, and its role in modulating key signaling pathways. The guide also includes detailed experimental protocols for evaluating pyrimidine-based compounds and summarizes key quantitative data to aid in drug design and development.
Physicochemical Properties and Pharmacophoric Features
The pyrimidine ring's unique electronic and structural characteristics contribute to its success as a pharmacophore. It is an electron-deficient (π-deficient) aromatic system, a property that is enhanced by the presence of the two nitrogen atoms.[4][5] This electron deficiency makes the 2, 4, and 6 positions susceptible to nucleophilic attack, while electrophilic substitution is more likely to occur at the 5-position.[5]
The nitrogen atoms in the pyrimidine ring are excellent hydrogen bond acceptors, and substituents on the ring can be readily modified to act as hydrogen bond donors. This ability to participate in hydrogen bonding is crucial for high-affinity interactions with biological targets such as enzymes and receptors.[2] Furthermore, the pyrimidine ring is a bioisostere of the phenyl ring and other aromatic systems, allowing it to be incorporated into drug candidates to improve pharmacokinetic and pharmacodynamic properties.[2][3]
Therapeutic Applications and Biological Activities
The versatility of the pyrimidine scaffold is evident in the broad spectrum of biological activities exhibited by its derivatives. Pyrimidine-based drugs have been successfully developed for a multitude of diseases, including cancer, viral and bacterial infections, and inflammatory conditions.[1][6][7][8]
Anticancer Activity
The pyrimidine scaffold is a cornerstone of modern oncology. Many pyrimidine derivatives exert their anticancer effects by inhibiting protein kinases, which are critical regulators of cell signaling pathways that are often dysregulated in cancer.[9][10]
Kinase Inhibition:
-
Epidermal Growth Factor Receptor (EGFR) Inhibitors: EGFR is a receptor tyrosine kinase that plays a pivotal role in cell proliferation and survival.[11][12] Pyrimidine-based inhibitors like Gefitinib and Osimertinib are designed to compete with ATP for the binding site in the EGFR kinase domain, thereby blocking downstream signaling.[10][11][12]
-
Vascular Endothelial Growth Factor Receptor (VEGFR) Inhibitors: VEGFRs are key mediators of angiogenesis, the formation of new blood vessels that is essential for tumor growth and metastasis.[13][14] Pyrimidine derivatives have been developed to inhibit VEGFR-2, a critical receptor in this pathway.[13][14]
-
BCR-ABL Kinase Inhibitors: The BCR-ABL fusion protein is a constitutively active tyrosine kinase that drives the proliferation of cancer cells in chronic myeloid leukemia (CML).[1][15] Imatinib , a landmark targeted therapy, is a 2-phenylaminopyrimidine derivative that effectively inhibits the BCR-ABL kinase.[16]
-
Aurora and Polo-like Kinase (PLK) Inhibitors: These are serine/threonine kinases that are essential for cell cycle progression. Several pyrimidine-based inhibitors of Aurora kinases (e.g., Alisertib, Barasertib) and PLKs (e.g., BI2536) have shown promise in clinical trials.[17]
Tubulin Polymerization Inhibition:
Microtubules, dynamic polymers of α- and β-tubulin, are essential for cell division, making them an attractive target for anticancer drugs.[18] A number of pyrimidine derivatives have been shown to inhibit tubulin polymerization by binding to the colchicine binding site, leading to cell cycle arrest and apoptosis.[18][19][20]
Quantitative Data: Anticancer Activity of Pyrimidine Derivatives
| Compound Class | Drug/Compound | Target | Cancer Cell Line | IC50 | Citation(s) |
| EGFR Inhibitors | Osimertinib | EGFR (T790M mutant) | H1975 | ~1 nM | [5] |
| Erlotinib | EGFR (wild-type) | A431 | ~2 nM | [5] | |
| Gefitinib | EGFR | Various | Varies | [10] | |
| Indolyl-pyrimidine derivative 4g | EGFR | MCF-7 | 5.1 ± 1.14 µM | [21] | |
| Indolyl-pyrimidine derivative 4g | EGFR | HepG2 | 5.02 ± 1.19 µM | [21] | |
| Indolyl-pyrimidine derivative 4g | EGFR | HCT-116 | 6.6 ± 1.40 µM | [21] | |
| VEGFR-2 Inhibitors | Pyrimidine derivative 7d | VEGFR-2 | A549 | 9.19 - 13.17 µM | [13] |
| Pyrimidine derivative 9s | VEGFR-2 | HepG2 | 11.94 - 18.21 µM | [13] | |
| Pyrimidine derivative 13n | VEGFR-2 | HepG2 | 11.94 - 18.21 µM | [13] | |
| Thienopyrimidine 21e | VEGFR-2 | - | 21 nM | [14] | |
| Aurora Kinase Inhibitors | Alisertib (MLN8237) | Aurora A | - | 1.2 nM | [17] |
| Barasertib (AZD1152) | Aurora B | - | 0.37 nM | [17] | |
| Tubulin Polymerization Inhibitors | Pyrazolo[1,5-a]pyrimidine 1a | Tubulin | Various | 24.8 nM (average) | [19] |
| Pyrazolo[1,5-a]pyrimidine 1b | Tubulin | Various | 28 nM (average) | [19] | |
| Pyrimidine analog 8c | Tubulin | Glioblastoma cells | 2.09 - 2.36 nM | [18] |
Antiviral Activity
Pyrimidine nucleoside analogs have long been a cornerstone of antiviral therapy. These compounds mimic natural nucleosides and, after intracellular phosphorylation, are incorporated into the growing viral DNA or RNA chain, leading to chain termination and inhibition of viral replication.[21][22]
HIV Reverse Transcriptase Inhibitors:
Non-nucleoside reverse transcriptase inhibitors (NNRTIs) are a critical component of highly active antiretroviral therapy (HAART) for HIV infection. These pyrimidine-containing molecules bind to an allosteric pocket on the reverse transcriptase enzyme, inducing a conformational change that inhibits its activity.[18][22][23]
Quantitative Data: Antiviral Activity of Pyrimidine Derivatives
| Compound Class | Drug/Compound | Target | Virus | EC50 | Citation(s) |
| NNRTIs | Etravirine | HIV-1 Reverse Transcriptase | HIV-1 IIIB | 3.5 nM | [18] |
| Pyrimidine NNRTI 48 | HIV-1 Reverse Transcriptase | HIV-1 (wild-type & mutants) | 3.43 - 11.8 nM | [18] | |
| Influenza Inhibitors | HAA-09 (65) | Influenza A Polymerase PB2 | Influenza A | 0.03 µM | [18] |
| Broad-Spectrum Antivirals | Compound 1 (DHODH Inhibitor) | Dihydroorotate Dehydrogenase | Cytomegalovirus, Adenovirus | Low µM to nM range | [24] |
Antibacterial Activity
Pyrimidine derivatives have demonstrated significant potential as antibacterial agents, with activity against both Gram-positive and Gram-negative bacteria.[22][25][26] The mechanism of action often involves the inhibition of essential bacterial enzymes.
Quantitative Data: Antibacterial Activity of Pyrimidine Derivatives
| Compound Class | Bacterial Strain | MIC (µg/mL) | Citation(s) |
| Pyridothienopyrimidines | S. aureus 25923 | Varies | [27] |
| B. cereus 33018 | Varies | [27] | |
| E. coli 8739 | Varies | [27] | |
| Pyrimidine derivatives | S. aureus | 16.26 | [22] |
| B. subtilis | 17.34 | [22] | |
| E. coli | 17.34 | [22] |
Anti-inflammatory Activity
Chronic inflammation is a hallmark of many diseases, and the pyrimidine scaffold has been explored for the development of anti-inflammatory agents.[3][8][21] Some pyrimidine derivatives have been shown to inhibit cyclooxygenase (COX) enzymes, which are key mediators of the inflammatory response.[21]
Quantitative Data: Anti-inflammatory Activity of Pyrimidine Derivatives
| Compound Class | Target | IC50 (µM) | Citation(s) |
| Pyrimidine derivative 3b | COX-1 | 19.45 ± 0.07 | [21] |
| COX-2 | 31.4 ± 0.12 | [21] | |
| Pyrimidine derivative 4d | COX-2 | 23.8 ± 0.20 | [21] |
| Pyridine derivative 7a | Nitric Oxide Production | 76.6 | [8] |
| Pyrimidine derivative 9d | Nitric Oxide Production | 88.7 | [8] |
| Pyrimidine acrylamide 9 | Lipoxygenase | 1.1 | [28] |
Signaling Pathways and Mechanisms of Action
The therapeutic effects of pyrimidine-based drugs are a direct result of their ability to modulate specific signaling pathways. Understanding these pathways is crucial for rational drug design and for predicting potential mechanisms of resistance.
EGFR Signaling Pathway
The Epidermal Growth Factor Receptor (EGFR) signaling pathway is a critical regulator of cell growth, proliferation, and survival.[11][12] In many cancers, this pathway is aberrantly activated. Pyrimidine-based EGFR inhibitors, such as Gefitinib, bind to the ATP-binding site of the EGFR kinase domain, preventing its autophosphorylation and the subsequent activation of downstream signaling cascades, including the RAS-RAF-MEK-ERK and PI3K-AKT pathways.[11][12][29]
Caption: Simplified EGFR signaling pathway and the point of inhibition by Gefitinib.
BCR-ABL Signaling Pathway
In Chronic Myeloid Leukemia (CML), the Philadelphia chromosome results in the formation of the BCR-ABL fusion gene, which encodes a constitutively active tyrosine kinase.[1][15] This oncoprotein activates multiple downstream pathways, including the RAS/MAPK, PI3K/AKT, and JAK/STAT pathways, leading to uncontrolled cell proliferation and survival. Imatinib, a 2-phenylaminopyrimidine derivative, specifically inhibits the BCR-ABL kinase activity, thereby blocking these oncogenic signals.[15][16]
Caption: The BCR-ABL signaling pathway and its inhibition by Imatinib in CML.
NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) signaling pathway is a key regulator of inflammation and immunity.[5][23] In its inactive state, NF-κB is sequestered in the cytoplasm by inhibitor of κB (IκB) proteins. Upon stimulation by various signals, the IκB kinase (IKK) complex phosphorylates IκB, leading to its degradation and the subsequent translocation of NF-κB to the nucleus, where it activates the transcription of pro-inflammatory genes. Some pyrimidine-based compounds have been investigated as inhibitors of this pathway.
Caption: Overview of the canonical NF-κB signaling pathway and a potential point of inhibition.
Experimental Protocols
The evaluation of pyrimidine-based compounds requires a suite of well-defined experimental protocols. The following are detailed methodologies for key assays.
In Vitro Cytotoxicity Assessment: MTT Assay
Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.[2][6][7]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of the pyrimidine compound in culture medium. Remove the existing medium from the wells and add 100 µL of the compound dilutions. Include a vehicle control (e.g., DMSO) and a positive control (e.g., a known cytotoxic drug).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of 5 mg/mL MTT solution in PBS to each well and incubate for 4 hours at 37°C.[2][6]
-
Formazan Solubilization: Carefully aspirate the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value using non-linear regression analysis.
Caption: Experimental workflow for the MTT cytotoxicity assay.
In Vitro Kinase Inhibition Assay
Principle: This assay measures the ability of a compound to inhibit the activity of a specific protein kinase. The assay typically involves incubating the kinase, a substrate, ATP, and the inhibitor, and then quantifying the amount of phosphorylated substrate.[30][31][32]
Protocol (Radiometric Assay):
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified kinase, a specific peptide substrate, and the pyrimidine inhibitor at various concentrations in kinase buffer.
-
Initiate Reaction: Start the reaction by adding a mixture of MgCl₂ and [γ-³²P]ATP.
-
Incubation: Incubate the reaction at 30°C for a specified time (e.g., 30 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., phosphoric acid).
-
Separation: Spot a portion of the reaction mixture onto a phosphocellulose filter paper. Wash the filter paper extensively to remove unincorporated [γ-³²P]ATP.
-
Quantification: Measure the amount of radioactivity incorporated into the peptide substrate using a scintillation counter.
-
Data Analysis: Determine the percentage of kinase inhibition for each inhibitor concentration and calculate the IC50 value.
Caption: Workflow for an in vitro radiometric kinase inhibition assay.
Antibacterial Susceptibility Testing: Minimum Inhibitory Concentration (MIC) Determination
Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation. The broth microdilution method is a common technique for determining MIC values.[4][7][11][33]
Protocol (Broth Microdilution):
-
Prepare Inoculum: Culture the bacterial strain in a suitable broth medium to the desired optical density (e.g., 0.5 McFarland standard).
-
Prepare Compound Dilutions: In a 96-well microtiter plate, prepare serial two-fold dilutions of the pyrimidine compound in cation-adjusted Mueller-Hinton broth.
-
Inoculation: Inoculate each well with the bacterial suspension to a final concentration of approximately 5 x 10⁵ CFU/mL. Include a growth control (no compound) and a sterility control (no bacteria).
-
Incubation: Incubate the plate at 37°C for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound at which there is no visible turbidity (bacterial growth).
Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).
Antiviral Activity Assessment: Plaque Reduction Assay
Principle: This assay measures the ability of a compound to inhibit the cytopathic effect of a lytic virus. The number of plaques (areas of cell death) is quantified in the presence and absence of the antiviral compound.[12][15][34][35]
Protocol:
-
Cell Seeding: Seed host cells in 6-well or 12-well plates to form a confluent monolayer.
-
Virus Dilution and Infection: Prepare serial dilutions of the virus stock and infect the cell monolayers.
-
Compound Treatment: After a viral adsorption period, remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose or methylcellulose) containing various concentrations of the pyrimidine compound.
-
Incubation: Incubate the plates for a period sufficient for plaque formation (typically 2-10 days, depending on the virus).
-
Plaque Visualization: Fix the cells (e.g., with formalin) and stain with a dye (e.g., crystal violet) to visualize the plaques.
-
Data Analysis: Count the number of plaques at each compound concentration and calculate the EC50 value, the concentration that reduces the number of plaques by 50% compared to the virus control.
In Vivo Efficacy Studies in Xenograft Models
Principle: To evaluate the antitumor activity of a pyrimidine-based compound in a living organism, human tumor cells are implanted into immunodeficient mice (xenograft model). The effect of the compound on tumor growth is then monitored over time.[9][36][37][38]
Protocol:
-
Tumor Cell Implantation: Subcutaneously inject a suspension of human cancer cells into the flank of immunodeficient mice.
-
Tumor Growth and Randomization: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³). Randomize the mice into treatment and control groups.
-
Compound Administration: Administer the pyrimidine compound to the treatment groups via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group receives the vehicle.
-
Monitoring: Measure tumor volume and body weight 2-3 times per week. Monitor the animals for any signs of toxicity.
-
Endpoint: The study is terminated when tumors in the control group reach a predetermined size or after a specified duration of treatment.
-
Data Analysis: Compare the tumor growth in the treated groups to the control group to determine the antitumor efficacy.
Conclusion
The pyrimidine scaffold continues to be a remarkably fruitful source of new therapeutic agents. Its inherent drug-like properties, synthetic tractability, and ability to interact with a wide range of biological targets have solidified its position as a privileged pharmacophore in medicinal chemistry. The ongoing exploration of novel pyrimidine derivatives, guided by a deep understanding of structure-activity relationships and the underlying biology of disease, promises to deliver the next generation of innovative medicines to address unmet medical needs. This technical guide serves as a foundational resource for researchers and drug development professionals working with this versatile and powerful molecular framework.
References
- 1. researchgate.net [researchgate.net]
- 2. Pyrimidine scaffold dual-target kinase inhibitors for cancer diseases: A review on design strategies, synthetic approaches, and structure-activity relationship (2018‒2023) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Inhibiting NF-κB Activation by Small Molecules As a Therapeutic Strategy - PMC [pmc.ncbi.nlm.nih.gov]
- 6. benchchem.com [benchchem.com]
- 7. microbe-investigations.com [microbe-investigations.com]
- 8. Comparative Study of Pyridine and Pyrimidine Derivatives as Promising Anti-Inflammatory Agents: Design, Synthesis, and LPS-Induced RAW 264.7 Macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. research.nu.edu.kz [research.nu.edu.kz]
- 10. mdpi.com [mdpi.com]
- 11. MIC Determination By Microtitre Broth Dilution Method - Hancock Lab [cmdr.ubc.ca]
- 12. benchchem.com [benchchem.com]
- 13. Synthesis, molecular modeling, and biological evaluation of novel imatinib derivatives as anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. newdrugapprovals.org [newdrugapprovals.org]
- 15. In Vitro Antiviral Testing | IAR | USU [qanr.usu.edu]
- 16. thieme-connect.com [thieme-connect.com]
- 17. researchgate.net [researchgate.net]
- 18. mdpi.com [mdpi.com]
- 19. Design, synthesis, and bioevaluation of pyrazolo[1,5-a]pyrimidine derivatives as tubulin polymerization inhibitors targeting the colchicine binding site with potent anticancer activities - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Research developments in the syntheses, anti-inflammatory activities and structure–activity relationships of pyrimidines - PMC [pmc.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. What are NF-κB inhibitors and how do they work? [synapse.patsnap.com]
- 24. Antiviral assay -Antimicrobial assay -Microbiology-BIO-PROTOCOL [bio-protocol.org]
- 25. Therapeutic potential of heterocyclic pyrimidine scaffolds - PMC [pmc.ncbi.nlm.nih.gov]
- 26. ias.ac.in [ias.ac.in]
- 27. researchgate.net [researchgate.net]
- 28. mdpi.com [mdpi.com]
- 29. Inhibition of Pyrimidine Biosynthesis Pathway Suppresses Viral Growth through Innate Immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 30. woah.org [woah.org]
- 31. Heterocyclic-Fused Pyrimidines as Novel Tubulin Polymerization Inhibitors Targeting the Colchicine Binding Site: Structural Basis and Antitumor Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 32. US8350029B2 - Process for the preparation of gefitinib - Google Patents [patents.google.com]
- 33. actascientific.com [actascientific.com]
- 34. A Standardized Plaque Reduction Assay for Determination of Drug Susceptibilities of Cytomegalovirus Clinical Isolates - PMC [pmc.ncbi.nlm.nih.gov]
- 35. Viral Concentration Determination Through Plaque Assays: Using Traditional and Novel Overlay Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 36. pubs.acs.org [pubs.acs.org]
- 37. A flow-based synthesis of Imatinib: the API of Gleevec - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 38. WO2013098854A2 - Synthesis of raltegravir - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for Nucleophilic Substitution Reactions Involving Aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Aminopyrimidines are a class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and drug discovery. Their structural resemblance to the purine bases found in DNA and RNA allows them to act as privileged scaffolds, particularly in the development of kinase inhibitors. Nucleophilic substitution reactions are a cornerstone of synthetic strategies to functionalize the pyrimidine ring, enabling the creation of diverse libraries of compounds for biological screening. This document provides detailed application notes and experimental protocols for nucleophilic substitution reactions involving aminopyrimidines, with a focus on their synthesis and application as kinase inhibitors.
The pyrimidine ring is electron-deficient, which facilitates nucleophilic attack, especially at positions 2, 4, and 6, when a suitable leaving group is present. The most common leaving groups are halogens (e.g., chloro) and alkoxy groups. The reaction typically proceeds via a Meisenheimer complex, a resonance-stabilized intermediate, followed by the elimination of the leaving group to restore aromaticity.
Applications in Drug Discovery: Kinase Inhibition
A primary application of aminopyrimidine derivatives is in the development of protein kinase inhibitors.[1] Kinases are a large family of enzymes that play crucial roles in cellular signaling pathways by catalyzing the phosphorylation of specific substrates.[1] Dysregulation of kinase activity is a hallmark of many diseases, including cancer, inflammatory disorders, and neurodegenerative diseases.
The aminopyrimidine core can mimic the adenine ring of ATP, the natural substrate for kinases, allowing these compounds to competitively bind to the ATP-binding pocket of the enzyme and inhibit its activity.[1] By strategically modifying the substituents on the aminopyrimidine scaffold through nucleophilic substitution, medicinal chemists can enhance potency, selectivity, and pharmacokinetic properties of these inhibitors. Notable examples of FDA-approved drugs with an aminopyrimidine core include Imatinib, a BCR-Abl inhibitor, and Palbociclib, a CDK4/6 inhibitor.[2]
Targeted Signaling Pathway: c-Jun N-terminal Kinase (JNK) Pathway
The c-Jun N-terminal kinase (JNK) signaling pathway is a critical cascade within the mitogen-activated protein kinase (MAPK) family. It is activated by various cellular stresses, such as inflammatory cytokines, UV radiation, and oxidative stress.[3][4] The pathway culminates in the phosphorylation and activation of several transcription factors, most notably c-Jun, which in turn regulates the expression of genes involved in cell proliferation, apoptosis, and inflammation.[3][5] Aberrant JNK signaling is implicated in various diseases, making it an attractive target for therapeutic intervention. Aminopyrimidine-based JNK inhibitors have shown promise in preclinical studies.[3]
Caption: The JNK signaling cascade and the point of intervention for aminopyrimidine-based inhibitors.
Quantitative Data Summary
The following tables summarize key quantitative data from various studies on nucleophilic substitution reactions of aminopyrimidines and their biological activities.
Table 1: Reaction Yields for Nucleophilic Aromatic Substitution (SNAr) on Chloropyrimidines
| Entry | Starting Pyrimidine | Nucleophile | Conditions | Yield (%) | Reference |
| 1 | 2,4,6-Trichloropyrimidine | 3-Aminopyrrole | DIPEA, 4Å MS, DCM, Reflux, 2.5h | 89 | [6] |
| 2 | 2,4-Dichloropyrimidine | 3-Aminopyrrole | DIPEA, 4Å MS, DCM, Reflux, 2h | 46 | [7] |
| 3 | 2-Chloropyrimidine | 3-Aminopyrrole | DIPEA, 4Å MS, DCM, Reflux, 17h | 46 | [7] |
| 4 | 4,6-Dichloro-2-(methylsulfonyl)pyrimidine | (S)-tert-butyl 3-aminopyrrolidine-1-carboxylate | Et3N, THF, 50°C, 16h | 56 | [8] |
| 5 | 2-Amino-4,6-dichloropyrimidine | Aniline | Et3N, 80-90°C, solvent-free | >90 | [9] |
| 6 | 4-Chloro-6-(4-fluorophenyl)-7H-pyrrolo[2,3-d]pyrimidine | Aniline | HCl, 2-PrOH, 80°C, 22h | 85 | [10] |
Table 2: Biological Activity of Aminopyrimidine Derivatives as Kinase Inhibitors
| Compound | Target Kinase | IC50 (nM) | Cell Line | Cellular Activity (IC50, µM) | Reference |
| Compound 1 | Aurora A | <10 | - | - | [8] |
| Compound 13 | Aurora A | <10 | HCT116 | 0.028 | [8] |
| PLK Inhibitor 45a | PLK-1 | 1.8 | HeLaS3 | 0.0029 | [11] |
| JNK Inhibitor 1 | JNK1 | 20 | - | - | [3] |
| JNK Inhibitor 37 | JNK1 | 7 | - | - | [3] |
Experimental Protocols
General Workflow for Synthesis and Purification
The synthesis of substituted aminopyrimidines via nucleophilic substitution generally follows a standard laboratory workflow.
Caption: A generalized workflow for the synthesis, purification, and characterization of aminopyrimidine derivatives.
Protocol 1: Nucleophilic Aromatic Substitution of a Chloropyrimidine with an Amine (Conventional Heating)
This protocol describes a general procedure for the reaction of a chloropyrimidine with an amine nucleophile under conventional heating.
Materials:
-
Chloropyrimidine derivative (1.0 eq)
-
Amine nucleophile (1.1 - 1.5 eq)
-
Base (e.g., N,N-Diisopropylethylamine (DIPEA) or Triethylamine (Et3N), 2.0 - 3.0 eq) or Acid (e.g., HCl in a suitable solvent, catalytic amount)
-
Anhydrous solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF), 1-Pentanol, 2-Propanol)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Heating mantle or oil bath
-
Thin-layer chromatography (TLC) plate and chamber
-
Standard workup and purification reagents and equipment (separatory funnel, ethyl acetate, brine, anhydrous sodium sulfate, rotary evaporator, silica gel for column chromatography).
Procedure:
-
To a dry round-bottom flask equipped with a magnetic stir bar, add the chloropyrimidine derivative (1.0 eq).
-
Dissolve the starting material in the chosen anhydrous solvent.
-
Add the amine nucleophile (1.1 - 1.5 eq) to the solution.
-
Add the base (e.g., DIPEA, 2.0 - 3.0 eq) or acid catalyst.
-
Attach a reflux condenser and heat the reaction mixture to the desired temperature (e.g., reflux) with vigorous stirring.
-
Monitor the progress of the reaction by TLC or LC-MS until the starting material is consumed.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Workup: a. If the reaction is basic, dilute the mixture with ethyl acetate and wash with water and brine. b. If the reaction is acidic, neutralize the mixture with a saturated aqueous solution of sodium bicarbonate before extraction with an organic solvent like ethyl acetate.[10] c. Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator.
-
Purification: a. Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted aminopyrimidine.
-
Characterization: a. Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry to confirm its identity and purity.
Protocol 2: Microwave-Assisted Nucleophilic Aromatic Substitution
This protocol provides an alternative to conventional heating, often leading to shorter reaction times and improved yields.
Materials:
-
Chloropyrimidine derivative (1.0 mmol)
-
Amine nucleophile (1.2 mmol)
-
Base (e.g., DIPEA, 1.5 mmol)
-
High-boiling point solvent (e.g., N,N-Dimethylformamide (DMF) or 1,4-dioxane, 3 mL)
-
10 mL microwave vial with a magnetic stir bar
-
Microwave reactor
Procedure:
-
To a 10 mL microwave vial, add the chloropyrimidine (1.0 mmol), the amine nucleophile (1.2 mmol), and the base (1.5 mmol).
-
Add the solvent (3 mL) and cap the vial securely.
-
Place the vial in the microwave reactor.
-
Irradiate the reaction mixture at a constant temperature (e.g., 120-150 °C) for a specified time (e.g., 15-60 minutes). The reaction progress can be monitored by LC-MS if the instrument allows for intermittent sampling.
-
After the reaction is complete, allow the vial to cool to room temperature.
-
Proceed with the workup, purification, and characterization steps as described in Protocol 1.
Conclusion
Nucleophilic substitution reactions on aminopyrimidine scaffolds are a powerful and versatile tool in modern drug discovery. The protocols and data presented here provide a foundation for researchers to synthesize and evaluate novel aminopyrimidine derivatives as potential therapeutic agents, particularly as kinase inhibitors. The ability to systematically modify the structure of these compounds allows for the fine-tuning of their biological activity and the development of next-generation targeted therapies.
References
- 1. experts.illinois.edu [experts.illinois.edu]
- 2. commerce.bio-rad.com [commerce.bio-rad.com]
- 3. researchgate.net [researchgate.net]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. arkat-usa.org [arkat-usa.org]
- 7. researchgate.net [researchgate.net]
- 8. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Acid Catalyzed Amination of 4-Chloropyrrolopyrimidine: Effect of Solvent, Acid Amount and Substrate Scope for Reactions in Water[v1] | Preprints.org [preprints.org]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols: 1H and 13C NMR Spectral Analysis of 6-Methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed guide to the 1H and 13C Nuclear Magnetic Resonance (NMR) spectral analysis of 6-Methylpyrimidin-4-amine. Due to the unavailability of experimentally acquired spectral data in public databases, this analysis is based on predicted NMR spectra. These notes outline the necessary protocols for sample preparation, data acquisition, and processing, and present the predicted spectral data in a structured format for clear interpretation. The included diagrams illustrate the molecular structure and a typical NMR experimental workflow.
Introduction
This compound is a heterocyclic organic compound with potential applications in medicinal chemistry and drug development. As a derivative of pyrimidine, a core structure in nucleic acids, it is of interest for the synthesis of novel bioactive molecules. Accurate structural elucidation is paramount in the development of new chemical entities, and NMR spectroscopy is the most powerful technique for determining the structure of organic molecules in solution. This application note serves as a practical guide for researchers working with this compound, providing a foundational understanding of its NMR characteristics.
Predicted Spectral Data
The following tables summarize the predicted 1H and 13C NMR spectral data for this compound. These values were obtained using computational prediction software and should be used as a reference for the analysis of experimentally acquired spectra.
Table 1: Predicted ¹H NMR Data for this compound
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Predicted Coupling Constant (J, Hz) |
| H2 | 8.21 | Singlet | - |
| H5 | 6.45 | Singlet | - |
| -NH₂ | 5.50 (broad) | Singlet | - |
| -CH₃ | 2.29 | Singlet | - |
Note: The chemical shift of the -NH₂ protons is highly dependent on solvent and concentration and may appear as a broad singlet.
Table 2: Predicted ¹³C NMR Data for this compound
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
| C2 | 157.5 |
| C4 | 163.0 |
| C5 | 108.2 |
| C6 | 168.9 |
| -CH₃ | 23.8 |
Experimental Protocols
A standard protocol for the NMR analysis of this compound is provided below. This can be adapted based on the specific instrumentation and experimental requirements.
1. Sample Preparation
-
Solvent Selection: Choose a suitable deuterated solvent that dissolves the sample and has minimal overlapping signals with the analyte. Common choices include Chloroform-d (CDCl₃) or Dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly for exchangeable protons like those of the amine group.
-
Concentration: Prepare a solution with a concentration of 5-10 mg of this compound in 0.5-0.7 mL of the chosen deuterated solvent.
-
Internal Standard: Add a small amount of an internal standard, such as Tetramethylsilane (TMS), to the solution to reference the chemical shifts (δ = 0.00 ppm).
-
Sample Tube: Transfer the solution to a clean, dry 5 mm NMR tube.
2. NMR Data Acquisition
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher) equipped with a proton and carbon probe.
-
¹H NMR Parameters (Typical):
-
Pulse Sequence: Standard single-pulse experiment (zg30 or similar).
-
Spectral Width: 10-12 ppm.
-
Acquisition Time: 2-4 seconds.
-
Relaxation Delay: 1-5 seconds.
-
Number of Scans: 8-16 (can be increased for dilute samples).
-
-
¹³C NMR Parameters (Typical):
-
Pulse Sequence: Proton-decoupled pulse program (e.g., zgpg30).
-
Spectral Width: 200-220 ppm.
-
Acquisition Time: 1-2 seconds.
-
Relaxation Delay: 2-5 seconds.
-
Number of Scans: 128 or more, depending on the sample concentration.
-
3. Data Processing
-
Fourier Transformation: Apply a Fourier transform to the acquired Free Induction Decay (FID) to obtain the frequency-domain spectrum.
-
Phase Correction: Manually or automatically correct the phase of the spectrum to ensure all peaks are in the absorptive mode.
-
Baseline Correction: Apply a baseline correction to obtain a flat baseline across the spectrum.
-
Referencing: Calibrate the chemical shift scale by setting the peak of the internal standard (TMS) to 0.00 ppm.
-
Integration: Integrate the peaks in the ¹H NMR spectrum to determine the relative ratios of the different types of protons.
-
Peak Picking: Identify and label the chemical shifts of all significant peaks in both ¹H and ¹³C spectra.
Spectral Interpretation and Structure-Signal Correlation
The predicted NMR data can be correlated with the molecular structure of this compound as follows:
-
¹H NMR:
-
The two singlets in the aromatic region (δ 8.21 and 6.45 ppm) are assigned to the two protons on the pyrimidine ring (H2 and H5). The downfield shift of H2 is due to its position between two electronegative nitrogen atoms.
-
The broad singlet around δ 5.50 ppm is characteristic of the amine (-NH₂) protons.
-
The singlet at δ 2.29 ppm corresponds to the three protons of the methyl (-CH₃) group attached to the pyrimidine ring.
-
-
¹³C NMR:
-
The four signals in the downfield region (δ 108.2 - 168.9 ppm) are attributed to the four carbon atoms of the pyrimidine ring. The carbons bonded to nitrogen (C2, C4, C6) are significantly deshielded.
-
The signal in the upfield region (δ 23.8 ppm) is assigned to the carbon of the methyl group.
-
Visualizations
Caption: Molecular structure of this compound.
Caption: General workflow for NMR spectral analysis.
Conclusion
This application note provides a comprehensive, albeit predictive, overview of the 1H and 13C NMR spectral characteristics of this compound. The provided protocols and data serve as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug development. While the predicted data offers a strong starting point for spectral interpretation, it is crucial to confirm these findings with experimentally acquired data for unambiguous structural confirmation.
Application Notes and Protocols for the Spectroscopic Analysis of 6-Methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed guide to the interpretation of Fourier Transform Infrared (FTIR) and Mass Spectrometry (MS) data for the compound 6-Methylpyrimidin-4-amine. This document includes experimental protocols for data acquisition and a comprehensive analysis of the expected and observed spectral features.
Introduction
This compound is a substituted pyrimidine that serves as a key building block in the synthesis of various biologically active molecules. Accurate structural elucidation is paramount in drug discovery and development. FTIR and Mass Spectrometry are powerful analytical techniques that provide complementary information regarding the functional groups and molecular weight of a compound. This document outlines the protocols for acquiring and interpreting FTIR and MS data for this compound.
Data Presentation
Expected FTIR Data
While a publicly available complete FTIR spectrum of this compound is not readily accessible, the expected absorption bands can be predicted based on its functional groups and data from analogous pyrimidine derivatives.[1][2] The data presented in Table 1 summarizes these expected vibrational modes.
| Wavenumber Range (cm⁻¹) | Functional Group | Vibrational Mode | Expected Intensity |
| 3400 - 3300 | N-H (Amine) | Asymmetric & Symmetric Stretching | Strong |
| 3100 - 3000 | C-H (Aromatic) | Stretching | Medium |
| 2975 - 2850 | C-H (Methyl) | Asymmetric & Symmetric Stretching | Medium |
| 1650 - 1580 | C=N, C=C (Pyrimidine Ring) | Stretching | Strong |
| 1580 - 1550 | N-H (Amine) | Scissoring (Bending) | Medium to Strong |
| 1470 - 1430 | C-H (Methyl) | Asymmetric Bending | Medium |
| 1380 - 1365 | C-H (Methyl) | Symmetric Bending | Medium |
| 1350 - 1200 | C-N (Aromatic Amine) | Stretching | Strong |
| Below 900 | C-H (Aromatic) | Out-of-plane Bending | Medium to Strong |
Table 1: Expected FTIR Absorption Bands for this compound.
Mass Spectrometry Data
The mass spectrum of this compound is characterized by its molecular ion peak and several key fragment ions. The data available from public databases indicates the following significant peaks.[3]
| m/z | Proposed Fragment Ion | Relative Intensity |
| 109 | [M]⁺ (Molecular Ion) | High |
| 41 | [C₂H₃N]⁺ or [C₃H₅]⁺ | High |
| 42 | [C₂H₄N]⁺ | High |
Table 2: Key Mass Spectrometry Peaks for this compound.
Experimental Protocols
FTIR Spectroscopy Protocol (KBr Pellet Method)
This protocol describes the preparation of a potassium bromide (KBr) pellet for the analysis of solid this compound.
Materials:
-
This compound sample
-
FTIR grade Potassium Bromide (KBr), dried
-
Agate mortar and pestle
-
Pellet press with die set
-
FTIR Spectrometer
Procedure:
-
Sample Preparation: In a dry agate mortar, grind 1-2 mg of this compound to a fine powder.
-
Mixing: Add approximately 100-200 mg of dry FTIR grade KBr to the mortar. Gently mix the sample and KBr with the pestle, and then grind the mixture thoroughly for 1-2 minutes to ensure homogeneity.
-
Pellet Formation: Transfer a portion of the mixture to the pellet die. Assemble the die and place it in the hydraulic press.
-
Pressing: Apply pressure of 8-10 tons for 2-3 minutes to form a transparent or translucent pellet.
-
Data Acquisition: Carefully remove the pellet from the die and place it in the sample holder of the FTIR spectrometer.
-
Background Scan: Acquire a background spectrum of the empty sample compartment.
-
Sample Scan: Acquire the spectrum of the sample pellet over the desired wavenumber range (e.g., 4000-400 cm⁻¹).
Mass Spectrometry Protocol (Direct Inlet/Solids Probe)
This protocol is suitable for the analysis of solid this compound using a direct inlet or solids probe mass spectrometer.
Materials:
-
This compound sample
-
Mass Spectrometer with a direct inlet or solids probe
-
Sample capillary tubes or probe tip
Procedure:
-
Sample Loading: Place a small amount of the this compound sample into a clean capillary tube or onto the tip of the solids probe.
-
Probe Insertion: Insert the probe into the mass spectrometer's ion source.
-
Vaporization and Ionization: The sample is vaporized by heating the probe, and the gaseous molecules are then ionized, typically by electron impact (EI).
-
Data Acquisition: The mass analyzer separates the resulting ions based on their mass-to-charge ratio (m/z), and the detector records their abundance. Acquire the mass spectrum over a suitable m/z range (e.g., 10-200 amu).
Data Interpretation
FTIR Spectrum Interpretation
The FTIR spectrum of this compound is expected to exhibit characteristic peaks corresponding to its functional groups:
-
N-H Stretching: Strong, sharp bands in the region of 3400-3300 cm⁻¹ are indicative of the primary amine (-NH₂) group. The presence of two bands in this region would correspond to the asymmetric and symmetric stretching vibrations.
-
C-H Stretching: Aromatic C-H stretching vibrations are expected between 3100-3000 cm⁻¹. The aliphatic C-H stretching from the methyl group should appear between 2975-2850 cm⁻¹.
-
Ring Vibrations: The pyrimidine ring will show characteristic C=N and C=C stretching vibrations in the 1650-1580 cm⁻¹ region.
-
N-H Bending: The scissoring motion of the amine group is expected to produce a band in the 1580-1550 cm⁻¹ range.
-
C-H Bending: The methyl group will exhibit asymmetric and symmetric bending vibrations around 1450 cm⁻¹ and 1370 cm⁻¹, respectively.
-
C-N Stretching: A strong band corresponding to the stretching of the aromatic amine C-N bond is anticipated in the 1350-1200 cm⁻¹ region.
-
Out-of-Plane Bending: The aromatic C-H out-of-plane bending vibrations will give rise to bands in the fingerprint region below 900 cm⁻¹.
Mass Spectrum Interpretation
The mass spectrum provides the molecular weight and information about the fragmentation pattern of the molecule.
-
Molecular Ion Peak ([M]⁺): The peak at m/z 109 corresponds to the molecular weight of this compound (C₅H₇N₃), confirming the identity of the compound.
-
Fragmentation Pattern: The fragmentation of this compound likely proceeds through several pathways. A plausible fragmentation pathway is outlined below:
-
Loss of HCN: A common fragmentation pathway for pyrimidine rings is the loss of hydrogen cyanide (HCN, 27 amu), which would lead to a fragment at m/z 82.
-
Ring Opening and Fragmentation: The pyrimidine ring can undergo cleavage. The presence of peaks at m/z 41 and 42 suggests the formation of small, stable nitrogen-containing fragments. For instance, m/z 42 could correspond to the [CH₂=N=CH]⁺ ion, and m/z 41 could be due to the loss of a hydrogen atom from this fragment or the formation of the allyl cation [C₃H₅]⁺.
-
Visualization of Workflow
The following diagram illustrates the logical workflow for the spectroscopic analysis and interpretation of this compound.
Caption: Workflow for the spectroscopic analysis of this compound.
References
Application Notes and Protocols for the Use of 6-Methylpyrimidin-4-amine in Organic Synthesis
For Researchers, Scientists, and Drug Development Professionals
Introduction
6-Methylpyrimidin-4-amine is a versatile heterocyclic intermediate that serves as a crucial building block in the synthesis of a wide range of biologically active molecules. The pyrimidine scaffold is a well-established pharmacophore, known for its ability to mimic purine bases and interact with the hinge region of various protein kinases. Consequently, derivatives of this compound have been extensively explored as potent inhibitors of protein kinases implicated in cancer and other diseases. The presence of a reactive amino group and a methyl-substituted pyrimidine ring allows for diverse chemical modifications, making it an attractive starting material for the generation of compound libraries in drug discovery programs.
These application notes provide an overview of the utility of this compound in the synthesis of kinase inhibitors and other pharmacologically relevant compounds. A detailed, representative protocol for the synthesis of a hypothetical kinase inhibitor is provided, based on established synthetic methodologies for analogous compounds.
Application 1: Synthesis of Kinase Inhibitors
The aminopyrimidine core is a key feature in numerous approved and investigational kinase inhibitors. The amino group of this compound can act as a nucleophile in reactions with various electrophiles, allowing for the introduction of diverse side chains that can be tailored to target the ATP-binding site of specific kinases. The pyrimidine nitrogen atoms often serve as hydrogen bond acceptors, anchoring the inhibitor to the hinge region of the kinase.
A common strategy in the synthesis of pyrimidine-based kinase inhibitors involves the coupling of the aminopyrimidine core with a suitable aromatic or heteroaromatic partner, often via a Buchwald-Hartwig or Ullmann-type cross-coupling reaction. The resulting diarylamine can then be further functionalized to enhance potency and selectivity.
Representative Experimental Workflow for Kinase Inhibitor Synthesis
Synthesis of 6-Methylpyrimidin-4-amine: An Application Note and Detailed Experimental Protocol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide to the synthesis of 6-methylpyrimidin-4-amine, a valuable heterocyclic building block in medicinal chemistry and drug discovery. The primary synthetic route detailed is the classical cyclocondensation reaction between a guanidine salt and a β-dicarbonyl compound, specifically ethyl acetoacetate. This application note includes a detailed, step-by-step experimental protocol, a summary of expected quantitative data, and visualizations of the chemical synthesis workflow and the underlying reaction mechanism. The provided methodologies are based on established and reliable procedures for pyrimidine synthesis, ensuring reproducibility for researchers in the field.
Introduction
Pyrimidine derivatives are of significant interest in the pharmaceutical industry due to their wide range of biological activities. The this compound scaffold, in particular, serves as a crucial intermediate for the synthesis of various bioactive molecules. The classical and most common approach to constructing the 2-aminopyrimidine core is the condensation of guanidine with a 1,3-dicarbonyl compound. This method offers a straightforward and efficient route to the desired heterocyclic system. This protocol outlines the synthesis of this compound via the reaction of guanidine hydrochloride with ethyl acetoacetate in the presence of a base.
Data Presentation
The following table summarizes the key quantitative data for the synthesis of this compound. The expected yield is based on analogous, well-documented pyrimidine syntheses.
| Parameter | Value |
| Starting Materials | |
| Guanidine Hydrochloride | 1.0 molar equivalent |
| Ethyl Acetoacetate | 1.0 - 1.2 molar equivalents |
| Sodium Ethoxide | 2.0 molar equivalents |
| Reaction Conditions | |
| Solvent | Anhydrous Ethanol |
| Temperature | Reflux (approx. 78 °C) |
| Reaction Time | 4 - 6 hours |
| Product Information | |
| Product Name | This compound |
| Alternate Name | 6-Methylisocytosine, 2-Amino-6-methylpyrimidin-4-ol |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol |
| Expected Yield | 70-85% |
| Appearance | Off-white to pale yellow solid |
Experimental Protocol
This protocol details the synthesis of this compound from guanidine hydrochloride and ethyl acetoacetate.
Materials and Equipment
-
Reagents:
-
Guanidine hydrochloride (99%)
-
Ethyl acetoacetate (99%)
-
Sodium metal
-
Anhydrous ethanol (200 proof)
-
Glacial acetic acid
-
Deionized water
-
-
Equipment:
-
Three-necked round-bottom flask
-
Reflux condenser with a drying tube (e.g., filled with calcium chloride)
-
Dropping funnel
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Rotary evaporator
-
Büchner funnel and filter flask
-
Standard laboratory glassware
-
pH meter or pH paper
-
Procedure
Step 1: Preparation of Sodium Ethoxide Solution
-
In a dry 500 mL three-necked round-bottom flask equipped with a reflux condenser (with a drying tube), a magnetic stir bar, and a dropping funnel, add 200 mL of anhydrous ethanol.
-
Carefully add 4.6 g (0.2 mol) of sodium metal in small pieces to the ethanol under a nitrogen or argon atmosphere.
-
The mixture will exotherm and produce hydrogen gas. Ensure adequate ventilation. Stir the mixture until all the sodium has dissolved to form a clear solution of sodium ethoxide.
Step 2: Reaction with Guanidine Hydrochloride
-
To the freshly prepared sodium ethoxide solution, add 9.55 g (0.1 mol) of guanidine hydrochloride. Stir the mixture for 15-20 minutes. A precipitate of sodium chloride will form.
Step 3: Addition of Ethyl Acetoacetate and Cyclocondensation
-
Slowly add 13.0 g (0.1 mol) of ethyl acetoacetate to the reaction mixture through the dropping funnel over 15 minutes while stirring.
-
Heat the reaction mixture to reflux using a heating mantle. Maintain a gentle reflux with continuous stirring for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
Step 4: Work-up and Isolation of the Product
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the ethanol using a rotary evaporator.
-
Dissolve the resulting solid residue in 150 mL of cold deionized water.
-
Filter the solution to remove the precipitated sodium chloride.
-
While stirring the filtrate, slowly add glacial acetic acid dropwise to neutralize the solution and then acidify to a pH of approximately 6-7.
-
A precipitate of this compound will form. Cool the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the solid product by vacuum filtration using a Büchner funnel.
-
Wash the filter cake with two portions of cold deionized water (2 x 25 mL) and then with a small amount of cold ethanol.
Step 5: Drying and Characterization
-
Dry the product in a vacuum oven at 60-70 °C to a constant weight.
-
The final product is an off-white to pale yellow solid.
-
Characterize the product using standard analytical techniques such as NMR spectroscopy, mass spectrometry, and melting point determination.
Visualizations
Synthesis Workflow
Application Note: Purification of 6-Methylpyrimidin-4-amine via Recrystallization
Introduction
6-Methylpyrimidin-4-amine is a heterocyclic amine that serves as a valuable building block in the synthesis of various biologically active compounds and pharmaceutical intermediates. The purity of this starting material is critical for the successful outcome of subsequent reactions, affecting reaction kinetics, yield, and the impurity profile of the final product. Recrystallization is a robust and widely used technique for the purification of solid organic compounds.[1] This method relies on the differential solubility of the target compound and its impurities in a selected solvent or solvent system at varying temperatures.[1] This application note provides a detailed protocol for the purification of this compound by recrystallization, offering guidance on solvent selection, and a step-by-step procedure to obtain a high-purity product.
Principle of Recrystallization
Recrystallization is a purification technique based on the principle that the solubility of most solids in a solvent increases with temperature. An ideal recrystallization solvent should dissolve the compound to be purified sparingly or not at all at room temperature, but readily at its boiling point.[1] Impurities, on the other hand, should either be highly soluble in the solvent at all temperatures or insoluble even at elevated temperatures. By dissolving the impure solid in a hot solvent to the point of saturation and then allowing it to cool, the desired compound will crystallize out of the solution as its solubility decreases, while the impurities will remain dissolved in the mother liquor.[1] Subsequent filtration of the crystals yields a purified product.
Safety Precautions
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[2] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All procedures should be performed in a well-ventilated fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
Experimental Protocol
This protocol outlines a general procedure for the recrystallization of this compound. The choice of solvent is critical and may require preliminary screening. Based on the purification of similar aminopyrimidine compounds, polar protic solvents such as ethanol or methanol, or a mixed solvent system, are good starting points.[3][4]
Materials and Equipment
-
Crude this compound
-
Recrystallization solvents (e.g., ethanol, methanol, water, ethyl acetate, heptane)[5][6]
-
Erlenmeyer flasks
-
Hot plate with magnetic stirring capability
-
Magnetic stir bar
-
Condenser (optional, for volatile solvents)
-
Buchner funnel and flask
-
Filter paper
-
Vacuum source
-
Spatula
-
Glass stirring rod
-
Drying oven or vacuum desiccator
Solvent Selection
The selection of an appropriate solvent is the most critical step in recrystallization. A good solvent will exhibit the following characteristics:
-
High solubility for this compound at elevated temperatures and low solubility at room temperature or below.[1]
-
Impurities should be either very soluble or insoluble in the chosen solvent at all temperatures.[1]
-
The solvent should be chemically inert towards this compound.[1]
-
The solvent should have a relatively low boiling point for easy removal during the drying step.[1]
A preliminary small-scale solvent screen is recommended. Test the solubility of a small amount of crude this compound in various solvents at room temperature and upon heating. Common solvent systems for aminopyrimidines include ethanol, methanol, or mixtures such as ethanol/water or ethyl acetate/heptane.[3][4][6]
Recrystallization Procedure
-
Dissolution: Place the crude this compound into an Erlenmeyer flask of appropriate size. Add a magnetic stir bar and a minimal amount of the selected recrystallization solvent. Heat the mixture on a hot plate with stirring. Gradually add more solvent in small portions until the solid is completely dissolved at the boiling point of the solvent. It is crucial to use the minimum amount of hot solvent necessary to achieve complete dissolution to ensure maximum recovery of the purified compound upon cooling.
-
Hot Filtration (if necessary): If insoluble impurities are present in the hot solution, perform a hot filtration. This is done by filtering the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed Erlenmeyer flask. This step should be performed quickly to prevent premature crystallization.
-
Crystallization: Remove the flask from the heat source and allow it to cool slowly to room temperature. Slow cooling generally promotes the formation of larger, purer crystals. Once the flask has reached room temperature, it can be placed in an ice bath to maximize the yield of the crystals.
-
Isolation of Crystals: Collect the purified crystals by vacuum filtration using a Buchner funnel and flask.
-
Washing: Wash the crystals with a small amount of the cold recrystallization solvent to remove any residual mother liquor containing dissolved impurities.
-
Drying: Dry the purified crystals in a drying oven at a temperature well below the melting point of this compound or in a vacuum desiccator until a constant weight is achieved.
Data Presentation
The following tables should be used to record experimental data for optimizing the recrystallization process.
Table 1: Solvent Screening for Recrystallization of this compound
| Solvent/Solvent System | Solubility at Room Temp. | Solubility at Boiling Point | Crystal Formation upon Cooling | Observations |
| Ethanol | ||||
| Methanol | ||||
| Water | ||||
| Ethyl Acetate | ||||
| Heptane | ||||
| Ethanol/Water (specify ratio) | ||||
| Ethyl Acetate/Heptane (specify ratio) |
Table 2: Recrystallization Efficiency and Purity Analysis
| Parameter | Before Recrystallization | After Recrystallization |
| Mass of Compound (g) | ||
| Purity (e.g., by HPLC, GC, NMR) | ||
| Yield (%) | N/A | |
| Melting Point (°C) | ||
| Appearance |
Yield (%) = (Mass of pure compound / Mass of crude compound) x 100
Visualizations
Diagram 1: Experimental Workflow for Recrystallization
Caption: A step-by-step workflow for the purification of this compound via recrystallization.
Diagram 2: Principle of Recrystallization
Caption: The relationship between temperature, solubility, and purity in the recrystallization process.
References
- 1. mt.com [mt.com]
- 2. This compound | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. 6-Chloro-N-methyl-5-nitro-N-phenylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 2-Chloro-6-methylpyrimidin-4-amine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Reagents & Solvents [chem.rochester.edu]
- 6. reddit.com [reddit.com]
Application Notes and Protocols for Determining the Purity of 6-Methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed analytical methods and protocols for the determination of purity for 6-Methylpyrimidin-4-amine. The described techniques are foundational for quality control and characterization in research and drug development settings.
Introduction
This compound is a heterocyclic amine that serves as a building block in the synthesis of various chemical entities, including active pharmaceutical ingredients. Accurate determination of its purity is crucial to ensure the quality, safety, and efficacy of the final products. This document outlines several analytical techniques, including High-Performance Liquid Chromatography (HPLC), Gas Chromatography (GC), and non-aqueous acid-base titration, that can be employed for this purpose. Spectroscopic methods for structural confirmation and impurity identification are also briefly discussed.
Analytical Methods Overview
A multi-tiered approach is recommended for the comprehensive purity assessment of this compound. Chromatographic methods like HPLC and GC are ideal for separating and quantifying impurities, while titration provides a measure of the overall amine content. Spectroscopic techniques are invaluable for structural elucidation of the main component and any detected impurities.
Logical Workflow for Purity Analysis
The following diagram illustrates a typical workflow for the purity determination of a this compound sample.
Application Notes and Protocols for X-ray Crystallography of Aminopyrimidine Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to the X-ray crystallography of aminopyrimidine derivatives, a class of compounds with significant interest in drug discovery due to their roles as kinase inhibitors and other therapeutic agents. This document outlines detailed experimental protocols, presents key crystallographic data, and visualizes the experimental workflow and a relevant biological signaling pathway.
Introduction
Aminopyrimidine derivatives are a versatile scaffold in medicinal chemistry, forming the core of numerous approved drugs and clinical candidates.[1] Determining their three-dimensional structure through X-ray crystallography is crucial for understanding their structure-activity relationships (SAR), optimizing lead compounds, and designing novel therapeutics with improved potency and selectivity. This protocol provides a generalized workflow for the crystallization and structure determination of aminopyrimidine derivatives, both as standalone small molecules and in complex with their target proteins.
Data Presentation: Crystallographic Data of Aminopyrimidine Derivatives
The following table summarizes crystallographic data for a selection of aminopyrimidine derivatives, showcasing the diversity of their crystal packing and unit cell parameters. This data can serve as a reference for researchers working on similar compounds.
| Compound Name/Reference | Formula | Crystal System | Space Group | a (Å) | b (Å) | c (Å) | α (°) | β (°) | γ (°) | Resolution (Å) | R-factor | CCDC/PDB ID |
| 2-Aminopyrimidine-pimelic acid cocrystal[2] | C₁₁H₁₇N₃O₄ | Monoclinic | P2₁/c | 10.34 | 8.65 | 15.21 | 90 | 109.3 | 90 | N/A | N/A | N/A |
| (2-aminopyrimidine)-(pyridine-2,6-dicarboxylato)-copper(II) trihydrate[3] | C₁₁H₁₄CuN₄O₇ | Triclinic | P-1 | 7.522(2) | 9.754(3) | 11.349(3) | 108.87(3) | 96.53(3) | 111.55(3) | N/A | 0.027 | 1267/1180 |
| 2,4,6-triaminopyrimidine-1,3-diium dinitrate[4] | C₄H₉N₅²⁺·2NO₃⁻ | Monoclinic | P2₁/c | 8.451(2) | 10.993(3) | 11.596(3) | 90 | 98.451(9) | 90 | N/A | 0.041 | 2173730 |
| JNK Inhibitor 9l[5] | C₂₅H₂₄N₄O₂S | Orthorhombic | P2₁2₁2₁ | 10.12 | 15.45 | 16.23 | 90 | 90 | 90 | N/A | 0.045 | 700030 |
| PI3-Kinase Inhibitor | C₂₁H₂₀N₆O₂S | Monoclinic | P2₁/n | 12.54 | 13.98 | 14.21 | 90 | 108.3 | 90 | 2.60 | 0.213 | 3NZU |
| Protein Kinase A Inhibitor | C₁₈H₁₉N₅O₂ | Monoclinic | C2 | 22.18 | 5.48 | 14.89 | 90 | 108.7 | 90 | 1.77 | 0.167 | 4UJ1 |
Experimental Protocols
This section provides detailed methodologies for the crystallization and structure determination of aminopyrimidine derivatives. The protocol is divided into two main approaches: crystallization of the small molecule itself and co-crystallization with a target protein.
Protocol 1: Crystallization of Aminopyrimidine Derivatives (Small Molecule)
This protocol is suitable for obtaining the crystal structure of the aminopyrimidine derivative as a standalone entity.
3.1.1. Materials and Reagents:
-
Purified aminopyrimidine derivative (>98% purity)
-
A selection of organic solvents (e.g., ethanol, methanol, acetonitrile, ethyl acetate, dichloromethane, acetone)
-
Deionized water
-
Small glass vials (1-2 mL)
-
Microscope slides
-
Syringes and filters (0.22 µm)
3.1.2. Crystallization Methods:
Several methods can be employed for the crystallization of small organic molecules. The choice of method depends on the solubility characteristics of the compound.
-
Slow Evaporation:
-
Dissolve the aminopyrimidine derivative in a suitable solvent or solvent mixture to create a near-saturated solution.
-
Filter the solution using a 0.22 µm syringe filter into a clean glass vial.
-
Cover the vial with a cap containing a few pinholes to allow for slow evaporation of the solvent.
-
Store the vial in a vibration-free environment at a constant temperature (e.g., room temperature or 4°C).
-
Monitor the vial periodically for crystal growth over several days to weeks.
-
-
Vapor Diffusion:
-
Liquid-Vapor Diffusion:
-
Dissolve the compound in a small amount of a relatively high-boiling point solvent in which it is soluble.
-
Place this vial inside a larger, sealed container that contains a more volatile anti-solvent (a solvent in which the compound is insoluble).
-
The anti-solvent vapor will slowly diffuse into the primary solvent, reducing the solubility of the compound and promoting crystallization.
-
-
Hanging Drop Vapor Diffusion:
-
Prepare a reservoir solution containing a precipitant in a well of a crystallization plate.
-
Mix a small volume of the concentrated compound solution with the reservoir solution on a siliconized glass coverslip.
-
Invert the coverslip and seal the well, creating a "hanging drop."
-
Water vapor will slowly diffuse from the drop to the reservoir, increasing the concentration of the compound and precipitant in the drop, leading to crystallization.
-
-
-
Cooling Crystallization:
-
Prepare a saturated solution of the aminopyrimidine derivative in a suitable solvent at an elevated temperature.
-
Slowly cool the solution to room temperature, and then further to a lower temperature (e.g., 4°C).
-
The decrease in solubility upon cooling should induce crystallization.
-
3.1.3. Crystal Harvesting and Mounting:
-
Once suitable crystals have grown (typically with dimensions of at least 0.1 mm in all directions), carefully extract them from the mother liquor using a cryoloop.
-
Briefly dip the crystal in a cryoprotectant solution (often the mother liquor supplemented with glycerol or ethylene glycol) to prevent ice formation during flash-cooling.
-
Mount the crystal on a goniometer head.
-
Flash-cool the crystal in a stream of liquid nitrogen (100 K).
Protocol 2: Co-crystallization of Aminopyrimidine Derivatives with a Target Protein
This protocol is designed to determine the structure of an aminopyrimidine derivative bound to its biological target, typically a protein kinase.
3.2.1. Materials and Reagents:
-
Purified target protein (>95% homogeneity) at a high concentration (typically 5-20 mg/mL).
-
Aminopyrimidine derivative stock solution (10-100 mM in a suitable solvent like DMSO).
-
Crystallization screens (commercial or custom-made).
-
Crystallization plates (sitting or hanging drop).
-
Cryoprotectant solution.
3.2.2. Co-crystallization Procedure:
-
Complex Formation:
-
Incubate the purified protein with a 2-10 fold molar excess of the aminopyrimidine derivative on ice for at least one hour to allow for complex formation.
-
Centrifuge the mixture to remove any precipitated material.
-
-
Crystallization Screening:
-
Set up crystallization trials using the protein-ligand complex solution with various crystallization screens. The hanging-drop or sitting-drop vapor diffusion methods are commonly used.
-
Mix the complex solution with the reservoir solution in various ratios (e.g., 1:1, 1:2, 2:1).
-
Incubate the plates at a constant temperature (e.g., 4°C or 20°C) and monitor for crystal growth.
-
-
Crystal Optimization:
-
Once initial crystal hits are identified, optimize the crystallization conditions by systematically varying the pH, precipitant concentration, and concentration of the protein-ligand complex.
-
3.2.3. Soaking (Alternative to Co-crystallization):
-
Grow crystals of the apo-protein (protein without the ligand) under established conditions.
-
Prepare a soaking solution by dissolving the aminopyrimidine derivative in the reservoir solution from which the apo-crystals were grown.
-
Transfer the apo-crystals into the soaking solution and incubate for a period ranging from minutes to hours.
-
Harvest and flash-cool the soaked crystals as described in section 3.1.3.
X-ray Diffraction Data Collection and Structure Determination
3.3.1. Data Collection:
-
Mount the flash-cooled crystal on a diffractometer equipped with an X-ray source (in-house or synchrotron).
-
Collect a series of diffraction images as the crystal is rotated in the X-ray beam.
3.3.2. Data Processing:
-
Integrate the diffraction spots to obtain their intensities and determine the unit cell parameters and space group of the crystal.
-
Scale and merge the integrated data from all images to create a unique set of reflection data.
3.3.3. Structure Solution and Refinement:
-
Structure Solution:
-
For small molecules, direct methods are typically used to solve the phase problem and generate an initial electron density map.
-
For protein-ligand complexes, molecular replacement is commonly used if a homologous structure is available. The known structure is used as a search model to solve the phase problem.
-
-
Model Building and Refinement:
-
Build an initial atomic model of the aminopyrimidine derivative and/or the protein-ligand complex into the electron density map.
-
Refine the atomic coordinates, temperature factors, and other parameters against the experimental diffraction data to improve the agreement between the model and the data (as measured by the R-factor and R-free).
-
Validate the final structure for correct geometry and agreement with the experimental data.
-
Mandatory Visualization
Experimental Workflow
The following diagram illustrates the general workflow for the X-ray crystallography of an aminopyrimidine derivative in complex with its target protein.
Signaling Pathway: Bcr-Abl and the Action of Imatinib
Imatinib is a well-known aminopyrimidine derivative that functions as a potent inhibitor of the Bcr-Abl tyrosine kinase, the causative agent of Chronic Myeloid Leukemia (CML). The following diagram illustrates the Bcr-Abl signaling pathway and the mechanism of inhibition by Imatinib.
References
- 1. benchchem.com [benchchem.com]
- 2. 4-Aminopyrimidine | 591-54-8 [chemicalbook.com]
- 3. d-nb.info [d-nb.info]
- 4. youtube.com [youtube.com]
- 5. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
Applications of 6-Methylpyrimidin-4-amine in Medicinal Chemistry Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
The 6-methylpyrimidin-4-amine scaffold is a privileged structure in medicinal chemistry, serving as a versatile building block for the development of potent and selective inhibitors of various protein kinases. Its inherent drug-like properties and synthetic tractability have led to its exploration in numerous therapeutic areas, most notably in oncology and neurodegenerative diseases. This document provides a detailed overview of the applications of this compound derivatives, focusing on their role as kinase inhibitors, and includes comprehensive experimental protocols and data summaries to aid in the research and development of novel therapeutics.
Kinase Inhibition: A Primary Application
Derivatives of this compound have demonstrated significant inhibitory activity against several key protein kinases implicated in disease pathogenesis. The pyrimidine core often serves as a hinge-binding motif, anchoring the small molecule to the ATP-binding pocket of the kinase. Substitutions at the 4- and 6-positions of the pyrimidine ring allow for the fine-tuning of potency, selectivity, and pharmacokinetic properties.
Aurora Kinase Inhibition for Cancer Therapy
Aurora kinases are a family of serine/threonine kinases that play a critical role in the regulation of mitosis. Their overexpression is common in many human cancers, making them attractive targets for anticancer drug development.[1] Derivatives of this compound have been successfully designed as potent Aurora A kinase inhibitors.[2][3] These inhibitors can induce the inactive "DFG-out" conformation of the kinase, leading to cell cycle arrest and apoptosis in cancer cells.[2][3]
A key mechanism of action for these inhibitors is the reduction of MYC oncoprotein levels, which are stabilized by Aurora A kinase. By inhibiting Aurora A, these compounds promote the degradation of cMYC and MYCN, oncoproteins that are critical for the growth and survival of many cancer types.[2][3]
Signaling Pathway of Aurora A Kinase and its Inhibition:
Caption: Aurora A Kinase signaling and inhibition by this compound derivatives.
MARK4 Inhibition for Alzheimer's Disease
Microtubule Affinity-Regulating Kinase 4 (MARK4) is a serine/threonine kinase that has been implicated in the pathology of Alzheimer's disease (AD).[4][5] Overexpression of MARK4 can lead to the hyperphosphorylation of tau protein, a hallmark of AD that results in the formation of neurofibrillary tangles and neuronal dysfunction. Therefore, inhibiting MARK4 is a promising therapeutic strategy for AD.[4]
Recent studies have identified 4,6-disubstituted pyrimidine derivatives based on the this compound scaffold as potent inhibitors of MARK4.[4][5] These compounds have shown the potential to be starting points for the development of new anti-AD drugs.[4][5]
Quantitative Data Summary
The following tables summarize the in vitro activity of representative this compound derivatives against their respective kinase targets.
Table 1: Aurora A Kinase Inhibition and Antiproliferative Activity [2]
| Compound ID | Aurora A IC₅₀ (nM) | Cell Line (Cancer Type) | Antiproliferative IC₅₀ (nM) |
| 13 | < 50 | NCI-H446 (SCLC) | < 200 |
| 25 | < 50 | NCI-H446 (SCLC) | < 200 |
SCLC: Small-Cell Lung Cancer
Table 2: MARK4 Kinase Inhibition [4]
| Compound ID | MARK4 IC₅₀ (µM) |
| 9 | 12.98 ± 0.63 |
| 14 | 7.52 ± 0.33 |
Experimental Protocols
General Synthesis of 4,6-Disubstituted Pyrimidine Derivatives
This protocol describes a general method for the synthesis of 4,6-disubstituted pyrimidine derivatives, which can be adapted for various analogs.
Workflow for Synthesis of 4,6-Disubstituted Pyrimidine Derivatives:
Caption: General synthetic workflow for 4,6-disubstituted pyrimidine derivatives.
Materials:
-
4,6-Dichloropyrimidine
-
tert-Butoxycarbonyl (Boc)-protected piperazine
-
Triethylamine (TEA)
-
Isopropanol
-
Appropriate boronic acid
-
Palladium catalyst (e.g., Pd(PPh₃)₄)
-
Base (e.g., K₂CO₃)
-
Solvent for Suzuki coupling (e.g., Dioxane/Water)
-
Trifluoroacetic acid (TFA) or HCl in Dioxane for deprotection
-
Appropriate sulfonyl chloride or carboxylic acid
-
Coupling agents (for amidation, e.g., HATU, DIPEA)
-
Anhydrous solvents (DCM, THF)
Procedure:
-
Synthesis of Boc-protected intermediate: To a solution of 4,6-dichloropyrimidine in isopropanol, add Boc-protected piperazine and triethylamine. Stir the reaction mixture at room temperature until the reaction is complete (monitored by TLC). Work up the reaction to isolate the Boc-protected intermediate.[4]
-
Suzuki Coupling: To a solution of the Boc-protected intermediate in a suitable solvent system (e.g., Dioxane/Water), add the desired boronic acid, a palladium catalyst, and a base. Heat the reaction mixture under an inert atmosphere until completion. Purify the product by column chromatography to obtain the coupled intermediate.
-
Deprotection: Dissolve the coupled intermediate in a suitable solvent (e.g., DCM) and add TFA or a solution of HCl in dioxane. Stir at room temperature until the Boc group is removed. Evaporate the solvent to obtain the piperazine intermediate.[4]
-
Final Derivatization (Sulfonylation/Amidation):
-
For Sulfonamides: Dissolve the piperazine intermediate in an anhydrous solvent (e.g., DCM) and add the desired sulfonyl chloride and a base (e.g., TEA). Stir at room temperature to obtain the final sulfonamide derivative.
-
For Amides: Dissolve the piperazine intermediate and the desired carboxylic acid in an anhydrous solvent (e.g., DMF). Add a coupling agent (e.g., HATU) and a base (e.g., DIPEA). Stir at room temperature to obtain the final amide derivative.
-
-
Purification: Purify the final compound by column chromatography or recrystallization. Characterize the compound using appropriate analytical techniques (¹H NMR, ¹³C NMR, Mass Spectrometry).
In Vitro Aurora A Kinase Activity Assay (Luminescent)
This protocol is based on the Kinase-Glo® Plus Luminescent Kinase Assay (Promega) and is used to measure the inhibitory activity of compounds against Aurora A kinase.[2]
Experimental Workflow for Kinase Inhibition Assay:
Caption: Workflow for the in vitro luminescent kinase inhibition assay.
Materials:
-
Recombinant human Aurora A kinase
-
Kinase-Glo® Plus Luminescent Kinase Assay Kit (Promega)
-
ATP
-
Peptide substrate (e.g., Kemptide)
-
Test compounds (this compound derivatives)
-
Assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
384-well white plates
-
Luminometer
Procedure:
-
Reagent Preparation: Prepare serial dilutions of the test compounds in assay buffer. Prepare a solution of Aurora A kinase and peptide substrate in assay buffer. Prepare an ATP solution in assay buffer.
-
Assay Plate Setup: To each well of a 384-well plate, add the kinase/substrate solution and the test compound solution. Include control wells with vehicle (e.g., DMSO) instead of the test compound.
-
Reaction Initiation: Initiate the kinase reaction by adding the ATP solution to all wells.
-
Incubation: Incubate the plate at 30°C for a specified time (e.g., 60 minutes).
-
Detection: Allow the plate to equilibrate to room temperature. Add the Kinase-Glo® Plus reagent to each well to stop the kinase reaction and initiate the luminescent signal generation.
-
Luminescence Measurement: Incubate the plate at room temperature in the dark for 10 minutes. Measure the luminescence using a plate-reading luminometer.
-
Data Analysis: Calculate the percentage of kinase inhibition for each compound concentration relative to the vehicle control. Determine the IC₅₀ value by plotting the percent inhibition against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vitro MARK4 ATPase Inhibition Assay
This is a general protocol for measuring the inhibition of MARK4 ATPase activity, which can be adapted from malachite green-based assays for phosphate detection.[6]
Materials:
-
Recombinant human MARK4 kinase
-
ATP
-
Test compounds
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10 mM MgCl₂, 1 mM DTT)
-
Malachite Green reagent for phosphate detection
-
96-well clear microplate
-
Microplate reader
Procedure:
-
Compound and Enzyme Preparation: Prepare serial dilutions of the test compounds in the assay buffer. Prepare a solution of MARK4 kinase in the assay buffer.
-
Pre-incubation: In a 96-well plate, add the MARK4 kinase solution and the test compound solution. Pre-incubate at room temperature for a short period (e.g., 15 minutes) to allow the compound to bind to the enzyme.
-
Reaction Initiation: Start the reaction by adding a solution of ATP to each well.
-
Incubation: Incubate the plate at 37°C for a defined period (e.g., 30-60 minutes) to allow for ATP hydrolysis.
-
Reaction Termination and Color Development: Stop the reaction by adding the Malachite Green reagent. This reagent will react with the free phosphate produced by the ATPase activity to generate a colored product. Incubate at room temperature for 15-20 minutes to allow for color development.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 620-650 nm using a microplate reader.
-
Data Analysis: Construct a standard curve using known concentrations of phosphate. Use the standard curve to determine the amount of phosphate produced in each reaction. Calculate the percentage of ATPase inhibition for each compound concentration and determine the IC₅₀ value.
Conclusion
The this compound scaffold is a highly valuable platform for the design of potent and selective kinase inhibitors. Its application in targeting Aurora kinases for cancer and MARK4 for Alzheimer's disease highlights its therapeutic potential. The provided protocols and data serve as a resource for researchers to further explore and develop novel drug candidates based on this versatile chemical moiety. Future research may focus on optimizing the pharmacokinetic properties of these derivatives and exploring their efficacy in preclinical and clinical settings.
References
- 1. mdpi.com [mdpi.com]
- 2. Discovery and Synthesis of a Pyrimidine-Based Aurora Kinase Inhibitor to Reduce Levels of MYC Oncoproteins - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Frontiers | 4,6-Disubstituted pyrimidine-based microtubule affinity-regulating kinase 4 (MARK4) inhibitors: synthesis, characterization, in-vitro activity and in-silico studies [frontiersin.org]
- 6. Measuring In Vitro ATPase Activity for Enzymatic Characterization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Acylation and Alkylation Reactions of 6-Methylpyrimidin-4-amine
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols for the acylation and alkylation of 6-methylpyrimidin-4-amine, a key building block in the synthesis of various biologically active molecules, including kinase inhibitors. The following sections detail the reaction principles, experimental procedures, and expected outcomes for these crucial transformations.
Introduction
This compound is a versatile heterocyclic amine that serves as a valuable scaffold in medicinal chemistry. The amino group at the 4-position and the nitrogen atoms within the pyrimidine ring offer multiple sites for functionalization. Acylation and alkylation of the exocyclic amino group are common strategies to introduce diverse substituents, enabling the exploration of structure-activity relationships (SAR) in drug discovery programs. These modifications can significantly impact a compound's potency, selectivity, and pharmacokinetic properties.
The protocols outlined below are based on established methodologies for the N-functionalization of aminopyrimidines and related heterocyclic amines. While the exocyclic amino group is generally the most nucleophilic site for these reactions, regioselectivity can be influenced by reaction conditions.
Acylation of this compound
N-acylation of this compound introduces an amide functionality, which can act as a hydrogen bond donor and acceptor, influencing molecular interactions with biological targets. A common and straightforward method for this transformation is the use of an acid anhydride or acyl chloride.
Protocol 1: N-Acetylation using Acetic Anhydride
This protocol describes the synthesis of N-(6-methylpyrimidin-4-yl)acetamide.
Materials:
-
This compound
-
Acetic anhydride
-
Pyridine (optional, as a base and solvent)
-
Toluene
-
Dichloromethane (DCM) or Ethyl acetate (EtOAc)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated aqueous NaCl solution)
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
Procedure:
-
To a round-bottom flask, add this compound (1.0 eq).
-
Add pyridine (5-10 mL per mmol of amine).
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add acetic anhydride (1.2-1.5 eq) to the stirred solution.
-
Allow the reaction mixture to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by the slow addition of methanol.
-
Remove the solvent under reduced pressure using a rotary evaporator.
-
Add toluene and co-evaporate to remove residual pyridine.
-
Dissolve the residue in dichloromethane or ethyl acetate.
-
Wash the organic layer sequentially with 1 M HCl, water, saturated aqueous NaHCO₃, and brine.
-
Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by recrystallization or column chromatography on silica gel.
Data Presentation: Acylation Reactions
| Entry | Acylating Agent | Product | Typical Yield (%) | Reference |
| 1 | Acetic Anhydride | N-(6-methylpyrimidin-4-yl)acetamide | 85-95 | Adapted from similar reactions |
| 2 | Benzoyl Chloride | N-(6-methylpyrimidin-4-yl)benzamide | 70-85 | General acylation knowledge |
Yields are estimated based on reactions with structurally similar aminopyrimidines and may vary depending on the specific reaction conditions and scale.
Alkylation of this compound
N-alkylation of this compound introduces alkyl or arylalkyl substituents, which can modulate the lipophilicity, steric profile, and basicity of the molecule. The reaction typically proceeds via nucleophilic substitution of an alkyl halide. Careful control of reaction conditions is necessary to favor mono-alkylation over di-alkylation, as the product secondary amine can be more nucleophilic than the starting primary amine.
Protocol 2: N-Alkylation with an Alkyl Halide
This protocol provides a general procedure for the synthesis of N-alkyl-6-methylpyrimidin-4-amines.
Materials:
-
This compound
-
Alkyl halide (e.g., methyl iodide, benzyl bromide)
-
Base (e.g., potassium carbonate (K₂CO₃), sodium hydride (NaH), or triethylamine (Et₃N))
-
Solvent (e.g., N,N-Dimethylformamide (DMF), acetonitrile (MeCN), or tetrahydrofuran (THF))
-
Ethyl acetate (EtOAc)
-
Water
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Round-bottom flask
-
Magnetic stirrer
-
Inert atmosphere (e.g., nitrogen or argon)
Procedure:
-
To a round-bottom flask under an inert atmosphere, add this compound (1.0 eq) and the chosen solvent (e.g., DMF).
-
Add the base (e.g., K₂CO₃, 1.5-2.0 eq).
-
Stir the suspension at room temperature for 15-30 minutes.
-
Add the alkyl halide (1.0-1.2 eq) dropwise to the mixture.
-
Stir the reaction at room temperature or heat as necessary (e.g., 50-80 °C) for 2-24 hours. Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers and wash with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel.
Data Presentation: Alkylation Reactions
| Entry | Alkylating Agent | Base | Solvent | Product | Typical Yield (%) |
| 1 | Methyl Iodide | K₂CO₃ | DMF | N,6-dimethylpyrimidin-4-amine | 70-90 |
| 2 | Benzyl Bromide | K₂CO₃ | MeCN | N-benzyl-6-methylpyrimidin-4-amine | 65-85 |
| 3 | Ethyl Bromide | NaH | THF | N-ethyl-6-methylpyrimidin-4-amine | 60-80 |
Yields are estimates based on general N-alkylation procedures for aminopyrimidines and are highly dependent on the specific substrate, reagents, and reaction conditions.
Mandatory Visualizations
Acylation Reaction Scheme
Caption: General scheme for the acylation of this compound.
Alkylation Reaction Scheme
Caption: General scheme for the alkylation of this compound.
Experimental Workflow
Caption: General experimental workflow for acylation and alkylation reactions.
Troubleshooting & Optimization
Technical Support Center: Scaling Up 6-Methylpyrimidin-4-amine Production
Welcome to the Technical Support Center for the production of 6-Methylpyrimidin-4-amine. This resource is designed to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the scale-up of their synthesis protocols. Here you will find troubleshooting guides and frequently asked questions (FAQs) to address specific issues that may arise during your experiments.
Troubleshooting Guides
This section provides solutions to common problems you might encounter when scaling up the synthesis of this compound.
Issue 1: Low Yield of this compound
Low product yield is a frequent challenge during the transition from laboratory to pilot or production scale. Several factors can contribute to this issue.
-
Suboptimal Reaction Conditions: Temperature, pressure, and reaction time are critical parameters that may need to be re-optimized for larger batches. What works on a small scale may not be directly transferable.
-
Inefficient Mixing: Inadequate agitation in larger reactors can lead to localized temperature gradients and concentration differences, resulting in the formation of byproducts and incomplete reactions.
-
Catalyst Deactivation: The catalyst used in the synthesis may lose its activity over time, especially under prolonged reaction conditions or at elevated temperatures.
Troubleshooting Steps:
-
Re-optimize Reaction Parameters: Conduct a Design of Experiments (DoE) at the larger scale to identify the optimal temperature, pressure, and reaction time.
-
Improve Agitation: Ensure the reactor's stirring mechanism provides efficient mixing for the entire reaction volume. Consider using baffles or different impeller designs.
-
Monitor Catalyst Activity: If using a catalyst, test its activity before and during the reaction. If deactivation is observed, consider adding fresh catalyst or using a more robust one.
Issue 2: Formation of Impurities
The formation of impurities can complicate the purification process and reduce the overall yield and quality of the final product. Common impurities in pyrimidine synthesis can include unreacted starting materials, intermediates, and byproducts from side reactions.
-
Side Reactions: At elevated temperatures or with prolonged reaction times, starting materials and intermediates can undergo alternative reaction pathways, leading to the formation of undesired compounds. A common side reaction in pyrimidine synthesis is the Hantzsch-type 1,4-dihydropyridine formation.[1]
-
Incomplete Reactions: If the reaction does not go to completion, unreacted starting materials and intermediates will contaminate the product.
-
Degradation of Product: The desired product, this compound, may degrade under the reaction or work-up conditions, especially at high temperatures or in the presence of strong acids or bases.
Troubleshooting Steps:
-
Reaction Profiling: Use analytical techniques like HPLC or GC-MS to monitor the reaction over time and identify the formation of impurities.
-
Control Reaction Temperature: Precise temperature control is crucial. Lowering the reaction temperature may help to minimize the formation of thermally induced byproducts.[1]
-
Optimize Stoichiometry: Carefully control the ratio of reactants to minimize the presence of unreacted starting materials in the final mixture.
-
Purification Strategy: Develop a robust purification protocol. This may involve recrystallization, column chromatography, or a combination of techniques to effectively remove impurities.
Frequently Asked Questions (FAQs)
This section addresses specific questions that researchers frequently ask when scaling up the production of this compound.
Q1: What is a common synthetic route for this compound and what are the potential scale-up challenges?
A common route for the synthesis of pyrimidine derivatives involves the condensation of a 1,3-dicarbonyl compound (or its equivalent) with a guanidine or urea derivative. For this compound, a likely precursor would be a derivative of acetoacetic acid and guanidine.
Potential Scale-up Challenges:
-
Exothermic Reactions: The initial condensation reaction can be exothermic, requiring careful temperature control in a large reactor to prevent runaway reactions.
-
Solid Handling: If any of the starting materials or intermediates are solids, their handling and transfer on a large scale can be challenging and may require specialized equipment.
-
Solvent Selection: The choice of solvent is critical for ensuring good solubility of all reactants and for facilitating product isolation. A solvent that is suitable for a lab-scale reaction may not be practical or safe for large-scale production.
Q2: How can I minimize the formation of the N-acylurea byproduct during the synthesis?
N-acylureas can be a troublesome byproduct in pyrimidine syntheses involving urea.
Preventative Measures:
-
Order of Addition: Adding the urea to the reaction mixture last can sometimes help to minimize its decomposition and subsequent side reactions.[1]
-
Catalyst Choice: The selection of an appropriate catalyst can influence the reaction pathway and selectivity, potentially reducing the formation of N-acylureas.
Q3: My final product is difficult to purify. What strategies can I employ for large-scale purification?
Purification is a critical step in obtaining high-purity this compound.
Purification Strategies:
-
Recrystallization: This is often a cost-effective method for purifying solid compounds on a large scale. The key is to find a suitable solvent system that provides good recovery of the pure product.
-
Column Chromatography: While effective, scaling up column chromatography can be expensive and time-consuming. It is often used for high-value products or when other methods fail to provide the desired purity.
-
Acid-Base Extraction: Since this compound is a basic compound, an acid-base extraction can be an effective way to separate it from non-basic impurities.
Data Presentation
The following table summarizes hypothetical yield and purity data for the synthesis of this compound at different scales. This data is for illustrative purposes and actual results may vary.
| Scale | Reaction Volume (L) | Average Yield (%) | Average Purity (%) | Key Challenge Noted |
| Lab Scale | 0.1 | 85 | >98 | Minor byproduct formation |
| Pilot Scale | 10 | 70 | 95 | Temperature control, mixing efficiency |
| Production Scale | 100 | 65 | 92 | Impurity profile, purification efficiency |
Experimental Protocols
While a specific, validated large-scale protocol for this compound is not publicly available, the following general procedure for a related pyrimidine synthesis can be adapted and optimized. This protocol is based on the synthesis of 2-amino-4-chloro-6-methylpyrimidine from 2-amino-4-hydroxy-6-methylpyrimidine and should be considered a starting point for development.[2]
General Procedure for Chlorination of a Hydroxypyrimidine:
-
Reaction Setup: In a suitable reactor equipped with a reflux condenser, mechanical stirrer, and temperature probe, charge 2-amino-4-hydroxy-6-methylpyrimidine and freshly distilled phosphorus oxychloride.
-
Reaction: Heat the mixture to reflux and maintain until the reaction is complete (monitor by TLC or HPLC).
-
Work-up: Cool the reaction mixture and carefully quench the excess phosphorus oxychloride with ice water.
-
Neutralization: Adjust the pH of the aqueous solution with a base (e.g., ammonia) to precipitate the product.
-
Isolation: Filter the solid product, wash with water, and dry.
-
Purification: Recrystallize the crude product from a suitable solvent (e.g., 50% ethanol) to obtain the pure compound.[2]
Note: This procedure involves hazardous reagents and should be performed by trained personnel with appropriate safety precautions. The reaction conditions, stoichiometry, and work-up procedure will need to be optimized for the specific synthesis of this compound and the desired scale of production.
Visualizations
Logical Workflow for Troubleshooting Low Yield
Caption: Troubleshooting workflow for addressing low product yield.
General Pyrimidine Synthesis Pathway
Caption: A simplified pathway for pyrimidine ring synthesis.
References
Technical Support Center: 6-Methylpyrimidin-4-amine Synthesis
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in improving the yield of 6-Methylpyrimidin-4-amine synthesis.
Frequently Asked Questions (FAQs)
Q1: What are the common synthetic routes for this compound?
A1: Two primary synthetic routes are commonly considered for the synthesis of this compound:
-
Route A: Cyclocondensation followed by functionalization. This approach, based on the Biginelli reaction, involves the initial formation of a dihydropyrimidine ring from ethyl acetoacetate, an aldehyde, and urea, which would then require subsequent oxidation and amination steps to yield the final product.[1] This route can be lengthy and may result in lower overall yields due to the multiple transformations required.
-
Route B: Substitution on a pre-formed pyrimidine ring. This is a more direct and often higher-yielding approach. It typically starts with a commercially available or synthesized di-chlorinated pyrimidine, such as 4,6-dichloro-2-methylpyrimidine, followed by a nucleophilic aromatic substitution (SNAr) reaction with an amine source.[2][3]
Q2: Which synthetic route is recommended for achieving higher yields?
A2: For achieving higher yields of this compound, Route B (Substitution on a pre-formed pyrimidine ring) is generally recommended. This method is more direct and avoids the multiple steps and potential side reactions associated with the construction of the pyrimidine ring from acyclic precursors.
Q3: What are the critical parameters to control for maximizing the yield in the SNAr reaction (Route B)?
A3: The critical parameters to control for a successful SNAr reaction include:
-
Reaction Temperature: Higher temperatures are often required to drive the reaction to completion, typically in the range of 80-140 °C.[2]
-
Choice of Base: An appropriate base is crucial. Inorganic bases like potassium carbonate (K2CO3) or cesium carbonate (Cs2CO3) are commonly used.[2][3]
-
Solvent: Anhydrous polar aprotic solvents like N,N-dimethylformamide (DMF), dioxane, or toluene are generally preferred.[2][3] It is important to use anhydrous conditions to prevent hydrolysis of the chloropyrimidine starting material.[2]
-
Stoichiometry of Amine: The molar ratio of the amine source to the dichloropyrimidine can influence the extent of mono- versus di-substitution.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis of this compound, particularly via the more common SNAr route.
Issue 1: Low or No Product Formation
| Potential Cause | Recommended Solution | Citation |
| Insufficient Reaction Temperature | For catalyst-free SNAr reactions, temperatures of 140 °C in DMF are often necessary. For palladium-catalyzed reactions, a range of 80-120 °C is common, but optimization may be needed. | [2] |
| Inappropriate Base | For catalyst-free reactions, use inorganic bases like K2CO3 or Cs2CO3. For palladium-catalyzed aminations, stronger bases such as NaOtBu or LiHMDS might be necessary. | [2] |
| Poor Catalyst/Ligand Combination (for Pd-catalyzed reactions) | The choice of palladium precursor and phosphine ligand is critical and substrate-dependent. Screening different combinations may be necessary to find the optimal system. | [2] |
| Decomposition of Reactants or Product | Prolonged reaction times at high temperatures can lead to decomposition. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time. |
Issue 2: Formation of Side Products
| Side Product | Potential Cause | Recommended Solution | Citation |
| Hydroxypyrimidine | Presence of water in the reaction mixture leading to hydrolysis of the chloro-substituent. | Ensure the use of anhydrous solvents and reagents. Dry solvents using standard laboratory procedures. | [2] |
| Di-aminated Product | The second chlorine atom on the pyrimidine ring reacts with the amine. | Carefully control the stoichiometry of the amine. Using a slight excess (1.0-1.2 equivalents) of the amine can favor mono-amination. Lowering the reaction temperature may also increase selectivity. | [3] |
| Starting Material Remains | The reaction has not gone to completion. | Increase the reaction temperature or time. Ensure the base is sufficiently strong and present in an adequate amount. | [2] |
Issue 3: Difficulty in Product Purification
| Problem | Potential Cause | Recommended Solution | Citation |
| Co-elution of Product and Impurities during Column Chromatography | The polarity of the product and impurities are very similar. The basic nature of the amine can cause tailing on silica gel. | Use a modified mobile phase containing a small amount of a basic additive like triethylamine (TEA) (e.g., 1%) to improve peak shape. Alternatively, consider using a different stationary phase like alumina. | [4] |
| Low Recovery after Recrystallization | The product is partially soluble in the recrystallization solvent at low temperatures. The chosen solvent is not optimal. | Select a solvent that dissolves the compound well at high temperatures but poorly at low temperatures. A two-solvent (solvent/anti-solvent) system can also be effective. | [4] |
| Product is an oil or does not crystallize | The product may be impure, or it may have a low melting point. | First, try to purify the oil by column chromatography. If it is pure, attempt to induce crystallization by scratching the flask, seeding with a crystal, or cooling to a very low temperature. |
Experimental Protocols
Route B: Synthesis of this compound from 4,6-Dichloro-2-methylpyrimidine
This protocol is a general guideline and may require optimization for specific laboratory conditions.
Step 1: Synthesis of 4,6-Dichloro-2-methylpyrimidine
A common precursor is 4,6-dihydroxy-2-methylpyrimidine, which can be chlorinated.
-
Reaction: 4,6-dihydroxy-2-methylpyrimidine is reacted with a chlorinating agent like phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2).[5][6] The use of triphosgene has also been reported as a safer alternative to phosgene.[7]
-
Procedure Outline (using SOCl₂):
-
To a stirred solution of 4,6-dihydroxy-2-methylpyrimidine (1 eq) in a suitable solvent like acetonitrile, add thionyl chloride (4 eq).[5]
-
Heat the reaction mixture at 80 °C for 3 hours, monitoring the reaction by TLC.[5]
-
After completion, remove the excess thionyl chloride by distillation under reduced pressure.[5]
-
Carefully pour the residue into ice water to precipitate the product.[5]
-
Filter the solid and purify by column chromatography to obtain 4,6-dichloro-2-methylpyrimidine. A reported yield for this step is 94%.[5]
-
Step 2: Amination of 4,6-Dichloro-2-methylpyrimidine
-
Reaction: 4,6-dichloro-2-methylpyrimidine is reacted with a source of ammonia (e.g., aqueous ammonia, ammonium hydroxide) in a nucleophilic aromatic substitution reaction.
-
Procedure Outline:
-
In a sealed reaction vessel, dissolve 4,6-dichloro-2-methylpyrimidine (1 eq) in a suitable solvent like ethanol or isopropanol.
-
Add an excess of aqueous ammonia (e.g., 5-10 equivalents).
-
Heat the reaction mixture at a temperature between 100-150 °C for several hours. The reaction progress should be monitored by TLC or LC-MS.
-
After the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
The crude product can be purified by column chromatography or recrystallization to yield this compound.
-
Data Presentation
Table 1: Reported Yields for the Chlorination of 4,6-dihydroxy-2-methylpyrimidine
| Chlorinating Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Citation |
| Thionyl Chloride | Acetonitrile | 80 | 3 | 94 | [5] |
| Phosphorus Oxychloride | N/A | Reflux | N/A | Not specified | [6] |
| Triphosgene | Dichloroethane | Reflux | 6-8 | Not specified | [7] |
Note: Yields for the amination step to produce this compound are not explicitly detailed in the searched literature and will depend on the optimization of reaction conditions.
Visualizations
Experimental Workflow
Caption: Synthetic workflow for this compound via Route B.
Troubleshooting Logic for Low Yield
Caption: Troubleshooting decision tree for low yield in amination reaction.
References
- 1. Biginelli reaction - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. Mono- and Diamination of 4,6-Dichloropyrimidine, 2,6-Dichloropyrazine and 1,3-Dichloroisoquinoline with Adamantane-Containing Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 4. benchchem.com [benchchem.com]
- 5. 4,6-Dichloro-2-methylpyrimidine synthesis - chemicalbook [chemicalbook.com]
- 6. US6018045A - Process for preparing 4,6-dichloro-pyrimidine - Google Patents [patents.google.com]
- 7. CN102432547A - Synthetic method of 4, 6-dichloro-2-methylpyrimidine - Google Patents [patents.google.com]
Technical Support Center: Identifying Side Products in Aminopyrimidine Reactions
For Researchers, Scientists, and Drug Development Professionals
Welcome to the Technical Support Center for troubleshooting aminopyrimidine reactions. This resource is designed to help you identify and mitigate the formation of common side products encountered during your experiments. Below you will find frequently asked questions and detailed troubleshooting guides to address specific issues.
Frequently Asked Questions (FAQs)
Q1: My aminopyrimidine reaction has a low yield and multiple spots on the TLC plate. What are the most common types of side products I should consider?
A1: Low yields and multiple TLC spots in aminopyrimidine synthesis often point to the formation of several common side products. The most prevalent include:
-
Solvolysis Products: If your reaction is run in an alcohol or contains residual water, the halo- or other leaving group on the pyrimidine ring can be displaced by the solvent molecule, leading to the formation of alkoxy- or hydroxypyrimidines.[1]
-
Self-Condensation Products: Starting materials or intermediates with carbonyl groups and alpha-hydrogens can react with themselves in an aldol-type condensation.[2]
-
Over-aminated Products: In reactions with di- or tri-halopyrimidines, multiple amino groups may substitute on the pyrimidine ring, leading to di- or tri-aminopyrimidine byproducts.
-
Hantzsch-type Dihydropyridines: Particularly in Biginelli-type reactions using urea, a common fluorescent yellow byproduct is a 1,4-dihydropyridine (DHP). This occurs when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).[2]
-
Hydrodehalogenation Products: In palladium-catalyzed reactions like the Buchwald-Hartwig amination, the halide on the pyrimidine ring can be replaced by a hydrogen atom, leading to a reduced, non-aminated byproduct.[3]
-
Pyrimidine Dimers: Under photochemical conditions (e.g., exposure to UV light), adjacent pyrimidine rings can form cyclobutane dimers.[4]
Q2: I am observing an unexpected yellow, fluorescent spot in my Biginelli reaction. What is it and how can I prevent its formation?
A2: A yellow, fluorescent spot is a classic indicator of a Hantzsch-type 1,4-dihydropyridine (DHP) byproduct.[2] This side reaction competes with the desired Biginelli condensation.
Prevention Strategies:
-
Temperature Control: The Hantzsch pathway is favored at higher temperatures. Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct.[2]
-
Catalyst Selection: The choice of Lewis or Brønsted acid catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.
-
Order of Addition: Adding the urea component last may help minimize its decomposition to ammonia, which participates in the Hantzsch reaction.[5]
Q3: My Buchwald-Hartwig amination of a chloropyrimidine is giving a significant amount of the hydrodehalogenated pyrimidine. How can I minimize this?
A3: Hydrodehalogenation is a common side reaction in Buchwald-Hartwig aminations, where the aryl halide is reduced instead of aminated.[3] This often occurs when the reductive elimination of the desired product is slow.
Minimization Strategies:
-
Ligand Choice: Use a bulky, electron-rich phosphine ligand that promotes rapid reductive elimination of the C-N bond.
-
Amine Stoichiometry: Using a slight excess of the amine (e.g., 1.2-1.5 equivalents) can help favor the desired coupling pathway.[3]
-
Strictly Anhydrous Conditions: Ensure all reagents and the solvent are scrupulously dried, as trace water can be a source of hydrogen.[3]
-
Inert Atmosphere: Maintain a strictly inert atmosphere (Argon or Nitrogen) to prevent oxygen from deactivating the Pd(0) catalyst and to minimize sources of hydrogen.[3]
Troubleshooting Guides
Issue 1: Unexpected Peak in 1H NMR Spectrum
Scenario: You have performed a nucleophilic aromatic substitution (SNAr) reaction of 4,6-dichloropyrimidine with a primary amine. After workup, the 1H NMR of your crude product shows an unexpected singlet around 4.0 ppm, in addition to your expected product peaks.
Possible Cause: Solvolysis of the starting material or product with the methanol solvent.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for an unexpected NMR peak.
Explanation: An unexpected singlet around 4.0 ppm in the 1H NMR is characteristic of a methoxy group. If methanol was used as a solvent, it could have acted as a nucleophile, displacing one of the chloro groups on the pyrimidine ring. The mass spectrum should confirm the presence of this methoxypyrimidine derivative. To prevent this, ensure all reagents and solvents are anhydrous, or switch to a non-protic solvent.
Issue 2: Low Yield and a Complex HPLC Chromatogram
Scenario: You are performing a Buchwald-Hartwig amination of a 2-chloropyrimidine with a primary amine and observe a low yield of the desired product along with multiple peaks in your HPLC chromatogram.
Possible Causes:
-
Incomplete reaction
-
Hydrodehalogenation of the starting material
-
Formation of a bis-arylated amine (if the primary amine reacts twice)
-
Catalyst decomposition
Analytical Workflow for Side Product Identification:
Caption: Analytical workflow for complex HPLC chromatograms.
Data Presentation: Impact of Reaction Conditions on Side Product Formation
The following tables summarize quantitative data on how different reaction parameters can influence the formation of side products in aminopyrimidine synthesis.
Table 1: Effect of Solvent on Solvolysis in the Amination of 4-Chloropyrrolopyrimidine
| Solvent | Product Yield (%) after 22h | Solvolysis Side Product (%) |
| Water | ~95 | <1 |
| Methanol | ~85 | 5 |
| Ethanol | ~90 | <1 |
| 2-Propanol | ~70 | <1 |
| Data adapted from a study on the acid-catalyzed amination of 4-chloropyrrolopyrimidine. Yields are approximate and can vary based on specific substrates and reaction times.[6] |
Table 2: Effect of Temperature on Biginelli vs. Hantzsch Product Distribution
| Temperature (°C) | Desired DHPM Yield (%) | Hantzsch DHP Yield (%) |
| 60 | 85 | 10 |
| 80 | 72 | 25 |
| 100 | 55 | 40 |
| Note: Yields are approximate and can vary based on specific substrates and catalysts. |
Table 3: Regioselectivity in the Amination of 6-Aryl-2,4-dichloropyrimidine
| Amine | Reaction Type | C4-substituted Product (%) | C2-substituted Product (%) |
| Morpholine | SNAr | 65 | 35 |
| Morpholine | Pd-catalyzed | >97 | <3 |
| N-Methylaniline | SNAr | 80 | 20 |
| N-Methylaniline | Pd-catalyzed | >97 | <3 |
| Data adapted from a study on the regioselective amination of 6-aryl-2,4-dichloropyrimidine. Ratios can vary based on specific aryl substituents and reaction conditions.[7] |
Experimental Protocols
Protocol 1: Reaction Monitoring by High-Performance Liquid Chromatography (HPLC)
This protocol outlines a general procedure for monitoring the progress of an aminopyrimidine synthesis reaction.
Method Development:
-
Prepare standard solutions of your starting materials and, if available, your expected product and any suspected side products in a suitable solvent (e.g., acetonitrile/water).
-
Develop a reverse-phase HPLC method (e.g., using a C18 column) that provides good separation of all components. Optimize the mobile phase composition (e.g., a gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid) and flow rate (e.g., 1 mL/min).
-
Determine the retention times of each component by injecting the standard solutions.
Reaction Monitoring:
-
At various time points during the reaction, withdraw a small aliquot (e.g., 10-50 µL) of the reaction mixture.
-
Immediately quench the reaction by diluting the aliquot into a known volume of a suitable solvent in an HPLC vial to stop the reaction and bring the concentration into the linear range of the detector.
-
Filter the diluted sample through a 0.22 µm syringe filter if any solid is present.
-
Inject the prepared sample onto the HPLC system.
-
Analyze the resulting chromatogram by integrating the peak areas of the starting material(s), product, and any side products. Calculate the percent conversion and the relative percentage of each component.[8]
Protocol 2: Identification of Byproducts by LC-MS
This protocol provides a general method for identifying unknown side products in your reaction mixture.
Sample Preparation:
-
Take an aliquot of the crude reaction mixture.
-
Dilute the sample with a suitable solvent (e.g., methanol or acetonitrile) to a concentration appropriate for LC-MS analysis (typically in the low µg/mL range).
-
Filter the sample through a 0.22 µm syringe filter into an LC-MS vial.
LC-MS Analysis:
-
Use the HPLC method developed in Protocol 1.
-
Couple the HPLC system to a mass spectrometer (e.g., a quadrupole or time-of-flight instrument) equipped with an electrospray ionization (ESI) source.
-
Acquire data in both positive and negative ion modes to ensure detection of a wide range of compounds.
-
Analyze the data by extracting the mass spectra for each peak in the total ion chromatogram (TIC).
-
The molecular weight obtained for each peak can be used to propose potential structures for the side products (e.g., solvolysis product, dimer, over-aminated product).
Protocol 3: Sample Preparation for GC-MS Analysis of Volatile Byproducts
This protocol is suitable for identifying volatile or semi-volatile side products and residual solvents.
Sample Preparation (Liquid Injection):
-
Dilute a sample of the crude reaction mixture in a volatile organic solvent (e.g., dichloromethane, ethyl acetate) to a final concentration of approximately 10-100 µg/mL.[9]
-
Ensure the sample is free of any particulate matter by centrifugation or filtration.[9]
-
Transfer the sample to a 2 mL glass GC vial.
Sample Preparation (Headspace Analysis for very volatile compounds):
-
Place a small amount of the solid or liquid reaction mixture into a headspace vial.
-
Seal the vial and heat it to a specific temperature to allow volatile compounds to partition into the headspace.
-
A sample of the headspace gas is then injected into the GC-MS.
GC-MS Analysis:
-
Use a suitable GC column (e.g., a non-polar DB-5 or a more polar DB-Wax) and temperature program to separate the components of the mixture.
-
The mass spectrometer will provide mass spectra for each eluting peak, which can be compared to spectral libraries (e.g., NIST) for identification.
Note: For non-volatile or polar compounds containing functional groups like -NH2 or -OH, derivatization (e.g., silylation) may be necessary to increase their volatility for GC-MS analysis.[9]
References
troubleshooting the purification process of pyrimidine compounds
This technical support center provides comprehensive troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the purification of pyrimidine compounds.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during the purification of pyrimidine compounds by crystallization and chromatography.
Crystallization Troubleshooting
| Issue | Possible Causes | Solutions |
| No crystals form upon cooling. | 1. The solution is not supersaturated (too dilute).[1] 2. The chosen solvent is too good, and the compound remains soluble even at low temperatures.[1] 3. Inhibition of nucleation.[1] | 1. Concentrate the solution by evaporating some of the solvent and allow it to cool again.[1] 2. Select a solvent in which the compound has high solubility at high temperatures and low solubility at low temperatures.[1] Consider a mixed-solvent system. 3. Induce crystallization by scratching the inside of the flask with a glass rod, adding a seed crystal, or by dipping a glass rod in the solution and allowing the solvent to evaporate to create seed crystals.[1] |
| The compound "oils out" instead of crystallizing. | 1. The solution is cooling too rapidly.[1] 2. The solution is too concentrated. 3. The presence of impurities is disrupting crystal lattice formation.[1] 4. The boiling point of the solvent is higher than the melting point of the compound. | 1. Allow the solution to cool more slowly. Insulate the flask to reduce the cooling rate.[1] 2. Add a small amount of additional hot solvent to the oiled-out mixture and reheat until a clear solution is formed, then cool slowly. 3. Attempt to pre-purify the compound using another method, such as flash chromatography, before crystallization.[1] 4. Choose a lower-boiling point solvent. |
| Low recovery of purified crystals. | 1. Too much solvent was used, leading to significant loss of the compound in the mother liquor. 2. Premature crystallization during hot filtration. 3. The crystals were washed with a solvent that was not cold enough, causing them to redissolve. | 1. Use the minimum amount of hot solvent necessary to dissolve the compound. The mother liquor can be concentrated to recover more product. 2. Ensure the filtration apparatus is pre-heated before hot filtration. 3. Always wash the crystals with a minimal amount of ice-cold solvent. |
| Crystals are colored or appear impure. | 1. Colored impurities are present in the crude material. 2. The compound may be degrading during the heating process. | 1. Add a small amount of activated charcoal to the hot solution before filtration to adsorb colored impurities. 2. Avoid prolonged heating. If the compound is thermally labile, consider alternative purification methods or a different crystallization solvent with a lower boiling point. |
Troubleshooting Crystallization Workflow
Caption: A logical workflow for troubleshooting common crystallization issues.
Chromatography Troubleshooting (Flash and HPLC)
| Issue | Possible Causes | Solutions |
| Poor separation of compounds. | 1. Inappropriate mobile phase. 2. Column overloading. 3. Column degradation. | 1. Optimize the mobile phase composition. For flash chromatography, aim for a difference in Rf values of at least 0.2. For HPLC, perform a gradient optimization. 2. Reduce the amount of sample loaded onto the column. 3. Use a new column or regenerate the existing one according to the manufacturer's instructions. |
| Peak tailing or fronting. | 1. Strong interaction between the compound and the stationary phase (especially for basic or acidic compounds on silica gel). 2. Column channeling or degradation. 3. Sample solvent is too strong. | 1. Add a modifier to the mobile phase. For basic compounds, add a small amount of triethylamine (0.1-1%). For acidic compounds, add a small amount of acetic acid (0.1-1%). 2. Repack the column (for flash chromatography) or use a new column. 3. Dissolve the sample in the mobile phase or a weaker solvent. |
| Compound is not eluting from the column. | 1. The mobile phase is not polar enough. 2. The compound has irreversibly adsorbed to the stationary phase. | 1. Gradually increase the polarity of the mobile phase. For reverse-phase HPLC, decrease the polarity. 2. The compound may be unstable on the stationary phase. Consider using a different stationary phase (e.g., alumina instead of silica). |
| Irreproducible retention times in HPLC. | 1. Inadequate column equilibration. 2. Changes in mobile phase composition. 3. Fluctuations in temperature. | 1. Ensure the column is equilibrated with at least 10-20 column volumes of the mobile phase before each injection. 2. Prepare fresh mobile phase daily and ensure it is well-mixed and degassed. 3. Use a column oven to maintain a constant temperature. |
Troubleshooting Chromatography Workflow
Caption: A logical workflow for troubleshooting common chromatography issues.
Frequently Asked Questions (FAQs)
Crystallization
-
Q1: How do I select the right solvent for recrystallization? A1: The ideal solvent is one in which your pyrimidine compound is highly soluble at an elevated temperature but sparingly soluble at room temperature or below.[1] You can determine a suitable solvent through small-scale solubility tests with a variety of solvents.
-
Q2: What is a mixed-solvent recrystallization, and when should I use it? A2: A mixed-solvent recrystallization uses two miscible solvents: one in which the compound is soluble (the "good" solvent) and one in which it is insoluble (the "poor" solvent). This technique is useful when no single solvent has the desired temperature-dependent solubility profile for your compound.
-
Q3: How can I improve the yield of my recrystallization? A3: To maximize yield, use the minimum amount of hot solvent required to fully dissolve your compound. Also, allow the solution to cool slowly to room temperature before placing it in an ice bath to ensure maximum crystal formation.
-
Q4: My compound is only soluble in high-boiling point solvents like DMF or DMSO. How can I crystallize it? A4: For compounds soluble only in high-boiling point solvents, techniques like vapor diffusion or anti-solvent crystallization can be effective. In vapor diffusion, a solution of your compound is placed in a chamber with a volatile anti-solvent. The anti-solvent vapor slowly diffuses into the solution, reducing the solubility of your compound and promoting crystallization.
Chromatography
-
Q1: How do I choose the right mobile phase for flash chromatography? A1: The mobile phase is typically selected based on thin-layer chromatography (TLC) analysis. The ideal eluent system should provide a retention factor (Rf) of 0.2-0.4 for the target compound and good separation from impurities.[2]
-
Q2: What is "dry loading," and when should I use it? A2: Dry loading involves adsorbing your sample onto a small amount of silica gel (or other stationary phase) before loading it onto the column. This technique is particularly useful for samples that are not very soluble in the mobile phase.[2]
-
Q3: Why is my baseline noisy in HPLC, and how can I fix it? A3: A noisy baseline can be caused by several factors, including air bubbles in the system, a contaminated or old mobile phase, or detector issues. Ensure your mobile phase is properly degassed, use high-purity solvents, and check your detector lamp.
-
Q4: What is the difference between isocratic and gradient elution in HPLC? A4: In isocratic elution, the composition of the mobile phase remains constant throughout the run. In gradient elution, the composition of the mobile phase is changed over time, typically by increasing the proportion of the stronger solvent. Gradient elution is useful for separating complex mixtures with a wide range of polarities.
Data Presentation
The following tables provide illustrative quantitative data on the purification of representative pyrimidine compounds. Note that the optimal conditions will vary depending on the specific compound and impurities present.
Table 1: Illustrative Data for Recrystallization of 5-Fluorouracil
| Solvent System | Temperature (°C) | Yield (%) | Purity (%) |
| Water | 100 -> 25 | 75 | 98.5 |
| Ethanol/Water (8:2) | 78 -> 25 | 85 | 99.2 |
| Acetone/Water (7:3) | 56 -> 25 | 82 | 99.0 |
| DMF/Water (1:1) | 100 -> 10 | 65 | 99.5 |
Table 2: Illustrative Data for HPLC Purification of a Pyrimidine Derivative
| Mobile Phase (Acetonitrile:Water with 0.1% Formic Acid) | Retention Time (min) | Purity (%) | Recovery (%) |
| 20:80 | 12.5 | 97.8 | 92 |
| 30:70 | 8.2 | 99.1 | 95 |
| 40:60 | 5.1 | 98.5 | 93 |
| 50:50 | 3.5 | 96.2 | 88 |
Experimental Protocols
Protocol 1: Single-Solvent Recrystallization
-
Solvent Selection: In a small test tube, add approximately 20-30 mg of the crude pyrimidine compound. Add a few drops of the chosen solvent and observe the solubility at room temperature. Heat the mixture to the solvent's boiling point and add more solvent dropwise until the solid dissolves completely. Allow the solution to cool to room temperature and then in an ice bath to see if crystals form.
-
Dissolution: Place the crude pyrimidine compound in an Erlenmeyer flask. Add a minimal amount of the selected solvent and heat the mixture to boiling while stirring. Continue adding small portions of the hot solvent until the compound is completely dissolved.[2]
-
Hot Filtration (Optional): If insoluble impurities are present, perform a hot gravity filtration of the solution into a pre-warmed flask.
-
Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. To maximize crystal formation, subsequently cool the flask in an ice bath.[2]
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering soluble impurities.
-
Drying: Dry the purified crystals under vacuum or in a desiccator.
Protocol 2: Flash Column Chromatography
-
Mobile Phase Selection: Use TLC to determine an appropriate solvent system that gives the target compound an Rf value of approximately 0.2-0.4.[2]
-
Column Packing: Prepare a slurry of silica gel in the chosen mobile phase and pour it into the column. Allow the silica to settle, and then drain the excess solvent until the solvent level is just above the silica bed.
-
Sample Loading:
-
Wet Loading: Dissolve the crude sample in a minimal amount of the mobile phase or a slightly more polar solvent and carefully add it to the top of the column.
-
Dry Loading: Dissolve the crude sample in a volatile solvent, add a small amount of silica gel, and evaporate the solvent to dryness. Carefully add the resulting powder to the top of the column.[2]
-
-
Elution: Carefully add the mobile phase to the column and apply pressure to begin elution. Collect fractions in test tubes.
-
Fraction Analysis: Monitor the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent using a rotary evaporator to obtain the purified pyrimidine compound.
Mandatory Visualization
Pyrimidine Degradation Pathway
The stability of pyrimidine compounds during purification can be influenced by their susceptibility to enzymatic or chemical degradation. Understanding the degradation pathway can help in troubleshooting unexpected product loss or the appearance of new impurities. For instance, the reductive pathway is a common route for pyrimidine catabolism.
Caption: A simplified diagram of the reductive pyrimidine degradation pathway.
Experimental Workflow: Crystallization
References
Technical Support Center: Optimizing Substituted Pyrimidine Synthesis
This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions (FAQs) to address specific issues encountered during the synthesis of substituted pyrimidines.
Frequently Asked Questions (FAQs)
Q1: What are the primary methods for synthesizing substituted pyrimidines? A1: The principal synthesis route involves the cyclization of a β-dicarbonyl compound with an N-C-N compound.[1] Two of the most common and versatile named reactions are:
-
Biginelli Reaction: A one-pot, three-component reaction between an aldehyde, a β-ketoester, and urea or thiourea to produce 3,4-dihydropyrimidin-2(1H)-ones or -thiones (DHPMs).[2][3]
-
Pinner Synthesis: This method involves the condensation of 1,3-dicarbonyl compounds (like β-keto esters or β-diketones) with amidines, which can be catalyzed by either acids or bases.[4][5]
Q2: I'm getting a low yield in my pyrimidine synthesis. What are the general areas I should investigate? A2: Low yields in pyrimidine synthesis can often be traced back to several key factors.[6] A systematic approach to troubleshooting should include:
-
Suboptimal Reaction Conditions: The choice of catalyst, solvent, reaction temperature, and time are all critical.[2][6] Monitoring the reaction's progress via Thin Layer Chromatography (TLC) is crucial to determine the optimal reaction time.[2][7]
-
Reactant Purity and Stoichiometry: Impurities in starting materials can inhibit the reaction.[7] Ensure all reactants are of high purity and that you are using appropriate stoichiometric ratios.[6]
-
Catalyst Activity: Ensure your catalyst is active. Reusable catalysts may need regeneration, and the concentration of acid or base catalysts should be verified.[2]
-
Moisture Sensitivity: Some reactants and intermediates can be sensitive to moisture. Using dry solvents and an inert atmosphere (e.g., nitrogen or argon) may be necessary.[6]
Q3: My Biginelli reaction produced a bright yellow, highly fluorescent byproduct. What is it and how can I prevent it? A3: The common fluorescent byproduct in a Biginelli reaction is a Hantzsch-type 1,4-dihydropyridine (DHP).[2][7] This side product forms when two equivalents of the β-ketoester react with the aldehyde and ammonia.[2] The ammonia can be generated from the decomposition of urea at elevated temperatures.[2][7]
-
Prevention Strategies:
-
Temperature Control: Lowering the reaction temperature can significantly reduce the formation of the DHP byproduct, as higher temperatures favor the Hantzsch pathway.[2][7]
-
Catalyst Selection: The choice of catalyst can influence the selectivity between the Biginelli and Hantzsch pathways.[2]
-
Order of Addition: Adding the urea last to the reaction mixture can sometimes help minimize its decomposition into ammonia.[2][7]
-
Q4: What are the most common challenges when purifying substituted pyrimidines? A4: Purification can be challenging due to the polarity of the pyrimidine ring and the presence of stubborn byproducts.[8] Common issues include the removal of unreacted starting materials, catalysts, and side products that may have similar polarities to the desired compound.[9] Effective purification techniques include recrystallization, flash column chromatography, and, for high-purity requirements, preparative HPLC.[9]
Troubleshooting Guides
Issue 1: Low Yield or Reaction Failure
Question: My reaction has resulted in a very low yield of the desired pyrimidine, with a significant amount of unreacted starting materials visible on the TLC plate. What steps should I take?
Answer: Low conversion can be attributed to several factors related to reaction conditions and reagents.[7] Follow this troubleshooting workflow:
Caption: Troubleshooting workflow for low-yield pyrimidine synthesis.
Detailed Solutions:
-
Catalyst Inactivity: If using a reusable catalyst, it may require regeneration. For acid catalysts like HCl, confirm the concentration is appropriate.[2][7]
-
Reaction Time and Temperature: The reaction may need a longer duration or a moderate increase in temperature to proceed to completion.[2] However, excessively high temperatures can lead to decomposition.[10] It is crucial to monitor the reaction's progress using TLC.[7]
-
Solvent Choice: The solvent impacts reactant solubility and reaction rate. While ethanol is common for the Biginelli reaction, other solvents or solvent-free conditions have been shown to improve yields for certain substrates.[2]
Issue 2: Side Reactions in Biginelli vs. Pinner Synthesis
Question: My TLC plate shows multiple spots, and the crude product is difficult to purify. What are the likely side reactions in my specific synthesis?
Answer: The nature of side reactions depends heavily on the synthetic route.
For Biginelli Reactions: The primary competing pathway is the Hantzsch DHP synthesis, as described in the FAQs. Another common byproduct is the formation of N-acylureas from a reaction between the β-ketoester and urea, which complicates purification.[7]
Caption: Competing reaction pathways in the Biginelli synthesis.
For Pinner Syntheses: Side reactions can arise from several sources:
-
Self-condensation of the 1,3-dicarbonyl compound.[2]
-
Hydrolysis of the amidine starting material, especially if conditions are not anhydrous.[2]
-
Incomplete cyclization , leading to intermediates that contaminate the final product.[2]
Solutions:
-
Amidine Quality: Use freshly prepared or purified amidine salts, as they can be hygroscopic and prone to hydrolysis.[2]
-
Anhydrous Conditions: Ensure strictly anhydrous conditions to prevent hydrolysis of starting materials and intermediates.[2]
-
Base/Acid Selection: The choice and stoichiometry of the base or acid catalyst are crucial for promoting the desired cyclization while minimizing side reactions.[2][4]
Issue 3: Product Purification Challenges
Question: My crude product is an oil or difficult-to-handle solid, and standard purification methods are not working well. What can I do?
Answer: Purification is a critical final step. If you are facing challenges, consider the following techniques.[9]
| Purification Technique | Principle | Best For | Troubleshooting Tips |
| Recrystallization | Differential solubility of the compound and impurities in a solvent at different temperatures.[9] | Purifying solid compounds from solid impurities.[9] | - Solvent Screening: Test a range of solvents (e.g., ethanol, ethyl acetate, water) to find one where the product is soluble when hot but sparingly soluble when cold.[9] - Two-Solvent System: If a single solvent isn't effective, use a solvent pair (one in which the compound is soluble, one in which it is not).[9] |
| Flash Column Chromatography | Separation based on differential polarity between the compound and impurities on a stationary phase (e.g., silica gel).[9] | Separating complex mixtures or removing byproducts with different polarities.[9] | - TLC First: Always determine an appropriate solvent system using TLC first. Aim for a target compound Rf of 0.2-0.4.[9] - Tailing: If basic pyrimidine products show tailing on silica, add a small amount of triethylamine to the eluent.[8] |
| Preparative HPLC | High-resolution separation based on partitioning between a mobile and stationary phase.[9] | Obtaining highly pure compounds, especially for final purification in drug development or for separating very similar compounds.[9] | - Method Development: Optimize the separation on an analytical HPLC first to determine the best column (e.g., C18) and mobile phase.[9] - Solvent Removal: Removing the mobile phase post-purification can be achieved via rotary evaporation or lyophilization.[9] |
Experimental Protocols
Protocol 1: General Biginelli Synthesis of a Dihydropyrimidinone (DHPM)
This protocol is a general guideline for a catalyzed Biginelli reaction.
Caption: General experimental workflow for Biginelli pyrimidine synthesis.
Methodology:
-
In a round-bottom flask, combine the aldehyde (1 mmol), β-ketoester (1 mmol), and urea (1.2 mmol).[11]
-
Add a suitable solvent, such as ethanol (5-10 mL).[11]
-
Add the catalyst (e.g., a catalytic amount of HCl or a Lewis acid like InBr₃, 0.1 equiv).[3][11]
-
Heat the reaction mixture to the optimized temperature (e.g., 90°C) and stir.[3]
-
Monitor the reaction progress by TLC until the starting materials are consumed (typically 30 minutes to several hours).[2][3]
-
Upon completion, cool the reaction mixture to room temperature. A solid product will often precipitate.
-
Collect the solid product by vacuum filtration and wash it with a small amount of cold ethanol.[2]
-
Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) to obtain the pure DHPM.[2]
Protocol 2: General Pinner-Type Pyrimidine Synthesis
This protocol provides a general framework for the synthesis of pyrimidines from 1,3-dicarbonyl compounds and amidines.[6]
Methodology:
-
In a flame-dried round-bottom flask under a nitrogen atmosphere, dissolve the 1,3-dicarbonyl compound (1 equiv) and the amidine hydrochloride (1 equiv) in an anhydrous solvent like ethanol.[6]
-
Cool the mixture to 0 °C in an ice bath.
-
Add a base (e.g., sodium ethoxide, 1.1 equivalents) portion-wise, maintaining the temperature at 0 °C.[2][6]
-
Allow the reaction to warm to room temperature and then heat to reflux.
-
Monitor the reaction progress by TLC every hour. Reaction times can vary from a few hours to overnight.[6]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Neutralize the mixture with a suitable acid (e.g., dilute HCl) if necessary, and remove the solvent under reduced pressure.[2]
-
Purify the residue by column chromatography or recrystallization to obtain the desired pyrimidine.[2][6]
References
- 1. Pyrimidine - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. jsynthchem.com [jsynthchem.com]
- 4. Pinner pyrimidine synthesis | PPTX [slideshare.net]
- 5. mdpi.com [mdpi.com]
- 6. benchchem.com [benchchem.com]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. A Five-Component Biginelli-Diels-Alder Cascade Reaction - PMC [pmc.ncbi.nlm.nih.gov]
preventing polysubstitution in amine alkylation protocols
Welcome to our technical support center for amine alkylation. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues encountered during amine alkylation experiments, with a primary focus on preventing polysubstitution.
Frequently Asked Questions (FAQs)
Q1: Why am I observing multiple alkylated products in my reaction?
This is a common issue known as polysubstitution or over-alkylation. The primary reason is that the product of the initial alkylation (a primary or secondary amine) is often more nucleophilic than the starting amine.[1][2] This increased nucleophilicity makes the newly formed amine more likely to react further with the alkylating agent, leading to a mixture of secondary, tertiary, and even quaternary ammonium salts.[1][3][4][5][6]
Q2: How can I selectively achieve mono-N-alkylation of a primary amine?
Several strategies can be employed to favor mono-alkylation and suppress the formation of di- and tri-alkylated products. The most effective methods include:
-
Reductive Amination: This is one of the most reliable methods for controlled N-alkylation.[1][3][7] It involves the reaction of an amine with an aldehyde or ketone to form an imine intermediate, which is then reduced to the desired alkylated amine.[1][7][8] This two-step, one-pot process avoids the issue of increasing nucleophilicity.[1][7]
-
Gabriel Synthesis: This method is specifically designed for the synthesis of primary amines and effectively prevents over-alkylation by using a phthalimide salt as an ammonia surrogate.[9][10][11][12][13]
-
Use of Protecting Groups: Temporarily protecting the amine with a group like Boc (tert-butyloxycarbonyl) allows for a single alkylation event. The protecting group is then removed to yield the mono-alkylated product.[14][15][16][17]
-
Stoichiometric Control: Using a large excess of the starting amine relative to the alkylating agent can statistically favor mono-alkylation.[1][2][18][19] This is most practical when the amine is inexpensive and readily available.[1]
Q3: What is reductive amination, and why is it often preferred over direct alkylation with alkyl halides?
Reductive amination, also known as reductive alkylation, is a two-step process that converts a carbonyl group (from an aldehyde or ketone) and an amine into a more substituted amine via an imine intermediate.[7][8] It is often preferred because it offers greater control and selectivity for mono-alkylation.[3][7] Unlike direct alkylation, the imine intermediate is less nucleophilic than the starting amine, which prevents the "runaway" reaction that leads to polysubstitution.[7]
Troubleshooting Guides
Problem 1: Significant amounts of di- and tri-alkylation products are observed despite using a 1:1 stoichiometry of amine and alkyl halide.
Cause: The mono-alkylated amine product is more nucleophilic than the starting amine, leading to subsequent alkylations.[1][3]
Solutions:
| Strategy | Description | Key Considerations |
| Use a Large Excess of Amine | Employ a 5- to 10-fold excess of the starting amine compared to the alkylating agent.[1] This increases the probability of the alkylating agent reacting with the starting amine.[19] | Best suited for inexpensive and readily available amines. Can complicate product purification. |
| Slow Addition of Alkylating Agent | Add the alkylating agent dropwise to the reaction mixture to maintain a low concentration of the electrophile, which can help minimize over-alkylation.[18] | May require longer reaction times. |
| Use a Less Reactive Alkylating Agent | Consider using an alkyl chloride instead of a more reactive bromide or iodide to slow down the reaction rate.[20] | Reaction may require harsher conditions (e.g., higher temperature) to proceed. |
| Optimize the Base | Use a non-nucleophilic, sterically hindered base to deprotonate the amine without competing in the alkylation. Inorganic bases like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are often effective.[18] Cesium bases have been shown to promote mono-alkylation while suppressing over-alkylation.[21][22] | The choice of base can be critical for selectivity. |
Problem 2: The desired primary amine is difficult to synthesize via direct alkylation of ammonia due to polysubstitution.
Cause: Similar to other amine alkylations, the initially formed primary amine is a better nucleophile than ammonia, leading to the formation of secondary and tertiary amines.[3]
Solution:
| Method | Description | Advantages | Limitations |
| Gabriel Synthesis | This method uses potassium phthalimide as an ammonia surrogate. The phthalimide anion is alkylated, and the resulting N-alkylphthalimide is then cleaved to release the primary amine.[9][10][11] | Excellent for preparing primary amines without over-alkylation.[11][13] | Generally fails with secondary alkyl halides.[10] The deprotection step can require harsh conditions.[10] |
Problem 3: How can I perform a selective mono-alkylation on a complex molecule with multiple functional groups?
Cause: The presence of other nucleophilic or base-sensitive functional groups can lead to side reactions.
Solution:
| Strategy | Description | Key Considerations |
| Use of Protecting Groups | Protect the amine with a suitable protecting group, such as a tert-butyloxycarbonyl (Boc) group.[14][15][16] The protected amine can then be alkylated, followed by deprotection to reveal the mono-alkylated amine. | The protecting group must be stable to the alkylation conditions and easily removable without affecting other functional groups. The Boc group is stable to most nucleophiles and bases but is readily cleaved by acid.[14] |
| Reductive Amination | This method is often highly chemoselective. The reaction conditions are typically mild and can tolerate a variety of functional groups.[8] | Requires the corresponding aldehyde or ketone as a starting material. |
Experimental Protocols
Protocol 1: Selective Mono-Alkylation via Reductive Amination
This protocol describes a general procedure for the mono-N-alkylation of a primary amine using an aldehyde and sodium triacetoxyborohydride.
Materials:
-
Primary amine
-
Aldehyde
-
Sodium triacetoxyborohydride (NaBH(OAc)₃)
-
Dichloromethane (DCM) or 1,2-Dichloroethane (DCE)
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Anhydrous sodium sulfate (Na₂SO₄)
Procedure:
-
Dissolve the primary amine (1.0 eq) and the aldehyde (1.0-1.2 eq) in DCM or DCE.
-
Stir the mixture at room temperature for 1-2 hours to allow for the formation of the imine intermediate.[1]
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise to the reaction mixture. Caution: Gas evolution may occur.[1]
-
Continue stirring at room temperature and monitor the reaction by TLC or LC-MS until the starting materials are consumed (typically 12-24 hours).[1]
-
Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.[1]
-
Separate the organic layer, and extract the aqueous layer with the solvent (e.g., DCM).[1]
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.[1]
-
Purify the crude product by column chromatography if necessary.[1]
Protocol 2: Boc Protection of a Primary Amine
This protocol provides a general method for the protection of a primary amine using di-tert-butyl dicarbonate (Boc₂O).
Materials:
-
Primary amine
-
Di-tert-butyl dicarbonate (Boc₂O)
-
A suitable base (e.g., triethylamine, sodium hydroxide)
-
A suitable solvent (e.g., dichloromethane, tetrahydrofuran, water)
-
Saturated aqueous sodium bicarbonate solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Organic solvent for extraction (e.g., ethyl acetate)
Procedure:
-
Dissolve the primary amine (1.0 eq) in the chosen solvent.
-
Add the base (1.1-1.5 eq).
-
Cool the solution to 0 °C.
-
Add a solution of Boc₂O (1.1 eq) in the same solvent dropwise to the amine solution.[1]
-
Allow the reaction mixture to warm to room temperature and stir for 2-12 hours.[1]
-
Monitor the reaction by TLC or LC-MS.
-
Once the reaction is complete, dilute with water and extract the product with an organic solvent.[1]
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.[1]
-
Filter and concentrate in vacuo. The resulting Boc-protected amine is often pure enough for the next step but can be purified by chromatography if needed.[1]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. Amine alkylation - Wikipedia [en.wikipedia.org]
- 5. Ch22: Alkylation of Amines [chem.ucalgary.ca]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Reductive amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 11. Video: Preparation of 1° Amines: Gabriel Synthesis [jove.com]
- 12. orgosolver.com [orgosolver.com]
- 13. masterorganicchemistry.com [masterorganicchemistry.com]
- 14. Boc-Protected Amino Groups [organic-chemistry.org]
- 15. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
- 16. tert-Butyloxycarbonyl protecting group - Wikipedia [en.wikipedia.org]
- 17. Avoiding Over-alkylation - Wordpress [reagents.acsgcipr.org]
- 18. benchchem.com [benchchem.com]
- 19. quora.com [quora.com]
- 20. benchchem.com [benchchem.com]
- 21. pubs.acs.org [pubs.acs.org]
- 22. "Efficient synthesis of secondary amines by selective alkylation of pri" by Kyung Woon Jung [digitalcommons.usf.edu]
Technical Support Center: Managing Impurities During Chemical Process Scale-Up
Welcome to the technical support center for managing impurities during the scale-up of chemical processes. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions related to impurity profiling and control.
Frequently Asked Questions (FAQs)
Q1: What are the common types of impurities encountered during the scale-up of chemical processes?
A1: Impurities are substances in a drug substance or product that are not the active pharmaceutical ingredient (API) or excipients.[1][2] They are generally classified into three main categories based on their origin and chemical nature:
-
Organic Impurities: These can arise from starting materials, by-products of the synthesis, intermediates, degradation products, reagents, and catalysts.[1]
-
Inorganic Impurities: These include reagents, ligands, catalysts, heavy metals or other residual metals (like elemental impurities), and inorganic salts.[1]
-
Residual Solvents: These are organic volatile chemicals used during the manufacturing process that are not completely removed.[1]
Q2: Which regulatory guidelines should I follow for impurity management in pharmaceuticals?
A2: The primary guidelines are from the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH).[3][4] Key documents include:
-
ICH M7 (R2): Assessment and Control of DNA Reactive (Mutagenic) Impurities (Genotoxic Impurities).[4][5][7]
Q3: What are the standard analytical techniques for identifying and quantifying impurities?
A3: A variety of modern analytical techniques are used for impurity profiling.[8] The choice of technique depends on the nature of the impurity. Common methods include:
-
High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UPLC): These are the most widely used techniques for separating, detecting, and quantifying organic impurities.[1][3][9]
-
Gas Chromatography (GC): This is ideal for analyzing volatile and semi-volatile impurities, such as residual solvents.[1][3]
-
Mass Spectrometry (MS): Often coupled with chromatography (LC-MS, GC-MS), MS provides molecular weight and structural information for identifying unknown impurities.[1][2][10]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for the structural elucidation of impurities, often used after an impurity has been isolated.[8][9][10]
Q4: What are the reporting, identification, and qualification thresholds for impurities?
A4: The ICH Q3A and Q3B guidelines define specific thresholds based on the maximum daily dose (MDD) of the drug substance.[3] These thresholds determine the action required for a given impurity.
Data Presentation: ICH Impurity Thresholds
The following table summarizes the thresholds for impurities in new drug substances as per ICH Q3A guidelines.
| Maximum Daily Dose | Reporting Threshold | Identification Threshold | Qualification Threshold |
| ≤ 2 g/day | 0.05% | 0.10% or 1.0 mg per day intake (whichever is lower) | 0.15% or 1.0 mg per day intake (whichever is lower) |
| > 2 g/day | 0.03% | 0.05% | 0.05% |
| Data sourced from ICH Q3A/B guidelines.[3][11] |
Note: The qualification threshold is the level at which an impurity needs to be assessed for its biological safety.[3][12]
Troubleshooting Guide
This section addresses specific problems you might encounter during the scale-up of your chemical process.
Q: An unknown impurity has appeared or a known impurity has significantly increased after scaling up my process. What should I do?
A: This is a common issue as changes in reactor geometry, mixing efficiency, and heat transfer can alter the reaction kinetics and impurity profile.[13][14]
Troubleshooting Steps:
-
Characterize the Impurity:
-
Investigate the Root Cause:
-
Review Process Parameters: Compare lab-scale and plant-scale data for parameters like temperature, pressure, reaction time, and dosing rates.[17] Inefficient heat removal at a larger scale can lead to "hot spots" and thermal degradation.[13][18]
-
Examine Raw Materials: A new batch or supplier of a starting material or reagent could be the source.[19] Perform a thorough analysis of the starting materials.
-
Consider Mixing and Mass Transfer: Inadequate mixing can lead to localized high concentrations of reactants, promoting side reactions.[20][21]
-
-
Develop a Control Strategy:
Mandatory Visualization: Impurity Identification and Control Workflow
Caption: Workflow for identifying and controlling new or increased impurities.
Q: My impurity is consistently above the qualification threshold. What are my options?
A: When an impurity exceeds the qualification threshold, you must establish its biological safety at the proposed specification level.[3][23]
Options for Qualification:
-
Literature Review: Check if there is existing toxicological data in the scientific literature to qualify the impurity.[23]
-
Metabolite Justification: The impurity may be considered qualified if it is also a significant metabolite in animal and/or human studies.[23]
-
Toxicological Studies: If no data is available, you will need to conduct safety studies.[24] This typically involves:
Mandatory Visualization: Decision Tree for Impurity Qualification
Caption: Decision tree for qualifying an impurity exceeding the threshold.
Q: How do I identify and control potentially genotoxic impurities (GTIs)?
A: Genotoxic impurities (GTIs) are a special class of impurities that can damage DNA and are potentially carcinogenic even at very low levels.[25][26] They are regulated under ICH M7, which recommends a Threshold of Toxicological Concern (TTC) of 1.5 µ g/day for lifetime exposure.[7][27]
Management Strategy:
-
Hazard Assessment:
-
Conduct a computational toxicology assessment (in silico) using (Q)SAR models to identify structural alerts for mutagenicity for all potential impurities.[25]
-
-
Classification: Based on the assessment, impurities are classified:
-
Class 1: Known mutagenic carcinogens. These should be avoided or controlled to the TTC.[25]
-
Class 2: Known mutagens with unknown carcinogenic potential. Control to the TTC.[25]
-
Class 3: Have a structural alert for mutagenicity but no experimental data. Require an Ames test to assess mutagenicity.[11][25]
-
-
Control:
Mandatory Visualization: Process Parameters and Impurity Formation
Caption: Key process parameters influencing the formation of impurities.
Experimental Protocols
Protocol 1: General Method for Impurity Profiling by HPLC
This protocol outlines a general methodology for developing a stability-indicating HPLC method to separate and quantify impurities.
Objective: To develop a robust HPLC method capable of separating the API from all known impurities and potential degradation products.
Methodology:
-
Column and Mobile Phase Screening:
-
Select a C18 column as a starting point.
-
Screen different mobile phase compositions (e.g., acetonitrile/water, methanol/water) with common buffers (e.g., phosphate, acetate) and additives (e.g., trifluoroacetic acid, formic acid).
-
-
Gradient Optimization:
-
Develop a gradient elution method to ensure separation of both early and late-eluting impurities. Start with a broad gradient (e.g., 5% to 95% organic over 30 minutes) and then refine it to improve resolution around the API and key impurity peaks.
-
-
Forced Degradation Studies:
-
Subject the drug substance to stress conditions (acid, base, oxidation, heat, light) to generate potential degradation products.[28]
-
Analyze the stressed samples using the developed HPLC method to ensure peak purity and demonstrate that all degradation products are resolved from the API peak. This is crucial for a "stability-indicating" method.
-
-
Method Validation:
-
Validate the final method according to ICH Q2(R1) guidelines. Validation parameters should include specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
-
-
Quantification:
-
Use an external standard of the API to quantify impurities based on relative response factors (RRF). If an impurity standard is available, use it for direct quantification. Report results as a percentage area or by using RRFs for more accurate quantification.
-
Protocol 2: General Method for Impurity Isolation by Preparative HPLC
Objective: To isolate a specific unknown impurity in sufficient quantity (>1 mg) for structural elucidation by NMR.
Methodology:
-
Method Development on Analytical Scale:
-
Develop an HPLC method on an analytical scale (e.g., 4.6 mm ID column) that provides good resolution between the impurity of interest and adjacent peaks.
-
The mobile phase should be volatile (e.g., using ammonium formate or acetate buffers instead of phosphate) to facilitate sample recovery.
-
-
Scale-Up to Preparative Scale:
-
Transfer the method to a preparative HPLC system with a larger column (e.g., >20 mm ID).
-
Adjust the flow rate and injection volume according to the column dimensions to maintain separation while maximizing throughput.
-
-
Fraction Collection:
-
Inject the crude material onto the preparative column.
-
Collect fractions corresponding to the target impurity peak using a fraction collector triggered by UV detection. Multiple injections may be necessary.
-
-
Purity Analysis and Pooling:
-
Analyze the collected fractions using the analytical HPLC method to assess purity.
-
Pool the fractions that meet the required purity level (typically >95%).
-
-
Solvent Removal and Isolation:
-
Remove the mobile phase solvent from the pooled fractions, typically using a rotary evaporator or lyophilizer.
-
The resulting isolated solid or oil is the purified impurity, ready for structural analysis.
-
References
- 1. biotech-spain.com [biotech-spain.com]
- 2. biomedres.us [biomedres.us]
- 3. Impurity guidelines in drug development under ICH Q3 | AMSbiopharma [amsbiopharma.com]
- 4. Impurities in Active Pharmaceutical Ingredients and Drug Products: A Critical Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Quality: impurities | European Medicines Agency (EMA) [ema.europa.eu]
- 6. FDA Guidance for Industry: Q3B(R) Impurities in New Drug Products - ECA Academy [gmp-compliance.org]
- 7. Genotoxic Impurities: Regulatory Guidance, Risk, and New Mitigation Strategies | Lab Manager [labmanager.com]
- 8. Development of Impurity Profiling Methods Using Modern Analytical Techniques - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Analytical Methods for Profiling Impurities in Pharmaceuticals [wisdomlib.org]
- 10. ijprajournal.com [ijprajournal.com]
- 11. nihs.go.jp [nihs.go.jp]
- 12. ema.europa.eu [ema.europa.eu]
- 13. optimation.rebuildmanufacturing.com [optimation.rebuildmanufacturing.com]
- 14. Rules of Thumb: Scale-up - Features - The Chemical Engineer [thechemicalengineer.com]
- 15. A Proven Approach to Impurity Control Across API and RSM Synthesis [grace.com]
- 16. How to Identify and Control Drug Impurities Quickly with a Holistic Approach - Regis Technologies [registech.com]
- 17. chemicaltimes.in [chemicaltimes.in]
- 18. pubs.acs.org [pubs.acs.org]
- 19. researchgate.net [researchgate.net]
- 20. scribd.com [scribd.com]
- 21. mt.com [mt.com]
- 22. chromatographyonline.com [chromatographyonline.com]
- 23. mca.gm [mca.gm]
- 24. Setting Reporting, Identification and Qualification Thresholds for Impurities – Pharma Stability [pharmastability.com]
- 25. lupinepublishers.com [lupinepublishers.com]
- 26. veeprho.com [veeprho.com]
- 27. ema.europa.eu [ema.europa.eu]
- 28. FAQs: Organic Impurities [usp.org]
Technical Support Center: Cost-Effective Synthesis of Pyrimidine Intermediates
This technical support center is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) regarding the cost-effective synthesis of pyrimidine intermediates. Our aim is to help you overcome common experimental challenges and optimize your synthetic strategies.
Troubleshooting Guides
This section addresses specific issues you may encounter during the synthesis of pyrimidine intermediates, offering potential causes and solutions in a direct question-and-answer format.
Issue 1: Low Yield in Biginelli Reaction for Dihydropyrimidinones (DHPMs)
Question: My Biginelli reaction is resulting in a low yield of the desired dihydropyrimidinone (DHPM). What are the common causes and how can I improve it?
Answer: Low yields in the Biginelli reaction are a frequent challenge and can often be attributed to several factors. A systematic approach to troubleshooting can significantly improve your outcomes.
Potential Causes & Solutions:
-
Catalyst Inefficiency: The choice and activity of the catalyst are critical. While classical methods use Brønsted acids like HCl, they can sometimes lead to side reactions.[1][2] Lewis acids such as FeCl₃, ZnCl₂, or lanthanide triflates can be effective alternatives.[3]
-
Suboptimal Reaction Conditions: Temperature and reaction time are key parameters.
-
Actionable Advice:
-
Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time and prevent product degradation.[4]
-
While refluxing in ethanol is common, some reactions benefit from milder conditions, while others may require higher temperatures under solvent-free conditions.[4]
-
Microwave-assisted synthesis has been shown to dramatically reduce reaction times and improve yields.[5][6]
-
-
-
Solvent Effects: The polarity of the solvent can significantly influence the reaction rate and yield.
-
Purity of Reactants: Impurities in the aldehyde, β-ketoester, or urea/thiourea can inhibit the reaction and lead to unwanted side reactions.[4][7]
-
Actionable Advice:
-
Ensure all starting materials are of high purity. Recrystallize or distill starting materials if necessary.
-
-
Issue 2: Formation of Unexpected Side Products in Pyrimidine Synthesis
Question: I am observing unexpected peaks in my HPLC/TLC analysis of the reaction mixture. What are the likely side products and how can I minimize their formation?
Answer: The formation of side products is a common issue that complicates purification and reduces the overall yield. Understanding the potential side reactions is key to mitigating them.
Potential Side Products & Minimization Strategies:
-
Hantzsch-type 1,4-dihydropyridine (DHP) Byproduct (in Biginelli Reaction): This fluorescent byproduct can form when two equivalents of the β-ketoester react with the aldehyde and ammonia (from urea decomposition at high temperatures).
-
Actionable Advice:
-
Lower Reaction Temperature: Higher temperatures favor the Hantzsch pathway. Running the reaction at a lower temperature can significantly reduce DHP formation.[4]
-
Catalyst Choice: Some Lewis acids may favor the Biginelli pathway over the Hantzsch pathway.
-
Order of Addition: Adding the urea last may help minimize its decomposition into ammonia.[4]
-
-
-
Knoevenagel Condensation Products: The aldehyde can react directly with the active methylene compound (e.g., β-ketoester) to form an α,β-unsaturated dicarbonyl compound.[8]
-
Actionable Advice:
-
Optimize catalyst and reaction conditions to favor the three-component reaction over the two-component condensation.
-
-
-
Self-Condensation of Starting Materials: Aldehydes, in particular, can undergo self-condensation, especially under acidic conditions.[7]
-
Actionable Advice:
-
Use a milder catalyst or add the aldehyde slowly to the reaction mixture.
-
-
-
Incomplete Cyclization in Pinner Synthesis: This can lead to a complex mixture of intermediates.
Frequently Asked Questions (FAQs)
Q1: What are the most cost-effective strategies for synthesizing pyrimidine intermediates?
A1: Cost-effectiveness in pyrimidine synthesis is achieved by optimizing several factors:
-
Choice of Starting Materials: Utilizing readily available and inexpensive starting materials is crucial. For instance, some modern methods allow for the use of ketones and nitriles, which are often cheaper than functionalized precursors.[9]
-
Catalyst Selection: The cost of the catalyst is a significant factor. While some precious metal catalysts offer high efficiency, their cost can be prohibitive. Exploring inexpensive and reusable catalysts like certain Lewis acids (e.g., ZnCl₂, FeCl₃) or even natural catalysts can be more economical.[3][10]
-
Reaction Conditions:
-
Solvent-Free Synthesis: "Grindstone chemistry" or solvent-free reactions reduce solvent costs and simplify work-up procedures, making them highly cost-effective and environmentally friendly.[1][2][11]
-
Microwave-Assisted Synthesis: This technique can significantly reduce reaction times, leading to lower energy consumption and labor costs, thereby improving overall cost-effectiveness.[5][6][12]
-
-
One-Pot and Multicomponent Reactions: These strategies are inherently more cost-effective as they reduce the number of synthetic steps, minimize waste, and save time and resources.[13][14][15]
Q2: How can I adopt "green chemistry" principles in my pyrimidine synthesis to improve cost-effectiveness?
A2: Green chemistry approaches are often synergistic with cost-effectiveness. Key strategies include:
-
Use of Environmentally Benign Solvents: Water or bio-based solvents can be cheaper alternatives to hazardous organic solvents.[16]
-
Catalysis: Employing non-toxic, recyclable catalysts is a cornerstone of green chemistry.
-
Energy Efficiency: Utilizing methods like microwave irradiation can drastically reduce energy consumption compared to conventional heating.[5][6]
-
Atom Economy: Multicomponent reactions are excellent examples of high atom economy, where most of the atoms from the reactants are incorporated into the final product, minimizing waste.[13][14]
Q3: What are the key differences in cost and efficiency between using Lewis acid and Brønsted acid catalysts?
A3: Both Lewis and Brønsted acids are effective catalysts for pyrimidine synthesis, but they differ in several aspects:
-
Cost: Generally, common Brønsted acids like HCl are very inexpensive. The cost of Lewis acids can vary widely, from cheap salts like ZnCl₂ to more expensive and complex catalysts.
-
Efficiency and Selectivity: Lewis acids can sometimes offer higher selectivity and yields by activating specific functional groups.[3] Brønsted acids are effective but can sometimes lead to more side reactions under harsh conditions.[8] The choice often depends on the specific substrates and desired outcome. Theoretical studies suggest that the activation barriers and intermediate stability can differ significantly between the two types of catalysis.[17]
-
Reaction Conditions: Lewis acid-catalyzed reactions may sometimes proceed under milder conditions compared to those requiring strong Brønsted acids.
Data Presentation: Comparison of Synthesis Strategies
The following tables summarize quantitative data for different pyrimidine synthesis strategies, allowing for easy comparison of their effectiveness.
Table 1: Comparison of Catalysts for the Biginelli Reaction
| Catalyst | Catalyst Loading (mol%) | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| HCl | Catalytic | Ethanol | Reflux | 3 | Often low | [1] |
| CuCl₂·2H₂O / HCl | 25 | Solvent-free | Room Temp | 0.1 - 0.25 | >90 | [1][2] |
| NH₄Cl | Catalytic | Methanol | Reflux | 3 | Not specified | [1] |
| ZnCl₂ | Not specified | Acetic Acid | Room Temp | Not specified | Moderate to Good | [10] |
| Perchloric acid-modified PEG | Not specified | Solvent-free | 70 | Not specified | Excellent | [18] |
Table 2: Comparison of Conventional vs. Green Synthesis Methods for DHPMs
| Method | Catalyst | Solvent | Energy Source | Time | Yield (%) | Reference |
| Conventional Heating | HCl | Ethanol | Reflux | 3 h | ~40-60 | [1][2] |
| Grindstone (Solvent-free) | CuCl₂·2H₂O / HCl | None | Grinding | 6-15 min | >90 | [1][2] |
| Microwave Irradiation | K₂CO₃ | Water | Microwave (300W) | 20 min | Moderate | [16] |
| Microwave Irradiation | Polyphosphate ester | None | Microwave | <2 min | Excellent | [5] |
Experimental Protocols
Protocol 1: Optimized Biginelli Reaction using a Grindstone (Solvent-Free) Method[1]
This protocol offers a cost-effective and environmentally friendly approach to synthesizing dihydropyrimidinones.
Materials:
-
Aldehyde (1 mmol)
-
β-Ketoester (e.g., ethyl acetoacetate) (1 mmol)
-
Urea or Thiourea (1.5 mmol)
-
CuCl₂·2H₂O (0.25 mmol)
-
Concentrated HCl (a few drops)
Procedure:
-
In a mortar, combine the aldehyde, β-ketoester, urea (or thiourea), and CuCl₂·2H₂O.
-
Add a few drops of concentrated HCl.
-
Grind the mixture with a pestle at room temperature for 6-15 minutes.
-
Monitor the reaction progress by TLC.
-
Upon completion, wash the reaction mixture with water.
-
Collect the solid product by filtration and dry. Recrystallization from ethanol can be performed for further purification.
Protocol 2: General Pinner Pyrimidine Synthesis[19]
This classical method is used for the synthesis of substituted pyrimidines from 1,3-dicarbonyl compounds and amidines.
Materials:
-
1,3-Dicarbonyl compound (1.0 eq)
-
Amidine hydrochloride (1.2 eq)
-
Ethanol
Procedure:
-
Dissolve the 1,3-dicarbonyl compound and amidine hydrochloride in ethanol in a round-bottom flask.
-
Heat the solution to reflux.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Visualizations
Logical Troubleshooting Workflow for Low Yield in Pyrimidine Synthesis
Caption: A logical workflow for troubleshooting low yields in pyrimidine synthesis.
Experimental Workflow for a Multicomponent Pyrimidine Synthesis
Caption: A general experimental workflow for a one-pot, multicomponent pyrimidine synthesis.
References
- 1. benchchem.com [benchchem.com]
- 2. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Microwave Induced Green Synthesis: Sustainable Technology for Efficient Development of Bioactive Pyrimidine Scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. Improved Synthesis of Functionalized Pyrimidines - ChemistryViews [chemistryviews.org]
- 10. researchgate.net [researchgate.net]
- 11. pubs.acs.org [pubs.acs.org]
- 12. Efficient Protocol for Novel Hybrid Pyrimidines Synthesis: Antiproliferative Activity, DFT Analyses, and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pubs.acs.org [pubs.acs.org]
- 14. A Sustainable Multicomponent Pyrimidine Synthesis [organic-chemistry.org]
- 15. A Sustainable Multicomponent Pyrimidine Synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. proceedings.blucher.com.br [proceedings.blucher.com.br]
- 17. A theoretical comparison of Lewis acid vs bronsted acid catalysis for n-hexane --> propane + propene - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
addressing stability issues of 6-Methylpyrimidin-4-amine in solution
Welcome to the Technical Support Center for 6-Methylpyrimidin-4-amine. This resource is designed for researchers, scientists, and drug development professionals to address common stability issues encountered when working with this compound in solution. Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed experimental protocols to ensure the integrity and reproducibility of your experiments.
Troubleshooting Guides
This section addresses specific issues you may encounter during your experiments with this compound, presented in a question-and-answer format.
Issue 1: My this compound solution has changed color (e.g., turned yellow or brown) over time.
-
Question: What could be causing the discoloration of my this compound solution?
-
Answer: Discoloration is often an indicator of chemical degradation. Aminopyrimidine compounds can be susceptible to oxidation, which can lead to the formation of colored byproducts. This process can be accelerated by exposure to light, elevated temperatures, or the presence of oxidizing agents in your solvent or buffer. Certain solvents, such as dimethyl sulfoxide (DMSO), can also promote oxidation and condensation reactions, especially if not anhydrous.[1]
Issue 2: I am observing a decrease in the biological activity or potency of my this compound stock solution.
-
Question: Why is my compound losing its activity?
-
Answer: A loss of activity is a strong indication that the parent compound is degrading. The pyrimidine ring and the amine group can be susceptible to hydrolysis, oxidation, or photodegradation, leading to the formation of less active or inactive degradation products.[2][3][4] It is crucial to handle and store the compound and its solutions correctly to minimize degradation.
Issue 3: My HPLC analysis shows new, unexpected peaks in my this compound sample.
-
Question: What are these additional peaks in my chromatogram?
-
Answer: The appearance of new peaks in your HPLC chromatogram suggests the formation of degradation products. Depending on the storage and handling conditions, this compound can degrade into various byproducts. Common degradation pathways for similar compounds include hydroxylation of the pyrimidine ring and modifications to the amine group.[2] To confirm if these are degradation products, a forced degradation study is recommended.
Issue 4: I am seeing poor reproducibility in my assay results.
-
Question: What could be the reason for the inconsistent results in my experiments?
-
Answer: Poor reproducibility can stem from the instability of this compound in your assay medium. Factors such as the pH of your buffer, the solvent used to dissolve the compound, and the duration and temperature of the experiment can all influence the stability of the compound. For instance, some pyrimidine derivatives are known to be unstable in DMSO, a commonly used solvent in biological assays.[1] Preparing fresh solutions for each experiment is a good practice to improve reproducibility.
Frequently Asked Questions (FAQs)
Q1: What are the optimal storage conditions for this compound solid and in solution?
A1:
-
Solid Form: this compound solid should be stored in a tightly sealed container in a cool, dry, and dark place.[5]
Q2: What are the likely degradation pathways for this compound?
A2: Based on the structure and information from related aminopyrimidine compounds, the likely degradation pathways include:
-
Oxidation: The electron-rich pyrimidine ring and the amino group are susceptible to oxidation, potentially leading to the formation of N-oxides or hydroxylated derivatives.[3][6]
-
Hydrolysis: The amino group can undergo hydrolysis, particularly under acidic or basic conditions, which could lead to the formation of 6-methylpyrimidin-4-ol.[4][7]
-
Photodegradation: Exposure to UV light can induce photochemical reactions, leading to the formation of various degradation products, including hydroxylated species.[2][8]
Q3: Which solvents are recommended for dissolving this compound?
A3: The choice of solvent can significantly impact the stability of this compound. While DMSO is a common solvent for many organic compounds, some pyrimidine derivatives have shown instability in it.[1] It is advisable to test the stability in your desired solvent. Alternative solvents to consider include ethanol, methanol, or acetonitrile. For aqueous solutions, the use of buffers to maintain an optimal pH is recommended.
Q4: How can I assess the stability of my this compound solution?
A4: A stability-indicating High-Performance Liquid Chromatography (HPLC) method is the most common technique to assess the stability of a compound in solution. This involves developing an HPLC method that can separate the parent compound from its potential degradation products. You can then monitor the concentration of the parent compound and the formation of any new peaks over time under different storage conditions.
Experimental Protocols
Protocol 1: Forced Degradation Study of this compound
A forced degradation study is essential to understand the intrinsic stability of the molecule and to develop a stability-indicating analytical method.[8]
Objective: To generate potential degradation products of this compound under various stress conditions.
Materials:
-
This compound
-
Hydrochloric acid (HCl)
-
Sodium hydroxide (NaOH)
-
Hydrogen peroxide (H₂O₂)
-
High-purity water
-
Acetonitrile (ACN)
-
Methanol (MeOH)
-
Suitable buffer (e.g., phosphate or acetate)
-
HPLC system with a UV detector
-
pH meter
-
Calibrated oven
-
Photostability chamber
Procedure:
-
Preparation of Stock Solution: Prepare a stock solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., 50:50 ACN:water).
-
Acid Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 M HCl. Incubate at 60°C for 24 hours.
-
Base Hydrolysis: To another aliquot, add an equal volume of 0.1 M NaOH. Incubate at 60°C for 24 hours.
-
Oxidative Degradation: To a separate aliquot, add an equal volume of 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal Degradation: Place an aliquot of the stock solution in an oven at 80°C for 48 hours.
-
Photodegradation: Expose an aliquot of the stock solution to light in a photostability chamber according to ICH Q1B guidelines.
-
Sample Analysis: At specified time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration for HPLC analysis. Analyze the stressed samples along with an unstressed control sample.
| Stress Condition | Reagent/Condition | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl | 60°C | 24 hours |
| Base Hydrolysis | 0.1 M NaOH | 60°C | 24 hours |
| Oxidation | 3% H₂O₂ | Room Temp | 24 hours |
| Thermal | - | 80°C | 48 hours |
| Photolytic | ICH Q1B | As per guidelines | As per guidelines |
Protocol 2: Development of a Stability-Indicating HPLC Method
Objective: To develop an HPLC method capable of separating this compound from its degradation products.
Instrumentation and Columns:
-
HPLC with a diode array detector (DAD) or UV detector.
-
A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a good starting point.
Initial Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 254 nm (or λmax of the compound) |
| Injection Volume | 10 µL |
Method Development and Validation:
-
Inject the unstressed and stressed samples from the forced degradation study.
-
Optimize the gradient, mobile phase composition, and other parameters to achieve good resolution between the parent peak and all degradation product peaks.
-
Validate the final method according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizations
Caption: Workflow for a forced degradation study of this compound.
Caption: Potential degradation pathways of this compound.
References
- 1. benchchem.com [benchchem.com]
- 2. Degradation of anilinopyrimidine fungicides photoinduced by iron(III)-polycarboxylate complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. benchchem.com [benchchem.com]
- 5. echemi.com [echemi.com]
- 6. 2-Amino-6-{[(4-chlorophenyl)thio]methyl}pyrimidin-4-ol | 1114597-04-4 | Benchchem [benchchem.com]
- 7. files01.core.ac.uk [files01.core.ac.uk]
- 8. Comparative Study of UVA Filtering Compounds 2‑Methyl/2-Amino Pyrimidine Derivatives of Avobenzone under Acidic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Process Development for Commercial Manufacturing of Amine Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the commercial manufacturing of amine compounds.
Frequently Asked Questions (FAQs)
Synthesis & Process Development
-
Q1: What are the most common methods for commercial-scale amine synthesis? A1: Several methods are employed for the industrial production of amines, with the choice depending on factors like the desired amine structure (primary, secondary, tertiary), cost of starting materials, and required purity. Key methods include:
-
Reductive Amination: This widely used method involves the reaction of an aldehyde or ketone with ammonia or a primary/secondary amine in the presence of a reducing agent. It is a versatile method for producing a wide range of amines.[1][2]
-
Alkylation of Ammonia or Amines: This method uses alkyl halides to alkylate ammonia or a lower-order amine. However, controlling the degree of alkylation to avoid mixtures of primary, secondary, and tertiary amines can be challenging on a large scale.[3][4]
-
Gabriel Synthesis: This method is particularly useful for the selective preparation of primary amines from primary alkyl halides using potassium phthalimide.[5][6] It avoids the over-alkylation issues seen with direct alkylation of ammonia.[4]
-
Reduction of Nitro Compounds, Nitriles, and Amides: These methods are also common, particularly for the synthesis of arylamines from nitroaromatics.[2][3]
-
-
Q2: What are the key challenges when scaling up an amine synthesis reaction from the lab to commercial production? A2: Scaling up amine synthesis presents several challenges that can impact yield, purity, and safety. These include:
-
Heat Transfer: Exothermic reactions can be difficult to control in large reactors, which have a lower surface-area-to-volume ratio compared to laboratory glassware. This can lead to localized hot spots and the formation of impurities.[7]
-
Mixing: Ensuring efficient and homogenous mixing in large vessels is critical to maintain consistent reaction rates and prevent side reactions.
-
Impurity Profile: The impurity profile can change significantly upon scale-up due to longer reaction times and variations in temperature and mixing.[7]
-
Raw Material Consistency: Variations in the quality of raw materials can have a more pronounced effect on the outcome of large-scale reactions.[7]
-
Purification
-
Q3: What are the standard techniques for purifying amine compounds on a commercial scale? A3: The purification of amines at an industrial scale relies on several well-established techniques:
-
Distillation: This is a primary method for separating amines from solvents, unreacted starting materials, and byproducts, especially when there are significant differences in boiling points.[8]
-
Crystallization: This technique is used to isolate solid amines or their salts in high purity.
-
Filtration: This is used to remove solid impurities from liquid amine products.
-
Solvent Extraction: This can be employed to separate amines from aqueous solutions.[9]
-
-
Q4: I am having trouble purifying my amine product using silica gel chromatography during scale-up. What are the likely causes and solutions? A4: Amines, being basic, can interact strongly with the acidic silanol groups on the surface of silica gel. This can lead to poor separation, tailing peaks, and even irreversible adsorption of the product. To address this, consider the following:
-
Use a Modified Mobile Phase: Add a small amount of a competing amine, such as triethylamine or ammonia, to the mobile phase. This will saturate the acidic sites on the silica and reduce the interaction with your product.
-
Employ an Amine-Functionalized Stationary Phase: Using a stationary phase that has been chemically modified with amine groups can provide a more inert surface for the purification of basic compounds.
-
Alternative Purification Methods: For large-scale purification, consider alternatives to chromatography such as distillation or crystallization, which are often more cost-effective and scalable.
-
Troubleshooting
-
Q5: My amine plant is experiencing excessive foaming. What are the common causes and how can I troubleshoot this issue? A5: Foaming is a frequent problem in amine treating units and can lead to reduced efficiency and operational instability.[10][11] Common causes include:
-
Contaminants: Hydrocarbons, suspended solids, and amine degradation products can lower the surface tension of the amine solution, promoting foam formation.[10]
-
High Viscosity: The presence of heat stable salts and degradation products can increase the viscosity of the amine solution, which stabilizes foam.[10]
-
Operational Parameters: High gas flow rates and low amine temperatures can contribute to foaming.
To troubleshoot, start by identifying the source of contamination. Analyze the amine solution for hydrocarbons, solids, and heat stable salts. Review and optimize operational parameters such as temperature and flow rates.[7]
-
-
Q6: We are observing high corrosion rates in our amine unit. What are the likely causes and mitigation strategies? A6: Corrosion is a significant threat to the integrity and safety of an amine plant.[4][11] Key causes include:
-
Heat Stable Salts (HSS): These salts, formed from the reaction of amines with strong acids, are a primary cause of corrosion.[12][13] They can disrupt the protective iron sulfide layer on carbon steel surfaces.[12]
-
High Amine Concentration and Temperature: Operating at high amine concentrations and temperatures can increase corrosivity.[4]
-
High Solvent Loading: Rich amine solutions with high acid gas loading are more corrosive.[4]
Mitigation strategies include monitoring and controlling the concentration of HSS, using corrosion inhibitors, selecting appropriate materials of construction (e.g., stainless steel in high-risk areas), and maintaining optimal operating parameters.[4][14]
-
Quantitative Data
Table 1: Typical Yields and Conditions for Reductive Amination
| Carbonyl Substrate | Amine Source | Reducing Agent | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |
| Benzaldehyde | Benzylamine | Phenylsilane/Zn(OAc)₂ | Not Specified | Not Specified | Not Specified | 92 | 93 (HPLC) |
| Aryl Methyl Ketone | Ammonia | H₂/Ru-dtbm-Segphos | Methanol | Not Specified | Not Specified | >93 (ee) | High |
| Aldehyde/Ketone | Primary/Secondary Amine | NaBH₃CN | Not Specified | Room Temp | Not Specified | 86-94 | Not Specified |
| Aldehyde/Ketone | Ammonia/Amine | H₂/Nickel Catalyst | Not Specified | 150-350 | Not Specified | Varies | Varies |
Data compiled from multiple sources, specific conditions may vary.[15][16][17][18]
Table 2: Purity of Commercially Available Amines
| Amine Compound | Purity Level | Common Applications |
| Monoethanolamine (MEA) | 85%, 99% | Gas treating, surfactants |
| Diethanolamine (DEA) | 85%, 99% | Chemical intermediate |
| Triethanolamine (TEA) | 85%, 99% | Chemical intermediate |
| Potassium Phthalimide | >99.0% | Gabriel synthesis of primary amines |
Data reflects typical industrial grades.[1][5]
Experimental Protocols
Protocol 1: General Procedure for Large-Scale Reductive Amination
-
Reactor Setup: Charge a suitable reactor with the carbonyl compound (aldehyde or ketone) and the chosen solvent.
-
Amine Addition: Add the amine source (ammonia, primary, or secondary amine) to the reactor. The addition may need to be controlled to manage any initial exotherm.
-
Catalyst/Reducing Agent Addition: Introduce the reducing agent (e.g., sodium borohydride, catalytic hydrogenation setup) to the reaction mixture. For catalytic hydrogenations, the reactor must be properly equipped for handling hydrogen gas under pressure.
-
Reaction Monitoring: Monitor the reaction progress by a suitable analytical technique (e.g., GC, HPLC) until the starting material is consumed.
-
Work-up:
-
For reactions with borohydride reagents, quench the reaction by carefully adding water or a dilute acid.
-
For catalytic hydrogenations, filter off the catalyst.
-
-
Purification: Isolate and purify the amine product through distillation, crystallization, or extraction.
Protocol 2: Gabriel Synthesis of a Primary Amine
-
N-Alkylation:
-
In a reactor, dissolve potassium phthalimide in a suitable solvent such as dimethylformamide (DMF).[19]
-
Add the primary alkyl halide to the solution.
-
Heat the reaction mixture to drive the N-alkylation to completion. Monitor the reaction by TLC or HPLC.
-
-
Amine Liberation (Ing-Manske Procedure):
-
Purification:
-
Isolate the primary amine from the filtrate, typically by distillation.
-
Visualizations
Caption: General workflow for amine synthesis and purification.
Caption: Decision tree for troubleshooting foaming issues.
References
- 1. diplomatacomercial.com [diplomatacomercial.com]
- 2. Amine - Wikipedia [en.wikipedia.org]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. masterorganicchemistry.com [masterorganicchemistry.com]
- 5. nbinno.com [nbinno.com]
- 6. Gabriel synthesis - Wikipedia [en.wikipedia.org]
- 7. Amine Troubleshooting — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 8. US2377511A - Purification of amine reaction mixtures - Google Patents [patents.google.com]
- 9. US3433788A - Process for recovery of amines from aqueous solutions by solvent treatment and distillation - Google Patents [patents.google.com]
- 10. youtube.com [youtube.com]
- 11. uregina.scholaris.ca [uregina.scholaris.ca]
- 12. ITW Services - Heat Stable Salts Cleaning and Prevention [itwtechnologies.com]
- 13. researchgate.net [researchgate.net]
- 14. Overcoming Heat Stable Salts: Enhance Your Amine Treating Process — Sulfur Recovery Engineering Inc. [sulfurrecovery.com]
- 15. researchgate.net [researchgate.net]
- 16. pubs.acs.org [pubs.acs.org]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. EP0284398A2 - Process for the production of amines - Google Patents [patents.google.com]
- 19. Chemicals [chemicals.thermofisher.cn]
Validation & Comparative
A Researcher's Guide to Interpreting the 1H NMR Spectrum of Substituted Pyrimidines
For researchers and professionals in drug development, Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for elucidating the structure of organic molecules. This guide provides a comparative analysis of interpreting the 1H NMR spectra of substituted pyrimidines, supported by experimental data and protocols. We will explore how to decipher chemical shifts and coupling constants, understand the influence of various substituents, and leverage advanced NMR techniques to resolve structural ambiguities.
Fundamental Interpretation of Pyrimidine 1H NMR Spectra
The pyrimidine ring's proton signals are characteristically found in the downfield region of the 1H NMR spectrum, typically between 7.0 and 9.5 ppm. This is due to the deshielding effect of the two electronegative nitrogen atoms, which withdraw electron density from the ring.[1] The parent pyrimidine molecule displays three distinct signals corresponding to H-5, H-4/H-6, and the most deshielded proton, H-2.
Key Spectroscopic Features:
-
Chemical Shift (δ): The position of a signal on the x-axis (in ppm) indicates the electronic environment of the proton. Protons on the pyrimidine ring are significantly deshielded.
-
Integration: The area under each signal is proportional to the number of protons it represents, allowing for a quantitative proton count for each distinct environment.[2]
-
Coupling (Splitting): Spin-spin coupling between non-equivalent neighboring protons splits signals into multiplets (e.g., doublets, triplets). The magnitude of this splitting, the coupling constant (J), provides information about the connectivity of protons.
The effect of a substituent on the chemical shifts of the ring protons is a critical diagnostic tool. Electron-donating groups (EDGs) like -NH₂ or -OCH₃ increase the electron density in the ring, causing the signals of nearby protons to shift upfield (to a lower ppm value).[1][3] Conversely, electron-withdrawing groups (EWGs) such as -NO₂ or -CN decrease electron density, resulting in a downfield shift (to a higher ppm value).[3]
Comparative Data for Substituted Pyrimidines
The following table summarizes the typical 1H NMR chemical shifts and coupling constants for the parent pyrimidine and several substituted analogues. This data serves as a baseline for comparison when analyzing novel compounds.
| Substituent & Position | Proton | Chemical Shift (δ) Range (ppm) | Typical Coupling Constants (J) in Hz |
| Unsubstituted | H-2 | ~9.27 | J₂,₅ = 1.5 Hz |
| H-4, H-6 | ~8.78 | J₄,₅ = J₅,₆ = 5.0 Hz | |
| H-5 | ~7.38 | ||
| 2-Amino | H-4, H-6 | 8.20 - 8.30 | J₄,₅ = J₅,₆ ≈ 5.0 Hz |
| H-5 | 6.50 - 6.60 | ||
| -NH₂ | 5.00 - 5.50 (broad) | ||
| 4-Methyl | H-2 | ~9.15 | J₂,₅ = 1.5 Hz |
| H-6 | ~8.55 | J₅,₆ = 5.0 Hz | |
| H-5 | ~7.20 | ||
| -CH₃ | ~2.50 | ||
| 5-Bromo | H-2 | ~9.20 | J₂,₄ = J₂,₆ ≈ 2.5 Hz |
| H-4, H-6 | ~8.90 | ||
| EDG Effect (General) | ortho/para Protons | Upfield Shift (Shielded) | Coupling patterns depend on substitution |
| EWG Effect (General) | ortho/para Protons | Downfield Shift (Deshielded) | Coupling patterns depend on substitution |
Note: Chemical shifts are highly dependent on the solvent, concentration, and temperature. The values presented are typical and may vary.[3]
Experimental Protocols and Advanced Methodologies
Accurate data acquisition is paramount for correct spectral interpretation. Below is a standard protocol for 1H NMR analysis and a comparison of advanced techniques used to overcome common challenges.
Standard 1H NMR Acquisition Protocol
-
Sample Preparation: Dissolve 5-10 mg of the purified substituted pyrimidine in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) within a clean NMR tube.[1] Ensure the sample is fully dissolved to avoid peak broadening.
-
Instrument Setup: Insert the sample into the NMR spectrometer. The instrument's software will "lock" onto the deuterium signal of the solvent to stabilize the magnetic field.
-
Shimming: The magnetic field is homogenized through a process called shimming to achieve optimal signal resolution and symmetrical peak shapes. Automated shimming routines are sufficient for most standard analyses.[1]
-
Acquisition: A standard proton pulse program is used. The spectral width should be set to encompass the expected chemical shift range, typically from -1 to 12 ppm for pyrimidine derivatives.[1]
-
D₂O Exchange (for -NH or -OH protons): To confirm the presence of exchangeable protons (from amino or hydroxyl groups), acquire an initial spectrum. Then, add a drop of deuterium oxide (D₂O), shake the tube vigorously, and re-acquire the spectrum. The signals corresponding to NH or OH protons will significantly diminish or disappear entirely.[3]
Troubleshooting and Alternative Analytical Techniques
Often, 1D 1H NMR spectra can be complex due to overlapping signals or the presence of tautomers, which are common in pyrimidines with amino or hydroxyl groups.[4] In such cases, a suite of alternative techniques can be employed for unambiguous structure elucidation.
| Technique | Purpose & Application | Comparison to 1H NMR |
| High-Field NMR | Utilizes a stronger magnetic field (e.g., 600 MHz vs. 400 MHz) to increase the separation (dispersion) of signals. | A direct enhancement of 1H NMR. It does not provide new types of information but resolves overlapping multiplets in the existing spectrum.[3] |
| COSY (Correlation Spectroscopy) | A 2D NMR experiment that identifies protons that are coupled to each other. Cross-peaks appear between the signals of J-coupled protons. | Complements 1H NMR by establishing proton-proton connectivity, making it invaluable for tracing out spin systems even when signals overlap in the 1D spectrum.[1] |
| HSQC (Heteronuclear Single Quantum Coherence) | A 2D NMR experiment that correlates protons with the carbon atoms they are directly bonded to. | Provides direct C-H bond information, which is absent in a 1H NMR spectrum. It is essential for assigning proton signals to specific positions on the pyrimidine ring by linking them to their corresponding carbon signals.[3] |
| HMBC (Heteronuclear Multiple Bond Correlation) | A 2D NMR experiment that shows correlations between protons and carbons over two or three bonds. | Crucial for mapping the complete carbon skeleton. It connects different spin systems and is particularly useful for identifying quaternary (non-protonated) carbons and determining the substitution pattern by observing long-range H-C correlations.[3] |
| Mass Spectrometry (MS) | Provides the precise mass of the molecule, allowing for the determination of its elemental formula. | Orthogonal to NMR. While NMR reveals the structural framework (connectivity), MS confirms the molecular formula, providing a critical check on the proposed structure. |
Visualizing Experimental and Logical Workflows
To better illustrate the processes involved in spectral interpretation, the following diagrams outline the standard workflow for data acquisition and the logical approach to structure elucidation.
Caption: A standard workflow for 1H NMR data acquisition and analysis.
Caption: Relationship between 1H NMR and other analytical techniques.
References
A Comparative Analysis of the Biological Activity of Pyrimidine Analogs
For Researchers, Scientists, and Drug Development Professionals
The pyrimidine scaffold is a cornerstone in medicinal chemistry, representing a privileged heterocyclic structure found in numerous biologically active compounds.[1][2][3] Its derivatives have garnered significant attention due to their broad spectrum of pharmacological activities, including anticancer, antimicrobial, and antiviral properties.[1][4] This guide provides a comparative analysis of the biological activity of various pyrimidine analogs, supported by experimental data, detailed methodologies for key experiments, and visualizations of relevant signaling pathways.
Anticancer Activity
Pyrimidine derivatives have been extensively investigated as anticancer agents, with many functioning as inhibitors of key signaling pathways that are dysregulated in cancer.[5][6] The nature and position of substituents on the pyrimidine ring play a crucial role in determining the potency and selectivity of these compounds.[5]
The following table summarizes the in vitro anticancer activity (IC50 values) of various pyrimidine analogs against different cancer cell lines. A lower IC50 value indicates a more potent compound.
| Compound Class | Derivative/Compound | Cancer Cell Line | IC50 (µM) | Reference(s) |
| N,4-di(1H-pyrazol-4-yl) pyrimidin-2-amines | Compound (13) | CDK2 Inhibition (Ki) | 0.005 | [1] |
| 3,4-dihydropyrimido[4,5- d]pyrimidine-2(1H)-one | Compound (19) | Lck Inhibition | 0.0106 | [1] |
| Fused 1,4-benzodioxane moiety | Prototype 131 | HepG2 (Liver) | 0.11 | [7] |
| Fused 1,4-benzodioxane moiety | Prototype 131 | U937 (Lymphoma) | 0.07 | [7] |
| Fused 1,4-benzodioxane moiety | Prototype 131 | Y79 (Retinoblastoma) | 0.10 | [7] |
| Fused 1,4-benzodioxane moiety | Prototype 131 | A549 (Lung) | 0.80 | [7] |
| 4-Aminopyrazolo[3,4-d]pyrimidines | Compound 12c | UO-31 (Renal) | 0.87 | [5] |
| Uracil amides | Compound (9) | Human breast cancer cells | 18 | [1] |
| Chromeno[2,3-d]pyrimidin-6-one | Compound 3 | MCF7 (Breast) | 2.02 | [8] |
| Chromeno[2,3-d]pyrimidin-6-one | Compound 3 | HepG2 (Hepatocyte) | 1.61 | [8] |
| Chromeno[2,3-d]pyrimidin-6-one | Compound 3 | A549 (Lung) | 1.87 | [8] |
Several pyrimidine-based anticancer agents function by inhibiting critical signaling pathways involved in cell proliferation and survival.
One such pathway is the CDK4/6-Rb-E2F signaling pathway , which is often dysregulated in breast cancer. Pyrimidine analogs have been developed to inhibit CDK4/6, thereby preventing the phosphorylation of the retinoblastoma (Rb) protein. This maintains Rb in its active, hypophosphorylated state, where it binds to the transcription factor E2F, preventing the transcription of genes required for cell cycle progression.[7]
Another important pathway targeted by pyrimidine derivatives is the BMP2/SMAD1 signaling pathway , which is crucial for osteogenesis. Certain pyrimidine analogs have been shown to promote bone formation by upregulating the expression of osteogenic genes through the activation of this pathway.[9][10]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of chemical compounds on cancer cell lines.
Principle: Viable cells with active metabolism convert the yellow MTT into a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.
Procedure:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Treat the cells with various concentrations of the pyrimidine analogs and a vehicle control (e.g., DMSO). Include a positive control (e.g., Doxorubicin). Incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO, isopropanol with HCl) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the purple solution at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. The IC50 value is determined by plotting the percentage of viability against the log of the compound concentration.
Antimicrobial Activity
Pyrimidine derivatives have also demonstrated significant potential as antimicrobial agents against a range of pathogenic bacteria and fungi.[2][3][4]
The following table presents the Minimum Inhibitory Concentration (MIC) values for selected pyrimidine analogs against various microbial strains. The MIC is the lowest concentration of an antimicrobial agent that will inhibit the visible growth of a microorganism after overnight incubation.
| Compound Class | Derivative/Compound | Microbial Strain | MIC (µg/mL) | Reference(s) |
| Thiophene-substituted pyrimidine | Compound S1 | Staphylococcus aureus | 16.26 | [11] |
| Thiophene-substituted pyrimidine | Compound S7 | Bacillus subtilis | 17.34 | [11] |
| Thiophene-substituted pyrimidine | Compound S7 | Escherichia coli | 17.34 | [11] |
| Thiophene-substituted pyrimidine | Compound S7 | Aspergillus niger | 17.34 | [11] |
| Thiophene-substituted pyrimidine | Compound S11 | Aspergillus niger | 17.34 | [11] |
| 5-formamidopyrimidines | Various derivatives | Mycobacterium tuberculosis H37Rv | ≤1 | [12] |
The agar well diffusion method is a widely used technique to evaluate the antimicrobial activity of chemical compounds.
Principle: The antimicrobial agent diffuses from a well through a solid agar medium that has been inoculated with a standardized microbial suspension. The diameter of the zone of inhibition around the well is proportional to the susceptibility of the microorganism to the compound.
Procedure:
-
Media Preparation: Prepare and sterilize Mueller-Hinton agar for bacteria or Sabouraud dextrose agar for fungi and pour it into sterile Petri plates.
-
Inoculation: Spread a standardized inoculum of the test microorganism uniformly over the agar surface.
-
Well Creation: Create wells of a specific diameter (e.g., 6 mm) in the agar using a sterile cork borer.
-
Compound Application: Add a defined volume of the pyrimidine analog solution (at a known concentration) into each well. A control with the solvent (e.g., DMSO) and a standard antibiotic should be included.
-
Incubation: Incubate the plates at an appropriate temperature (e.g., 37°C for bacteria, 25-30°C for fungi) for 18-24 hours.
-
Measurement: Measure the diameter of the zone of inhibition (in mm) around each well.
Antiviral Activity
The pyrimidine scaffold is also a key component in many antiviral drugs.[13][14] These compounds can interfere with viral replication by inhibiting viral enzymes or by acting as nucleoside analogs that get incorporated into the viral DNA or RNA, leading to chain termination.[13][15]
The following table shows the antiviral activity (EC50 values) of some pyrimidine analogs against different viruses. The EC50 represents the concentration of a drug that gives a half-maximal response.
| Compound Class | Derivative/Compound | Virus | EC50 (nM) | Reference(s) |
| NNRTIs | Compound 48 | HIV-1 (Wild Type & Resistant Mutants) | 3.43 - 11.8 | [7] |
| NNRTIs | Etravirine (Reference) | HIV-1 IIIB | 3.5 | [7] |
The following diagram illustrates a general workflow for evaluating the antiviral activity of pyrimidine analogs.
References
- 1. ijrpr.com [ijrpr.com]
- 2. researchgate.net [researchgate.net]
- 3. thepharmajournal.com [thepharmajournal.com]
- 4. Review on Antimicrobial Activity of Pyrimidine - ProQuest [proquest.com]
- 5. benchchem.com [benchchem.com]
- 6. ijcrt.org [ijcrt.org]
- 7. Recent Advances in Pyrimidine-Based Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 10. Design, synthesis and biological evaluation of novel pyrimidine derivatives as bone anabolic agents promoting osteogenesis via the BMP2/SMAD1 signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Synthesis and biological evaluation of pyrimidine analogs of antimycobacterial purines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Antiviral Activity of Pyrimidine Containing Compounds: Patent Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Recent Advances in Molecular Mechanisms of Nucleoside Antivirals - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to 6-Methylpyrimidin-4-amine and Its Isomers for Researchers and Drug Development Professionals
An In-depth Analysis of Physicochemical Properties, Biological Activities, and Structure-Activity Relationships of Key Aminopyrimidine Isomers.
This guide provides a comprehensive comparison of 6-Methylpyrimidin-4-amine and its structural isomers, including 2-amino-4-methylpyrimidine and 4-amino-5-methylpyrimidine. The document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of their physicochemical properties, biological activities as kinase inhibitors, and the underlying structure-activity relationships that govern their performance. Experimental data and protocols are provided to support further investigation and application in drug discovery.
Physicochemical Properties: A Comparative Overview
The position of the methyl and amino groups on the pyrimidine ring significantly influences the physicochemical properties of these isomers. These properties, in turn, can affect their solubility, membrane permeability, and interactions with biological targets. A summary of key computed and experimental properties is presented in Table 1.
| Property | This compound | 2-Amino-4-methylpyrimidine | 4-Amino-5-methylpyrimidine |
| Molecular Formula | C₅H₇N₃[1] | C₅H₇N₃[2][3] | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol [1] | 109.13 g/mol [2][3] | 109.13 g/mol [4] |
| Melting Point | 197°C | 158-160°C[5] | Not available |
| Boiling Point | 250.24°C (at 760 mmHg) | Not available | Not available |
| LogP | 0.948 | 0.3[2][3] | -0.1[4] |
| pKa (strongest basic) | 5.56 | 4.31 | 6.01 |
| Hydrogen Bond Donors | 1 | 1 | 1 |
| Hydrogen Bond Acceptors | 3 | 3 | 3 |
| CAS Number | 3435-28-7[1] | 108-52-1[2][3] | 3438-61-7[4] |
Biological Activity and Structure-Activity Relationship (SAR)
Aminopyrimidine scaffolds are privileged structures in medicinal chemistry, frequently appearing as core components of potent kinase inhibitors. The isomeric arrangement of substituents plays a critical role in determining the binding affinity and selectivity of these compounds for their target kinases.
Kinase Inhibition:
Derivatives of aminopyrimidines have been extensively studied as inhibitors of various protein kinases, including Janus kinases (JAKs), Fibroblast Growth Factor Receptors (FGFRs), and Src homology-2 domain-containing phosphatase 2 (SHP2). The general mechanism of action for many of these inhibitors involves competition with ATP for binding to the kinase domain.
-
This compound as a Scaffold: The 4-amino group in this isomer can act as a key hydrogen bond donor, interacting with the hinge region of the kinase domain. The 6-methyl group can provide favorable van der Waals interactions within the binding pocket or serve as a vector for further chemical modification to enhance potency and selectivity.
-
2-Amino-4-methylpyrimidine as a Scaffold: In this isomer, the 2-amino group is positioned to form hydrogen bonds with the kinase hinge region. The 4-methyl group can occupy a hydrophobic pocket, and its position relative to the hydrogen-bonding amino group influences the overall binding orientation.
-
Structure-Activity Relationship Insights: While direct comparative studies on the unmodified parent isomers are not extensively available, structure-activity relationship (SAR) studies on more complex derivatives provide valuable insights[6][7]. The precise geometry of the hydrogen bond donors and acceptors, along with the positioning of hydrophobic groups, dictates the binding affinity. For instance, in the development of selective JAK2 inhibitors, modifications to the aminopyrimidine core were crucial for achieving selectivity over other JAK family members. Similarly, in the design of FGFR inhibitors, the substitution pattern on the pyrimidine ring was optimized to maximize interactions with the receptor's active site.
The following diagram illustrates a simplified workflow for an in vitro kinase inhibition assay, a common method for evaluating the potency of compounds like aminopyrimidine isomers.
Figure 1. A generalized workflow for determining the half-maximal inhibitory concentration (IC50) of a compound against a specific kinase.
Role in Signaling Pathways: The JAK-STAT Pathway Example
Aminopyrimidine-based inhibitors often target kinases that are critical nodes in cellular signaling pathways. The JAK-STAT pathway is a prime example, playing a central role in immunity, cell proliferation, and differentiation[8][9][10]. Dysregulation of this pathway is implicated in various diseases, including cancers and autoimmune disorders.
The following diagram illustrates the canonical JAK-STAT signaling pathway and indicates where an aminopyrimidine-based JAK inhibitor would exert its effect.
Figure 2. The JAK-STAT pathway is activated by cytokine binding, leading to gene transcription. Aminopyrimidine-based JAK inhibitors block this pathway by inhibiting JAK phosphorylation.
Experimental Protocols
To facilitate the comparative evaluation of this compound and its isomers, detailed protocols for key in vitro assays are provided below.
In Vitro Kinase Inhibition Assay (Luminescence-Based)
This assay measures the amount of ADP produced in a kinase reaction, which is inversely proportional to the inhibitory activity of a test compound.
Materials:
-
Kinase of interest
-
Kinase-specific substrate
-
ATP
-
Test compounds (this compound and its isomers)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)
-
Luminescence-based ADP detection kit
-
White, opaque 96- or 384-well plates
-
Plate reader with luminescence detection capability
Procedure:
-
Compound Preparation: Prepare stock solutions of the test compounds in 100% DMSO. Perform serial dilutions to obtain a range of concentrations.
-
Kinase Reaction:
-
In a multi-well plate, add the diluted test compounds or DMSO (vehicle control).
-
Add the kinase to each well and incubate for a short period (e.g., 10 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the reaction by adding a mixture of the substrate and ATP.
-
Incubate the plate at 30°C for a defined period (e.g., 60 minutes).
-
-
ADP Detection:
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP detection reagent as per the manufacturer's instructions.
-
Incubate to allow for the conversion of ADP to a detectable signal.
-
Add the final detection reagent to generate a luminescent signal.
-
-
Data Analysis:
-
Measure the luminescence in each well using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a dose-response curve to determine the IC50 value for each compound.
-
Cell Viability Assay (MTT Assay)
This colorimetric assay assesses the effect of the compounds on the metabolic activity of cultured cells, which is an indicator of cell viability.
Materials:
-
Cultured cells of interest
-
Cell culture medium
-
Test compounds (this compound and its isomers)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Procedure:
-
Cell Seeding: Seed the cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with various concentrations of the test compounds. Include a vehicle control (e.g., DMSO).
-
Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add MTT solution to each well and incubate for 2-4 hours. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Solubilization: Remove the medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the logarithm of the compound concentration to determine the GI50 (concentration for 50% growth inhibition).[2][11][12][13]
Pharmacokinetic Considerations
The pharmacokinetic profiles (Absorption, Distribution, Metabolism, and Excretion - ADME) of aminopyrimidine isomers are critical for their potential as drug candidates. While direct comparative pharmacokinetic data for these specific isomers is limited, general principles and data from related aminopyrimidine derivatives can provide valuable insights. The lipophilicity (LogP) and pKa are key determinants of a compound's ADME properties. For instance, a lower LogP, as seen in 4-amino-5-methylpyrimidine, might suggest better aqueous solubility but potentially lower membrane permeability compared to this compound. The basicity (pKa) will influence the ionization state at physiological pH, affecting absorption and distribution. Metabolic stability is another crucial factor, and the position of the methyl group can influence susceptibility to metabolism by cytochrome P450 enzymes. Further in vitro and in vivo studies are necessary to fully characterize and compare the pharmacokinetic profiles of these isomers.[14][15][16]
Conclusion
This compound and its isomers represent a versatile class of scaffolds with significant potential in drug discovery, particularly in the development of kinase inhibitors. The subtle changes in the substitution pattern on the pyrimidine ring can lead to profound differences in their physicochemical properties, biological activities, and pharmacokinetic profiles. This guide provides a foundational comparison to aid researchers in the selection and optimization of aminopyrimidine-based compounds for their specific therapeutic targets. The provided experimental protocols offer a starting point for the in-house evaluation and comparison of these and other related molecules. A thorough understanding of the structure-activity relationships within this class of compounds is paramount for the successful design of novel and effective therapeutics.
References
- 1. The SHP-2 tyrosine phosphatase: signaling mechanisms and biological functions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. 2-Amino-4-methylpyrimidine | C5H7N3 | CID 7939 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. 5-Amino-4-methylpyrimidine | C5H7N3 | CID 227541 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. 2-Amino-4-methylpyrimidine CAS#: 108-52-1 [m.chemicalbook.com]
- 6. Expansion of the structure-activity relationship profile of triaminopyrimidines as inhibitors of caspase-1 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. JAK-STAT signaling pathway - Wikipedia [en.wikipedia.org]
- 9. The JAK/STAT Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 10. journals.biologists.com [journals.biologists.com]
- 11. MTT assay protocol | Abcam [abcam.com]
- 12. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 13. MTT (Assay protocol [protocols.io]
- 14. Synthesis, biological evaluation, X-ray structure, and pharmacokinetics of aminopyrimidine c-jun-N-terminal kinase (JNK) inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Potent and selective aminopyrimidine-based B-Raf inhibitors with favorable physicochemical and pharmacokinetic properties [pubmed.ncbi.nlm.nih.gov]
- 16. Synthesis and pharmacological evaluation of aminopyrimidine series of 5-HT1A partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating the Structure of 6-Methylpyrimidin-4-amine: A Comparative Guide to Spectroscopic Techniques
For researchers, scientists, and drug development professionals, the unambiguous structural confirmation of synthesized or isolated compounds is a critical step in the research and development pipeline. This guide provides a comparative analysis of mass spectrometry and other spectroscopic methods for the structural validation of 6-Methylpyrimidin-4-amine, a key building block in medicinal chemistry.
This technical note outlines the expected data from mass spectrometry, Nuclear Magnetic Resonance (NMR), and Infrared (IR) spectroscopy for the structural elucidation of this compound. Detailed experimental protocols and data interpretation are provided to offer a comprehensive framework for its characterization.
Structural and Physicochemical Properties
This compound is a heterocyclic aromatic compound with the following key properties:
| Property | Value |
| Molecular Formula | C₅H₇N₃ |
| Molecular Weight | 109.13 g/mol [1] |
| Exact Mass | 109.063997236 Da[1] |
| IUPAC Name | This compound[1] |
| CAS Number | 3435-28-7[1] |
| Melting Point | 197°C |
| Boiling Point | 250.242°C at 760 mmHg |
Mass Spectrometry for Structural Validation
Mass spectrometry is a powerful analytical technique that provides information about the molecular weight and fragmentation pattern of a compound, offering valuable insights into its structure.
Expected Mass Spectrum of this compound
Under electron ionization (EI), the mass spectrum of this compound is expected to show a prominent molecular ion peak (M⁺) at a mass-to-charge ratio (m/z) of 109, corresponding to its molecular weight.[1]
Table 1: Predicted Major Mass Fragments for this compound
| m/z | Proposed Fragment | Structural Information |
| 109 | [C₅H₇N₃]⁺ | Molecular Ion (M⁺) |
| 108 | [C₅H₆N₃]⁺ | Loss of a hydrogen radical |
| 94 | [C₄H₄N₃]⁺ | Loss of a methyl radical (CH₃) |
| 82 | [C₄H₄N₂]⁺ | Loss of HCN from the pyrimidine ring |
| 67 | [C₃H₃N₂]⁺ | Further fragmentation of the pyrimidine ring |
| 42 | [C₂H₄N]⁺ | Fragment containing the amino group |
The fragmentation of pyrimidine derivatives in mass spectrometry often involves the cleavage of the pyrimidine ring and the loss of substituents.[2][3] The presence of the methyl and amine groups on the pyrimidine ring of this compound will dictate its characteristic fragmentation pattern.
References
A Comparative Guide to Enzymatic and Chemical Routes for Chiral Amine Synthesis
For Researchers, Scientists, and Drug Development Professionals
The synthesis of enantiomerically pure chiral amines is a critical endeavor in the pharmaceutical and fine chemical industries, with a significant percentage of small-molecule drugs containing a chiral amine moiety.[1] The choice between enzymatic and traditional chemical routes for constructing these valuable molecules is a key consideration in process development, impacting efficiency, cost, sustainability, and scalability. This guide provides an objective comparison of these two prominent methodologies, supported by quantitative data and detailed experimental protocols, to assist researchers in making informed decisions for their synthetic strategies.
At a Glance: Key Differences Between Enzymatic and Chemical Routes
| Feature | Enzymatic Synthesis | Chemical Synthesis |
| Catalyst | Enzymes (e.g., transaminases, amine dehydrogenases, imine reductases) | Metal catalysts (e.g., Ru, Rh, Pd) or organocatalysts |
| Reaction Conditions | Mild (near ambient temperature and pressure), typically in aqueous media | Often require elevated temperatures, high pressures, and organic solvents |
| Selectivity | High to excellent enantioselectivity and regioselectivity | Can be high, but may require extensive ligand screening and optimization |
| Substrate Scope | Can be limited by enzyme's natural specificity, though protein engineering is expanding this | Generally broader and more tolerant of diverse functional groups |
| Environmental Impact | "Greener" approach with biodegradable catalysts and aqueous reaction media | Can generate hazardous waste from heavy metals and organic solvents |
| Key Challenges | Unfavorable reaction equilibria, product inhibition, need for cofactor regeneration (for some enzymes) | Catalyst cost and recovery, potential for side reactions and over-alkylation |
Performance Metrics: A Quantitative Comparison
The following tables summarize key quantitative data for the synthesis of chiral amines, highlighting the differences in performance between enzymatic and chemical approaches. The synthesis of Sitagliptin, the active ingredient in the type 2 diabetes medication Januvia®, serves as a well-documented industrial case study.[2][3]
Table 1: Industrial Synthesis of Sitagliptin - A Case Study
| Parameter | Enzymatic Route (Transaminase) | Chemical Route (Asymmetric Hydrogenation) |
| Overall Yield | ~92%[3] | 80-82%[4] |
| Enantiomeric Excess (ee) | >99.95%[3] | ~97% |
| Productivity ( kg/L per day) | 53% increase over chemical route[3] | Baseline |
| Total Waste Reduction | 19% reduction[3] | Baseline |
| Catalyst | Engineered (R)-selective transaminase (ATA-117)[3] | Rh(I)/tBu-JOSIPHOS catalyst[2] |
| Reaction Conditions | Aqueous buffer, ~40°C, atmospheric pressure[5] | High pressure H₂, organic solvent[2] |
| Key Advantage | Higher yield, higher ee, greener process, elimination of heavy metals[3] | Established technology |
Table 2: General Comparison for Chiral Amine Synthesis
| Parameter | Enzymatic Transamination | Chemical Reductive Amination |
| Typical Yield | 80-95%[6][7] | 70-90%[8] |
| Enantiomeric Excess (ee) | >99% is common[6][9] | 90-98% is achievable[8] |
| Catalyst Loading | Typically low (e.g., 5-10 g/L of whole cells or purified enzyme)[6] | 0.5-2 mol% for metal catalysts[8] |
| Reaction Time | 12-48 hours[6] | 6-24 hours[8][10] |
| Substrate Example | Acetophenone to (S)-1-phenylethylamine[6] | Acetophenone to 1-phenylethylamine[8][10] |
Experimental Workflows and Methodologies
The following diagrams, generated using Graphviz, illustrate the typical experimental workflows for both enzymatic and chemical synthesis of chiral amines.
References
- 1. researchgate.net [researchgate.net]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis of Sitagliptin Intermediate by a Multi-Enzymatic Cascade System Using Lipase and Transaminase With Benzylamine as an Amino Donor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Asymmetric synthesis of chiral amines with omega-transaminase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Advances in the Molecular Modification of Microbial ω-Transaminases for Asymmetric Synthesis of Bulky Chiral Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Engineering the large pocket of an (S)-selective transaminase for asymmetric synthesis of (S)-1-amino-1-phenylpropane - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 10. scispace.com [scispace.com]
A Researcher's Guide to Purity Assessment of Synthesized Compounds by Ion Chromatography
For researchers, scientists, and drug development professionals, ensuring the purity of synthesized compounds is a critical step in the journey from discovery to application. Even minute impurities can significantly impact a compound's efficacy, safety, and stability.[1] This guide provides a comprehensive comparison of ion chromatography (IC) as a powerful analytical technique for purity assessment, particularly for ionic and polar compounds. We will delve into its principles, compare it with the widely used High-Performance Liquid Chromatography (HPLC), and provide detailed experimental protocols and data presentation formats to support your research.
Principles of Ion Chromatography in Purity Assessment
Ion chromatography is a type of liquid chromatography that separates ions and polar molecules based on their affinity to an ion exchanger.[2][3] The core of the technique lies in the stationary phase, a resin with charged functional groups, and a liquid mobile phase (eluent). When a sample is introduced, ions in the sample compete with ions in the eluent for the active sites on the resin. The separation is achieved because different ions have varying degrees of interaction with the stationary phase, leading to different retention times.[1] A conductivity detector is most commonly used to measure the electrical conductivity of the separated ions as they elute from the column.[3]
This technique is exceptionally well-suited for the analysis of:
-
Inorganic anions and cations: Residual ions from the manufacturing process such as chloride, sulfate, and sodium can be readily detected and quantified.[1]
-
Organic acids and bases: Degradation products or impurities in the form of organic acids and bases can be effectively analyzed.[1]
-
Counterions in salt forms: Many pharmaceutical compounds are formulated as salts, and IC is used to verify the identity and concentration of these counterions.[1][4]
-
Excipients and active ingredients: The technique can determine active ingredients, excipients, and traces of impurities in various pharmaceutical preparations.[5]
Ion Chromatography vs. High-Performance Liquid Chromatography: A Comparative Analysis
While both IC and HPLC are powerful separation techniques, their suitability for purity assessment depends on the nature of the synthesized compound and its potential impurities. HPLC is a versatile technique for a broad range of organic compounds, but it has limitations when dealing with ionic species that lack a UV chromophore.[6][7] Ion chromatography, on the other hand, excels in the analysis of ionic and polar analytes.[2][7]
Below is a detailed comparison of the two techniques:
| Feature | Ion Chromatography (IC) | High-Performance Liquid Chromatography (HPLC) |
| Primary Application | Analysis of inorganic and organic ions, polar molecules, carbohydrates, and amino acids.[2][5][6] | Analysis of a wide range of organic compounds, including small molecules, peptides, and proteins.[8] |
| Separation Mechanism | Primarily ion exchange, but also ion exclusion and ion pairing.[2] | Adsorption, partition, ion exchange, and size exclusion chromatography. |
| Stationary Phase | Ion-exchange resins (charged functional groups). | Reversed-phase (e.g., C18) or normal-phase (e.g., silica) columns.[8] |
| Mobile Phase | Typically aqueous solutions containing salts, weak acids, or weak bases.[2] | A wide variety of organic solvents and aqueous buffers.[8] |
| Common Detectors | Conductivity, Pulsed Amperometric Detection (PAD), UV/Vis.[3] | UV/Vis, Diode Array Detector (DAD), Fluorescence, Mass Spectrometry (MS). |
| Strengths | - High sensitivity for ionic analytes.[4] - Can analyze multiple ions in a single run.[2][4] - Metal-free flow path minimizes background contamination for trace metal analysis.[9] - Lower operational costs in some cases.[8] | - High resolution and efficiency for a broad range of organic compounds.[8] - Versatile with a wide choice of columns and mobile phases. - Well-established methods for a vast number of compounds. |
| Limitations | - Limited to ionic and polar compounds. - Mobile phase can be corrosive. | - Poor retention and detection of many inorganic ions and highly polar compounds without derivatization.[6][7] - Organic solvents can be expensive and require proper disposal. |
Visualizing the Process: Workflows and Comparisons
To better understand the practical application and comparative logic, the following diagrams created using Graphviz illustrate the experimental workflow of purity assessment by ion chromatography and a logical comparison with HPLC.
Caption: Workflow for purity assessment using ion chromatography.
Caption: Logical comparison of IC and HPLC for purity assessment.
Experimental Protocols for Purity Assessment by Ion Chromatography
The following provides a generalized methodology for determining the purity of a synthesized compound using ion chromatography. Specific parameters will need to be optimized based on the analyte and potential impurities.
1. Materials and Reagents:
-
High-purity water (18.2 MΩ·cm)
-
Reference standards of the synthesized compound and known potential impurities
-
Eluent concentrates (e.g., sodium carbonate/sodium bicarbonate for anion analysis, methanesulfonic acid for cation analysis)
-
Sample dissolution solvent (typically high-purity water)
-
Syringe filters (0.22 or 0.45 µm)
2. Instrumentation:
-
Ion chromatograph equipped with a suppressor and a conductivity detector.
-
Appropriate analytical column (anion-exchange or cation-exchange).
-
Autosampler for automated injections.
-
Chromatography data acquisition and processing software.
3. Standard and Sample Preparation:
-
Stock Standard Solution: Accurately weigh and dissolve a known amount of the reference standard in high-purity water to prepare a stock solution of a specific concentration (e.g., 1000 ppm).
-
Working Standard Solutions: Prepare a series of working standard solutions by diluting the stock solution to create a calibration curve (e.g., 0.1, 0.5, 1, 5, 10 ppm).
-
Sample Solution: Accurately weigh and dissolve the synthesized compound in high-purity water to a concentration within the linear range of the calibration curve.
-
Filtration: Filter all solutions through a 0.45 µm syringe filter before injection to remove any particulate matter.
4. Chromatographic Conditions (Example for Anion Analysis):
-
Column: A suitable anion-exchange column (e.g., Metrosep A Supp 7 or equivalent).
-
Eluent: An isocratic mixture of sodium carbonate and sodium bicarbonate (e.g., 3.2 mM Na₂CO₃ / 1.0 mM NaHCO₃).
-
Flow Rate: 0.8 mL/min.
-
Injection Volume: 20 µL.
-
Column Temperature: 30 °C.
-
Detection: Suppressed conductivity.
-
Run Time: Sufficient to allow for the elution of all expected ions.
5. Method Validation:
The developed method must be validated according to relevant guidelines (e.g., ICH Q2(R1)) to ensure it is suitable for its intended purpose.[10][11] Key validation parameters include:
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components. This is demonstrated by the absence of interfering peaks at the retention time of the analyte in a blank chromatogram.[12]
-
Linearity: The ability to obtain test results that are directly proportional to the concentration of the analyte. A calibration curve is generated, and the correlation coefficient (r²) should typically be ≥ 0.999.[11]
-
Accuracy: The closeness of the test results to the true value. This is often determined by spike recovery experiments, with acceptance criteria typically between 98-102%.[11]
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. It is expressed as the relative standard deviation (%RSD), which should be less than 2%.[11][13]
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): The lowest concentration of an analyte that can be reliably detected and quantified, respectively.
Data Presentation: Summarizing Quantitative Data
Clear and concise data presentation is crucial for interpreting and communicating results. The following tables provide examples of how to summarize key validation data.
Table 1: Linearity Data for Target Analyte
| Concentration (ppm) | Peak Area (µS*min) |
| 0.1 | 0.025 |
| 0.5 | 0.128 |
| 1.0 | 0.255 |
| 5.0 | 1.275 |
| 10.0 | 2.550 |
| Correlation Coefficient (r²) | 0.9998 |
Table 2: Accuracy and Precision Data (Spike Recovery)
| Spiked Level | Theoretical Conc. (ppm) | Measured Conc. (ppm) (n=3) | % Recovery | % RSD |
| Low | 0.5 | 0.495 | 99.0 | 1.2 |
| Medium | 2.5 | 2.520 | 100.8 | 0.8 |
| High | 7.5 | 7.455 | 99.4 | 1.0 |
Table 3: LOD and LOQ Data
| Analyte | Limit of Detection (LOD) (ppm) | Limit of Quantitation (LOQ) (ppm) |
| Chloride | 0.01 | 0.03 |
| Sulfate | 0.02 | 0.06 |
Conclusion
Ion chromatography is a highly sensitive, reliable, and versatile technique for the purity assessment of synthesized ionic and polar compounds.[5] Its ability to simultaneously determine multiple ionic species in a single run makes it an invaluable tool in pharmaceutical analysis, quality control, and drug development.[2][4] While HPLC remains the workhorse for a broad range of organic molecules, IC offers a superior alternative for compounds that are not amenable to traditional reversed-phase chromatography.[10] By understanding the principles of IC, its comparative advantages, and the requirements for method validation, researchers can confidently employ this powerful technique to ensure the purity and quality of their synthesized compounds.
References
- 1. conquerscientific.com [conquerscientific.com]
- 2. Ion chromatography for the pharmaceutical industry | Metrohm [metrohm.com]
- 3. Ion chromatography testing for pharmaceuticals and materials [manufacturingchemist.com]
- 4. Analyzing Pharmaceuticals by Ion Chromatography | Thermo Fisher Scientific - HK [thermofisher.com]
- 5. chromatographyonline.com [chromatographyonline.com]
- 6. HPLC Vs. Ion Chromatography: Which One Should You Use? - Blogs - News [alwsci.com]
- 7. HPLC vs. Ion Chromatography: 4 Key Differences Explained [hplcvials.com]
- 8. Ion Chromatography vs HPLC: What’s the Difference? [orunsci.com]
- 9. documents.thermofisher.com [documents.thermofisher.com]
- 10. Validation of ion chromatographic (IC) methods according to USP <1225> | Metrohm [metrohm.com]
- 11. rfppl.co.in [rfppl.co.in]
- 12. Development of an Ion Chromatography Method for Analysis of Organic Anions (Fumarate, Oxalate, Succinate, and Tartrate) in Single Chromatographic Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. asdlib.org [asdlib.org]
Comparative Guide to Structural Analogues of 6-Methylpyrimidin-4-amine for SAR Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of structural analogues of 6-methylpyrimidin-4-amine, focusing on their structure-activity relationships (SAR) as kinase inhibitors for anticancer drug development. The data presented is synthesized from publicly available research on closely related pyrimidine scaffolds, offering insights into the structural modifications that influence biological activity.
Structure-Activity Relationship (SAR) Analysis
Key SAR Insights:
-
Substitution at the 4-amino position: The nature of the substituent at the 4-amino position is critical for binding to the kinase hinge region. Small, hydrogen-bonding groups are generally favored.
-
Modification of the 6-methyl group: The 6-position appears to be in a region of the ATP-binding site that can tolerate some bulk, offering an opportunity for introducing substituents to improve properties like solubility and cell permeability.[2]
-
Substitution at the 2- and 5-positions: These positions on the pyrimidine ring provide additional vectors for modification to enhance potency and selectivity.
The following table summarizes the hypothetical anticancer activity (IC50 values) of representative structural analogues of this compound against a generic cancer cell line, based on SAR data from related pyrimidine derivatives.[4][5][6]
Table 1: Comparative Anticancer Activity of this compound Analogues
| Compound ID | R1 (at C2) | R2 (at C5) | R3 (at C6-methyl) | R4 (at N4) | Hypothetical IC50 (µM) on Cancer Cell Line |
| 1 (Parent) | H | H | H | H | > 50 |
| 2 | NH2 | H | H | H | 25 |
| 3 | H | Br | H | H | 15 |
| 4 | H | H | OH | H | 30 |
| 5 | H | H | H | Phenyl | 5 |
| 6 | H | H | H | 3-Bromophenyl | 0.5 |
| 7 | NH2 | H | H | 3-Bromophenyl | 0.1 |
| 8 | H | H | CH2OH | 3-Bromophenyl | 0.8 |
| 9 | H | Cl | H | 3-Bromophenyl | 0.3 |
Experimental Protocols
Detailed and standardized experimental protocols are essential for the reproducibility and validation of scientific findings. Below are the methodologies for key assays relevant to the evaluation of this compound derivatives.
Biochemical Kinase Inhibition Assay (Luminescence-Based)
This assay quantitatively measures the ability of a compound to inhibit the activity of a specific kinase.
-
Materials:
-
Purified recombinant target kinase (e.g., CDK4/6, EGFR)
-
Kinase-specific peptide substrate
-
Adenosine Triphosphate (ATP)
-
Kinase assay buffer (e.g., 40 mM Tris, pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA)
-
Test compounds (serially diluted in DMSO)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
384-well white opaque assay plates
-
Luminometer plate reader
-
-
Procedure:
-
Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compounds in 100% DMSO.
-
Assay Plate Preparation: Add 1 µL of each compound dilution to the wells of a 384-well plate. Include wells with DMSO only as a negative control and a known inhibitor as a positive control.
-
Kinase Reaction:
-
Prepare a kinase reaction mixture containing the kinase, substrate, and ATP in kinase assay buffer.
-
Add 10 µL of the kinase reaction mixture to each well.
-
Incubate the plate at 30°C for 1 hour.
-
-
Signal Detection:
-
Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add 10 µL of Kinase Detection Reagent to each well to convert ADP to ATP and generate a luminescent signal. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition: Measure the luminescence of each well using a plate reader.
-
Data Analysis: Calculate the percent inhibition for each compound concentration relative to the controls and determine the IC50 value by fitting the data to a dose-response curve.
-
Cell Viability (MTT) Assay
This colorimetric assay assesses the effect of compounds on the metabolic activity of cells, which is an indicator of cell viability.
-
Materials:
-
Cancer cell line (e.g., MCF-7, HCT116)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Test compounds (serially diluted in culture medium)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
96-well clear flat-bottom plates
-
Microplate reader
-
-
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include a vehicle control (e.g., 0.1% DMSO).
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control and determine the IC50 value.
-
Signaling Pathway and Experimental Workflow Visualization
The following diagrams illustrate a common signaling pathway targeted by kinase inhibitors and a typical experimental workflow for their evaluation.
Caption: PI3K/Akt Signaling Pathway Inhibition.
Caption: Drug Discovery Workflow.
References
- 1. Analyzing the scaffold diversity of cyclin-dependent kinase inhibitors and revisiting the clinical and preclinical pipeline - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Tyrosine kinase inhibitors. 14. Structure-activity relationships for methylamino-substituted derivatives of 4-[(3-bromophenyl)amino]-6-(methylamino)-pyrido[3,4-d]pyrimidine (PD 158780), a potent and specific inhibitor of the tyrosine kinase activity of receptors for the EGF family of growth factors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Design, synthesis, and high-throughput in vitro anti-cancer evaluation of novel 4-aminopyrazolo[3,4-d]pyrimidine derivatives: potential anti-cancer candidates against UO-31 renal cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Confirming Compound Identity: A Comparative Guide to Spectral Data Analysis
For researchers, scientists, and professionals in drug development, the unambiguous confirmation of a compound's identity is a critical checkpoint in the discovery and manufacturing pipeline. This guide provides a comparative overview of two cornerstone analytical techniques for structural elucidation: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) Spectroscopy. By juxtaposing their principles, experimental workflows, and data interpretation against reference spectral libraries, this document serves as a practical resource for validating molecular identity.
At a Glance: MS vs. NMR for Compound Identification
Mass Spectrometry and NMR Spectroscopy offer complementary information for determining a molecule's structure. While MS provides highly accurate information about a compound's mass and elemental composition, NMR excels at defining the precise arrangement and connectivity of atoms within the molecule.
| Feature | Mass Spectrometry (MS) | Nuclear Magnetic Resonance (NMR) Spectroscopy |
| Primary Information | Mass-to-charge ratio (m/z), molecular weight, elemental formula.[1][2] | Chemical environment, atomic connectivity, molecular structure.[3][4] |
| Key Data Points | Molecular ion peak, fragmentation pattern, isotopic distribution.[5][6] | Chemical shift (δ), coupling constant (J), integration.[7][8] |
| Sensitivity | High (picomole to femtomole range).[4] | Lower (micromole to nanomole range).[4] |
| Sample Requirement | Micrograms to nanograms. | Milligrams.[4] |
| Reference Databases | NIST, Wiley Registry, mzCloud, MassBank of North America.[9][10][11][12][13] | ACD/Labs NMR Databases, Wiley KnowItAll NMR, nmrshiftdb2.[14][15] |
| Confidence Metric | Match Factor, Reverse Match Factor, Probability Score.[10] | Visual overlay, chemical shift deviation, coupling pattern consistency. |
The Workflow of Spectral Comparison
The fundamental process for confirming a compound's identity involves acquiring experimental spectral data and comparing it against a reference spectrum from a trusted database or literature source. A high degree of similarity between the experimental and reference spectra provides strong evidence for the compound's identity.
Mass Spectrometry in Detail
Mass spectrometry is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules.[1][2] High-resolution mass spectrometry (HRMS) can determine the elemental composition of a molecule with high accuracy. Furthermore, tandem mass spectrometry (MS/MS) experiments generate characteristic fragmentation patterns that act as a "fingerprint" for a specific compound, aiding in its identification.[5]
Experimental Protocol: Acquiring a Mass Spectrum
-
Sample Preparation: Dissolve the compound in a suitable volatile solvent (e.g., methanol, acetonitrile, water) to a concentration of approximately 1-10 µg/mL.[16] Ensure the sample is free of non-volatile buffers or salts that can interfere with ionization.
-
Instrument Calibration: Calibrate the mass spectrometer using a standard calibration solution to ensure high mass accuracy. This can be done through external or internal calibration.[17]
-
Ionization: Introduce the sample into the ion source. Common ionization techniques for drug-like molecules include Electrospray Ionization (ESI) and Atmospheric Pressure Chemical Ionization (APCI).[16]
-
Mass Analysis: The ionized molecules are guided into the mass analyzer, which separates them based on their m/z ratio.
-
Data Acquisition: The detector records the abundance of ions at each m/z value, generating a mass spectrum. For structural confirmation, an MS/MS spectrum is acquired by selecting the molecular ion and subjecting it to fragmentation.
Data Comparison: Matching Fragmentation Patterns
The cornerstone of compound identification by MS is the comparison of the experimental mass spectrum with entries in a reference library.[18] Software algorithms calculate a similarity score, often called a "Match Factor" or "Reverse Match Factor," which quantifies the likeness between the experimental and reference spectra.[10]
| Parameter | Experimental Data | Reference Data (e.g., from NIST 23) | Match Status |
| Precursor m/z | 152.07 | 152.07 | Matched |
| Fragment Ion 1 (m/z) | 110.06 | 110.06 | Matched |
| Fragment Ion 2 (m/z) | 93.07 | 93.07 | Matched |
| Fragment Ion 3 (m/z) | 65.04 | 65.04 | Matched |
| Match Factor | 925 | - | High Confidence |
Nuclear Magnetic Resonance (NMR) Spectroscopy in Detail
NMR spectroscopy is an unparalleled technique for determining the detailed structure of a molecule in solution.[3] It relies on the magnetic properties of atomic nuclei, providing information about the chemical environment, connectivity, and spatial proximity of atoms.[4] For small molecules, 1H (proton) and 13C (carbon) NMR are the most common experiments.
Experimental Protocol: Acquiring an NMR Spectrum
-
Sample Preparation: Dissolve 5-25 mg of the compound in 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆).[19] The deuterated solvent is necessary to avoid overwhelming solvent signals in a 1H NMR spectrum.[20] Filter the sample to remove any particulate matter.[21]
-
Instrument Setup: Place the sample in an NMR tube and insert it into the spectrometer. The instrument is "locked" onto the deuterium signal of the solvent and "shimmed" to optimize the magnetic field homogeneity.[22]
-
Data Acquisition: A radiofrequency pulse is applied to the sample, and the resulting signal (Free Induction Decay or FID) is detected. Standard 1D experiments include 1H and 13C NMR. 2D NMR experiments like COSY and HSQC can be performed to determine atom connectivity.
-
Data Processing: The FID is subjected to a Fourier transform to generate the final NMR spectrum. The spectrum is then phased, baseline corrected, and referenced. Tetramethylsilane (TMS) is a common internal reference standard.[23]
Data Comparison: Overlaying Spectra
Confirming compound identity by NMR involves a direct comparison of the experimental spectrum with a reference spectrum. Key parameters for comparison include chemical shifts, signal multiplicities (splitting patterns), and the relative integrals of the signals.[7]
| Parameter | Experimental Data | Reference Data | Match Status |
| 1H Chemical Shift 1 (ppm) | 7.26 (m) | 7.28 (m) | Matched |
| 1H Chemical Shift 2 (ppm) | 3.58 (s) | 3.58 (s) | Matched |
| 13C Chemical Shift 1 (ppm) | 134.5 | 134.6 | Matched |
| 13C Chemical Shift 2 (ppm) | 55.2 | 55.2 | Matched |
Application in Drug Development: A Kinase Inhibitor Pathway
Understanding the biological context of a compound is crucial. For instance, a confirmed kinase inhibitor would be expected to interact with a specific signaling pathway. Visualizing this pathway helps in understanding the compound's mechanism of action.
References
- 1. What is Mass Spectrometry? | Broad Institute [broadinstitute.org]
- 2. aralresearch.com [aralresearch.com]
- 3. Identify Your Compound [chem.ch.huji.ac.il]
- 4. Nuclear magnetic resonance spectroscopy - Wikipedia [en.wikipedia.org]
- 5. longdom.org [longdom.org]
- 6. longdom.org [longdom.org]
- 7. m.youtube.com [m.youtube.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Mass Spectral Databases - Wiley Science Solutions [sciencesolutions.wiley.com]
- 10. How to Use Library Search Results to Identify Compounds in Mass Spectra? | MtoZ Biolabs [mtoz-biolabs.com]
- 11. mzCloud – Advanced Mass Spectral Database [mzcloud.org]
- 12. Online Databases & Libraries – BP4NTA [nontargetedanalysis.org]
- 13. benchchem.com [benchchem.com]
- 14. acdlabs.com [acdlabs.com]
- 15. KnowItAll NMR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 16. uib.no [uib.no]
- 17. rsc.org [rsc.org]
- 18. Comparing Mass Spectra: When Do They Match? | NIST [nist.gov]
- 19. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 20. Small molecule NMR sample preparation – Georgia Tech NMR Center [sites.gatech.edu]
- 21. pharmacyschool.usc.edu [pharmacyschool.usc.edu]
- 22. pydio.campus.nd.edu [pydio.campus.nd.edu]
- 23. NMR Spectroscopy [www2.chemistry.msu.edu]
Comparative Analysis of 6-methylpyrimidin-4-amine (CAS 3435-28-7) and a Structurally Related Alternative
For Researchers, Scientists, and Drug Development Professionals: A comprehensive guide to the spectral and chemical properties of 6-methylpyrimidin-4-amine, with a comparative look at 2-amino-4-chloro-6-methylpyrimidine.
This guide provides a detailed cross-referencing of this compound (CAS 3435-28-7) in key chemical and spectral databases, alongside a comparative analysis with the structurally related compound, 2-amino-4-chloro-6-methylpyrimidine. The information presented is intended to support research and development activities by offering readily accessible data on their characterization and properties.
Chemical Identity and Properties
This compound is a pyrimidine derivative with the molecular formula C₅H₇N₃ and a molecular weight of 109.13 g/mol .[1][2][3] It is also commonly known by its synonym, 4-amino-6-methylpyrimidine.[4][5] An alternative compound for comparative purposes is 2-amino-4-chloro-6-methylpyrimidine, which shares the methylpyrimidine core but is substituted with a chloro group.
A summary of the key chemical and physical properties for both compounds is presented below.
| Property | This compound | 2-amino-4-chloro-6-methylpyrimidine |
| CAS Number | 3435-28-7 | 5600-21-5 |
| Molecular Formula | C₅H₇N₃ | C₅H₆ClN₃ |
| Molecular Weight | 109.13 g/mol | 143.57 g/mol |
| Melting Point | 197 °C[6] | 183-186 °C |
| Appearance | Solid | Solid |
Spectral Data Comparison
Spectroscopic analysis is crucial for the unambiguous identification and characterization of chemical compounds. Below is a comparison of the available spectral data for this compound and 2-amino-4-chloro-6-methylpyrimidine from various databases.
Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a compound and its fragments, confirming its molecular weight and offering structural clues.
| Compound | Key m/z Peaks | Database Reference |
| This compound | 109, 41, 42[7] | PubChem[7] |
| 2-amino-4-chloro-6-methylpyrimidine | 143, 108, 109, 67 | PubChem[8] |
Nuclear Magnetic Resonance (NMR) Spectroscopy
| Compound | Available NMR Data | Database Reference |
| This compound | ¹³C NMR[7] | PubChem[7] |
| 2-amino-4-chloro-6-methylpyrimidine | ¹H NMR, ¹³C NMR[8] | PubChem[8] |
Infrared (IR) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule based on the absorption of infrared radiation.
| Compound | Available IR Data | Database Reference |
| This compound | FTIR[7] | PubChem[7] |
| 2-amino-4-chloro-6-methylpyrimidine | FTIR[8] | PubChem[8] |
Experimental Protocols
Detailed experimental protocols for the synthesis and characterization of aminopyrimidine derivatives are often found in the scientific literature. While a specific protocol for this compound was not found in the initial search, a general procedure for the synthesis of related compounds can be adapted.
General Synthesis of 2-Aminopyrimidine Derivatives:
A common method for the synthesis of 2-aminopyrimidine derivatives involves the condensation of a suitable precursor with guanidine. For example, the synthesis of various 2-aminopyrimidine derivatives has been achieved by fusing 2-amino-4,6-dichloropyrimidine with a range of amines in the presence of triethylamine under solvent-free conditions.[1][3]
General Protocol for Spectral Analysis:
-
Mass Spectrometry (GC-MS): A sample is injected into a gas chromatograph (GC) to separate it from any impurities. The separated compound then enters the mass spectrometer (MS) where it is ionized and fragmented. The resulting mass spectrum shows the molecular ion peak and various fragment peaks.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: The compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆). ¹H NMR and ¹³C NMR spectra are recorded on a spectrometer, typically operating at a frequency of 300 MHz or higher for ¹H NMR. Chemical shifts are reported in parts per million (ppm) relative to a standard (e.g., tetramethylsilane, TMS).
-
Infrared (IR) Spectroscopy: A small amount of the solid sample is typically mixed with potassium bromide (KBr) and pressed into a pellet. The IR spectrum is then recorded using a Fourier-transform infrared (FTIR) spectrometer. Absorption bands are reported in wavenumbers (cm⁻¹).
Visualizing Experimental Workflows and Signaling Pathways
To aid in the understanding of the experimental processes and potential applications of these compounds, the following diagrams have been generated using the DOT language.
Caption: A generalized workflow for the synthesis and spectral characterization of a chemical compound.
Caption: A hypothetical signaling pathway where a pyrimidine derivative may act as an inhibitor.
Safety and Handling
This compound is classified as harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[7] Appropriate personal protective equipment (PPE), including gloves and safety glasses, should be worn when handling this compound. Work should be conducted in a well-ventilated area. Similar precautions should be taken for 2-amino-4-chloro-6-methylpyrimidine, which is also an irritant.
References
- 1. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. Synthesis of 2-Aminopyrimidine Derivatives and Their Evaluation as β-Glucuronidase Inhibitors: In Vitro and In Silico Studies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. mzCloud – 2 Amino 4 chloro 6 methylpyrimidine [mzcloud.org]
- 5. researchgate.net [researchgate.net]
- 6. 6-chloro-N-methylpyrimidin-4-amine | C5H6ClN3 | CID 309479 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. This compound | C5H7N3 | CID 572852 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 2-Amino-4-chloro-6-methylpyrimidine | C5H6ClN3 | CID 21810 - PubChem [pubchem.ncbi.nlm.nih.gov]
evaluating the efficiency of different synthetic routes to aminopyrimidines
For Researchers, Scientists, and Drug Development Professionals
The aminopyrimidine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous therapeutic agents, including kinase inhibitors used in oncology. The efficient synthesis of these vital heterocycles is paramount for drug discovery and development. This guide provides a comparative analysis of four distinct and widely employed synthetic routes to aminopyrimidines, offering a comprehensive overview of their efficiencies, methodologies, and applications.
Comparison of Synthetic Routes
The following table summarizes the key quantitative data for the four evaluated synthetic routes to aminopyrimidines.
| Synthetic Route | Starting Materials | Typical Reaction Conditions | Reaction Time | Typical Yield | Key Advantages | Limitations |
| 1. Nucleophilic Aromatic Substitution | 2-Amino-4,6-dichloropyrimidine, Amines | Solvent-free, 80–90 °C | 4–6.5 hours | 80–85% | High yields, clean reaction, operational simplicity. | Limited to substitution at the 4- and 6-positions of a pre-existing 2-aminopyrimidine core. |
| 2. Condensation of Chalcones with Guanidine | Substituted Chalcones, Guanidinium Salt | Reflux in DMF or Ethanol with base | 3–12 hours | 65–85% | Readily available starting materials, good yields. | Primarily yields 2-aminopyrimidines, substitution pattern depends on the chalcone precursor. |
| 3. From β-Enaminonitriles (via Nitrile Condensation) | Organonitriles | Base (e.g., LiHMDS), 120–140 °C | 24 hours | Good to Excellent | One-pot synthesis, versatile, temperature-controlled product formation. | Requires inert atmosphere, strong base. |
| 4. Dimroth Rearrangement | 1-Alkyl-2-iminopyrimidine | Basic or acidic conditions, or heat | Varies (can be rapid) | Qualitative to high | Access to specific isomers not easily obtained by other routes. | Requires synthesis of the iminopyrimidine precursor, may not be atom-economical. |
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Synthesis of 2-Aminopyrimidine Derivatives via Nucleophilic Aromatic Substitution
This method is exemplified by the synthesis of 6-chloro-4-(substituted-anilino)-2-aminopyrimidines.
General Procedure: A mixture of finely ground 2-amino-4,6-dichloropyrimidine (3 mmol), a substituted amine (3 mmol), and triethylamine (6 mmol) is heated in a solvent-free environment at 80–90 °C.[1][2] The progress of the reaction is monitored by Thin Layer Chromatography (TLC). Upon completion, distilled water is added to the reaction mixture. The resulting precipitate is collected by filtration and purified by crystallization from ethanol to yield the final product.[1][2]
Example Data:
-
6-Chloro-4-(N-(2-methoxy)phenyl)-2,4-pyrimidinediamine: Yield: 84%, Reaction Time: 4.5 hours.[2]
-
6-Chloro-4-(N-(3,4-dimethoxy)phenyl)-2,4-pyrimidinediamine: Yield: 85%, Reaction Time: 5 hours.
Synthesis of 2-Aminopyrimidines from Chalcones and Guanidine
This classical approach provides a straightforward route to 2-amino-4,6-diarylpyrimidines.
General Procedure: To a solution of a substituted chalcone (1 molar equivalent) in dimethylformamide (DMF), guanidinium carbonate (1 molar equivalent) is added.[3] The reaction mixture is refluxed for 3 hours.[3] After cooling, the mixture is poured into cold water. The solid that separates is collected by filtration, washed with water, and dried. The crude product is then recrystallized from ethanol to afford the 2-aminopyrimidine derivative.[3]
Example Data:
-
2-Amino-4-(phenyl)-6-(phenyl)pyrimidine: Yield: 85%.[3]
-
2-Amino-4-(4'-methoxyphenyl)-6-(3,4-dimethoxyphenyl)pyrimidine: Yield: 65%.[3]
Synthesis of 4-Aminopyrimidines from β-Enaminonitriles
This method allows for the one-pot synthesis of 4-aminopyrimidines from simple nitriles, proceeding through a β-enaminonitrile intermediate.
General Procedure: The synthesis is temperature-dependent. Initially, a β-enaminonitrile is formed by the self-condensation of an organonitrile at a lower temperature (e.g., 60 °C) in the presence of a strong base like lithium bis(trimethylsilyl)amide (LiHMDS) under a nitrogen atmosphere. To synthesize the 4-aminopyrimidine, the pre-formed or in situ generated β-enaminonitrile (0.20 mmol) is reacted with another equivalent of an organonitrile (0.20 mmol) and LiHMDS (0.22 mmol) at an elevated temperature of 120 °C for 24 hours.[4]
Example Data: The condensation of various β-enaminonitriles with different nitriles at 120-140 °C affords a wide range of 4-aminopyrimidines in good to excellent yields.[4]
Synthesis of 2-Alkylaminopyrimidines via Dimroth Rearrangement
The Dimroth rearrangement is a powerful tool for the isomerization of certain heterocyclic systems to provide specific aminopyrimidine isomers.
General Procedure: The starting material, a 1-alkyl-2-iminopyrimidine, is typically prepared as a salt, for example, by the reaction of 2-aminopyrimidine with an alkyl iodide. The rearrangement of the 1-alkyl-2-iminopyrimidine to the thermodynamically more stable 2-alkylaminopyrimidine is then induced by treatment with a base. For instance, the addition of a salt of 1-alkyl-2-iminopyrimidine to warm aqueous ammonia can lead to the immediate precipitation of the rearranged 2-alkylaminopyrimidine. The rate of this rearrangement is influenced by factors such as pH and the presence of electron-withdrawing or -releasing groups on the pyrimidine ring.[1]
Visualizing the Synthetic Pathways and Biological Context
The following diagrams, generated using the DOT language, illustrate the experimental workflows for the described synthetic routes and the relevant biological signaling pathways where aminopyrimidine-based drugs are active.
Synthetic Workflow Diagrams
Caption: Comparative workflows of four synthetic routes to aminopyrimidines.
Biological Signaling Pathways
Many aminopyrimidine derivatives function as kinase inhibitors, targeting pathways that are often dysregulated in cancer.
The Epidermal Growth Factor Receptor (EGFR) signaling pathway plays a crucial role in cell proliferation, survival, and migration.[2][5] Aberrant EGFR signaling is a hallmark of many cancers.
Caption: Simplified EGFR signaling pathway and the inhibitory action of aminopyrimidines.
Cyclin-dependent kinases (CDKs) are key regulators of the cell cycle. Their dysregulation can lead to uncontrolled cell division, a characteristic of cancer.
Caption: The role of Cyclin-CDK complexes in cell cycle progression and their inhibition.
Conclusion
The choice of synthetic route for a particular aminopyrimidine derivative will depend on several factors, including the desired substitution pattern, the availability of starting materials, and the required scale of the synthesis. For the rapid generation of diverse libraries based on a 2-aminopyrimidine core, the nucleophilic aromatic substitution approach offers high efficiency and simplicity. The classical condensation of chalcones and guanidine remains a robust and reliable method. For more complex substitution patterns and one-pot efficiency, the temperature-controlled condensation of nitriles presents a versatile option. Finally, the Dimroth rearrangement provides a unique strategy for accessing specific isomers that may be challenging to synthesize via other conventional methods. Understanding the strengths and limitations of each of these routes is crucial for the efficient and strategic synthesis of novel aminopyrimidine-based compounds in drug discovery and development.
References
- 1. The Dimroth Rearrangement in the Synthesis of Condensed Pyrimidines – Structural Analogs of Antiviral Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Dimroth rearrangement - Wikipedia [en.wikipedia.org]
- 3. starchemistry888.com [starchemistry888.com]
- 4. The Dimroth rearrangement. Part XIII. The small effect of p-substitution on rearrangement rates for 1,2-dihydro-2-imino-1-methyl-5-phenylpyrimidines - Journal of the Chemical Society C: Organic (RSC Publishing) [pubs.rsc.org]
- 5. onesearch.adelphi.edu [onesearch.adelphi.edu]
Safety Operating Guide
Proper Disposal of 6-Methylpyrimidin-4-amine: A Guide for Laboratory Professionals
Ensuring the safe and environmentally responsible disposal of laboratory chemicals is paramount for the safety of personnel and the protection of our environment. This guide provides detailed procedures for the proper disposal of 6-Methylpyrimidin-4-amine, tailored for researchers, scientists, and drug development professionals. Adherence to these guidelines is crucial for maintaining a safe laboratory environment and complying with regulatory standards.
I. Chemical and Physical Properties Overview
A thorough understanding of a substance's properties is the first step toward safe handling and disposal. The table below summarizes the key characteristics of this compound.
| Property | Value | Source |
| Physical State | Powder, Solid | [1] |
| Appearance | White | [1] |
| Odor | Odorless | [1] |
| Melting Point | > 300 °C / 572 °F | [1] |
| Solubility | Insoluble in water | [1] |
| Molecular Formula | C5H7N3 | |
| Molecular Weight | 123.13 g/mol | |
| Stability | Stable under normal conditions | [1] |
| Incompatible Materials | Strong oxidizing agents, strong acids, strong bases | [2] |
II. Personal Protective Equipment (PPE) and Safety Precautions
Prior to handling this compound for any purpose, including disposal, all personnel must be equipped with the appropriate personal protective equipment.
-
Eye and Face Protection: Wear tight-sealing safety goggles or a face shield.[1]
-
Skin Protection: Use chemically resistant gloves (e.g., nitrile rubber) and wear a lab coat or other protective clothing to prevent skin contact.[1]
-
Respiratory Protection: In situations where dust may be generated, use a NIOSH-approved respirator with a particulate filter.[1]
-
General Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in areas where the chemical is handled or stored.[3]
III. Step-by-Step Disposal Protocol
The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on standard laboratory safety practices and information from safety data sheets.
1. Waste Identification and Segregation:
- Clearly label a dedicated waste container for this compound and its contaminated materials.
- Do not mix this waste with other chemical waste streams unless explicitly permitted by your institution's hazardous waste management guidelines.
2. Collection of Waste:
- For solid waste, carefully sweep up the powder, avoiding dust formation.[1][2]
- Place the collected solid into a suitable, sealable container.[1][2]
- For materials contaminated with this compound (e.g., filter paper, gloves, weighing boats), place them in the same designated waste container.
3. Container Management:
- Keep the waste container tightly closed except when adding waste.
- Store the container in a cool, dry, and well-ventilated area, away from incompatible materials.[2]
4. Disposal Request and Handover:
- Dispose of the contents and the container at an approved waste disposal plant.[2][4]
- Contact your institution's Environmental Health and Safety (EHS) office or the designated hazardous waste management provider to schedule a pickup.
- Provide a complete and accurate description of the waste on the hazardous waste tag or manifest.
Important Considerations:
-
Do not dispose of this compound down the drain or in the regular trash.[2]
-
Do not release it into the environment.[2]
-
In case of a spill, follow your laboratory's established spill cleanup procedure. Absorb the spill with an inert material and collect it for disposal as hazardous waste.
IV. Disposal Workflow Diagram
The following diagram illustrates the decision-making process and workflow for the proper disposal of this compound.
Caption: Workflow for the disposal of this compound.
By following these procedures, laboratory professionals can ensure the safe and compliant disposal of this compound, contributing to a safer research environment and responsible chemical waste management. Always consult your institution's specific guidelines and safety data sheets for the most current information.
References
Essential Safety and Logistical Information for Handling 6-Methylpyrimidin-4-amine
Disclaimer: The following safety and handling information is based on the available data for 6-Methylpyrimidin-4-amine (CAS No. 3435-28-7) from established chemical databases and supplemented with information from safety data sheets of closely related pyrimidine compounds. It is imperative to consult the specific Safety Data Sheet (SDS) for this compound upon acquisition and to conduct a thorough risk assessment before handling.
Hazard Identification and Personal Protective Equipment (PPE)
This compound is classified as a hazardous material, necessitating stringent safety protocols to mitigate risks of exposure. The primary hazards include skin irritation, serious eye irritation, and potential respiratory irritation. It may also be harmful if swallowed[1].
Recommended Personal Protective Equipment (PPE):
| Body Part | PPE Recommendation | Standard |
| Respiratory Protection | A NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used when engineering controls are insufficient or during spill clean-up. A self-contained breathing apparatus (SCBA) may be necessary for major spills or in poorly ventilated areas. | NIOSH (US) or EN 149 (EU) |
| Hand Protection | Chemical-resistant gloves (e.g., Nitrile, Neoprene) are required. Always inspect gloves for integrity before use and change them immediately if contaminated. | ASTM F1001 (US) or EN 374 (EU) |
| Eye and Face Protection | Safety glasses with side shields or chemical splash goggles are mandatory. A face shield should be worn over safety glasses or goggles when there is a risk of splashing. | ANSI Z87.1 (US) or EN 166 (EU) |
| Skin and Body Protection | A chemical-resistant lab coat or apron should be worn. Long pants and closed-toe, chemical-resistant shoes are mandatory in the laboratory. | |
| Footwear | Closed-toe, chemical-resistant shoes are mandatory in the laboratory. |
Operational and Disposal Plans
Immediate First Aid Measures
In case of exposure to this compound, immediate medical attention is crucial. The following first aid procedures should be followed:
| Exposure Route | First Aid Procedure |
| Inhalation | Move the individual to fresh air immediately. If breathing is difficult, provide oxygen. If breathing has stopped, give artificial respiration. Seek immediate medical attention[2]. |
| Skin Contact | Immediately flush the affected area with plenty of soap and water for at least 15 minutes while removing contaminated clothing and shoes. If skin irritation occurs, seek medical advice[2][3]. |
| Eye Contact | Immediately rinse eyes cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention[2]. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention[3]. |
Operational Plan for Handling and Storage
Proper handling and storage procedures are essential to minimize the risk of exposure and maintain the integrity of the chemical.
| Procedure | Guideline |
| Engineering Controls | Work in a well-ventilated area, preferably in a certified chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible and have been recently tested[4]. |
| Handling | Avoid contact with skin, eyes, and clothing. Avoid breathing dust or vapors. Wash hands thoroughly after handling. Do not eat, drink, or smoke in the laboratory[3]. |
| Storage | Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents[5]. Store locked up[3]. |
Disposal Plan
All waste containing this compound must be treated as hazardous waste and disposed of in accordance with local, state, and federal regulations.
| Waste Type | Disposal Procedure |
| Solid Waste | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. |
| Liquid Waste | Collect in a clearly labeled, sealed, and appropriate hazardous waste container. Do not mix with other waste streams. |
| Contaminated PPE | Dispose of single-use items (e.g., gloves, disposable lab coats) in the designated hazardous waste stream. |
| Empty Containers | Thoroughly rinse empty containers with an appropriate solvent, collecting the rinsate as hazardous waste. Deface the label before disposing of the container as regular waste, if permitted by local regulations. |
Experimental Workflow Visualization
The following diagram illustrates a standard workflow for the safe handling of this compound in a laboratory setting.
Caption: Workflow for the safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
